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  • Product: Methyl 3,4-dichloro-L-phenylalaninate
  • CAS: 173522-95-7

Core Science & Biosynthesis

Foundational

A Technical Guide to the Synthesis and Characterization of Methyl 3,4-dichloro-L-phenylalaninate

Abstract Methyl 3,4-dichloro-L-phenylalaninate is a valuable chiral building block in synthetic organic chemistry and drug development, serving as a precursor for more complex molecules, including peptides and pharmaceut...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 3,4-dichloro-L-phenylalaninate is a valuable chiral building block in synthetic organic chemistry and drug development, serving as a precursor for more complex molecules, including peptides and pharmaceutical intermediates. The presence of the dichloro-substituted phenyl ring offers unique electronic properties and metabolic stability, making it a desirable moiety in medicinal chemistry. This guide provides an in-depth, field-proven methodology for the synthesis of its hydrochloride salt via Fischer-Speier esterification of 3,4-dichloro-L-phenylalanine. Furthermore, it details a comprehensive characterization workflow, including spectroscopic and chromatographic techniques, to ensure the structural integrity, purity, and stereochemical fidelity of the final product. This document is intended for researchers, chemists, and drug development professionals seeking a reliable and well-validated protocol.

Part I: Synthesis of Methyl 3,4-dichloro-L-phenylalaninate Hydrochloride

Synthetic Strategy: The Rationale for Fischer-Speier Esterification

The esterification of amino acids is a fundamental transformation in organic synthesis. While various methods exist, including those employing trimethylchlorosilane or coupling reagents, the Fischer-Speier esterification using an alcohol as both solvent and reagent under acidic conditions remains one of the most direct, scalable, and cost-effective approaches.[1][2]

For the synthesis of Methyl 3,4-dichloro-L-phenylalaninate, we start with the commercially available amino acid, 3,4-dichloro-L-phenylalanine.[3] The chosen method involves using methanol as the esterifying agent and thionyl chloride (SOCl₂) as the acid catalyst.

Causality Behind Experimental Choices:

  • Thionyl Chloride (SOCl₂): This reagent is particularly effective because it reacts with methanol in situ to generate hydrogen chloride (HCl) gas and methyl sulfite. The generated HCl protonates the carboxylic acid, activating it towards nucleophilic attack by methanol. The key advantage over simply bubbling HCl gas is the controlled, anhydrous generation of the acid catalyst.[4][5] The byproducts of the reaction (SO₂ and HCl) are volatile, simplifying the workup process.

  • Methanol as Solvent: Using methanol in excess serves a dual purpose: it acts as the nucleophile for the esterification and as the reaction solvent, driving the equilibrium towards the product side according to Le Châtelier's principle.

  • Formation of Hydrochloride Salt: The presence of excess HCl ensures that the final product is isolated as its hydrochloride salt. This is highly advantageous as the salt is typically a stable, crystalline solid that is easier to handle, purify, and store than the free-base amino ester, which can be prone to self-condensation to form diketopiperazines.[5]

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation start Suspend 3,4-dichloro-L- phenylalanine in Methanol cool Cool Suspension to 0 °C start->cool add_socl2 Add Thionyl Chloride (SOCl₂) Dropwise cool->add_socl2 Exothermic stir Stir at Room Temperature (24 hours) add_socl2->stir HCl generation concentrate Concentrate Under Reduced Pressure stir->concentrate recrystallize Recrystallize from Methanol/Ether concentrate->recrystallize isolate Isolate Product via Filtration & Dry Under Vacuum recrystallize->isolate

Caption: Workflow for the synthesis of Methyl 3,4-dichloro-L-phenylalaninate HCl.

Detailed Experimental Protocol

Materials & Reagents:

  • 3,4-dichloro-L-phenylalanine (1.0 eq)

  • Anhydrous Methanol (MeOH, approx. 5-10 mL per gram of amino acid)

  • Thionyl Chloride (SOCl₂, 1.2 - 1.5 eq)

  • Diethyl Ether (for recrystallization)

  • Round-bottom flask with a magnetic stir bar

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Büchner funnel and filter paper

Procedure:

  • Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend 3,4-dichloro-L-phenylalanine (e.g., 5.0 g) in anhydrous methanol.

  • Cooling: Cool the suspension to 0 °C using an ice-water bath. Efficient stirring is crucial to maintain a homogenous slurry.

  • Addition of Thionyl Chloride: Add thionyl chloride dropwise to the stirred suspension over 20-30 minutes via a dropping funnel. Caution: This addition is exothermic and releases HCl and SO₂ gas. This step must be performed in a well-ventilated fume hood. Maintain the internal temperature below 10 °C throughout the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. The suspension should gradually become a clear solution. Stir the reaction mixture for 24 hours at room temperature to ensure complete conversion.

  • Workup: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess methanol and SOCl₂. This will typically yield a white or off-white solid residue.

  • Purification: Recrystallize the crude product. Dissolve the solid in a minimal amount of hot methanol and then slowly add diethyl ether until the solution becomes cloudy. Allow the flask to cool to room temperature and then place it in a freezer (-20 °C) for several hours to facilitate complete crystallization.

  • Isolation: Collect the white crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold diethyl ether to remove any residual impurities. Dry the product under high vacuum to a constant weight.

Part II: Characterization of Methyl 3,4-dichloro-L-phenylalaninate Hydrochloride

The Imperative of Comprehensive Characterization

Confirming the identity, purity, and stereochemistry of the synthesized molecule is a non-negotiable step in the research and development pipeline. A multi-technique approach provides a self-validating system where each analysis corroborates the others, ensuring the trustworthiness of the material for subsequent applications.

Visualization of the Characterization Workflow

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis (Structure ID) cluster_chromatography Chromatographic Analysis (Purity) product Synthesized Product: Methyl 3,4-dichloro-L- phenylalaninate HCl nmr ¹H & ¹³C NMR product->nmr ms Mass Spectrometry (MS) product->ms ir Infrared (IR) Spectroscopy product->ir hplc HPLC / UPLC product->hplc confirmation Structure & Purity Confirmed nmr->confirmation ms->confirmation ir->confirmation hplc->confirmation

Caption: A multi-technique workflow for comprehensive product characterization.

Spectroscopic and Chromatographic Analysis

The following sections detail the expected results from key analytical techniques. The data are predictive, based on the known spectra of L-phenylalanine methyl ester and the expected electronic effects of the dichloro-substitution.[1][4][6][7]

A. ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

¹H NMR is the primary tool for structural elucidation. The spectrum of the hydrochloride salt is typically run in DMSO-d₆ or D₂O. The expected signals are detailed below.

Proton AssignmentPredicted δ (ppm)MultiplicityIntegrationRationale
Aromatic (H-2, H-5, H-6)7.3 - 7.6m (multiplet)3HThe electron-withdrawing Cl atoms will shift these protons downfield compared to unsubstituted phenylalanine methyl ester (δ 7.2-7.4).[4]
Amine (-NH₃⁺)8.5 - 9.0br s (broad s)3HA broad, exchangeable singlet characteristic of a protonated amine in its salt form. Signal may not be visible in D₂O due to H-D exchange.
α-CH4.3 - 4.5t or dd1HThe α-proton, coupled to the two β-protons. Shift is similar to the unsubstituted analog.[1]
Methyl Ester (-OCH₃)~3.7s (singlet)3HA sharp singlet, characteristic of the methyl ester group.[1]
β-CH₂3.1 - 3.4m (multiplet)2HDiastereotopic protons coupled to each other and the α-proton, resulting in a complex multiplet.[1]

B. ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

¹³C NMR spectroscopy provides information on the carbon framework of the molecule.

Carbon AssignmentPredicted δ (ppm)Rationale
Ester Carbonyl (C=O)169 - 171Typical chemical shift for an ester carbonyl carbon.[1]
Aromatic (C-1, C-3, C-4)130 - 138Quaternary carbons, including those bearing the Cl atoms, will appear in this region.
Aromatic (C-2, C-5, C-6)128 - 133Protonated aromatic carbons. The specific shifts will be influenced by the positions of the chlorine atoms.
α-CH53 - 55The α-carbon attached to the nitrogen.[1]
Methyl Ester (-OCH₃)52 - 54The methyl carbon of the ester group.[1]
β-CH₂35 - 37The benzylic carbon.[1]

C. Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry is ideal for this compound. It will be analyzed in positive ion mode.

IonPredicted m/zRationale
[M+H]⁺ (free base)248.0, 250.0, 252.0The molecular ion of the free base (C₁₀H₁₁Cl₂NO₂). The characteristic isotopic pattern for two chlorine atoms (approx. 9:6:1 ratio for M, M+2, M+4) is a definitive confirmation of the presence of two chlorine atoms.[8]
[M - OCH₃]⁺ or [M - CO₂CH₃]⁺217 / 189Common fragmentation patterns for amino acid esters include the loss of the methoxy group or the entire carbomethoxy group. The isotopic pattern for two chlorines should be preserved in these fragments.[8]

D. Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups.

Functional GroupPredicted Wavenumber (cm⁻¹)AppearanceRationale
N-H Stretch (Amine Salt)3100 - 2800 (broad)Broad, strongCharacteristic of the stretching vibrations of the -NH₃⁺ group.[9]
C=O Stretch (Ester)~1740Sharp, strongA strong, sharp absorption indicative of the ester carbonyl group.[9]
C=C Stretch (Aromatic)1600 - 1450MediumMultiple bands corresponding to the aromatic ring vibrations.
C-Cl Stretch800 - 600StrongStretching vibration for the carbon-chlorine bonds, typically found in the fingerprint region.

E. High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the chemical and chiral purity of the synthesized compound.[10]

  • Reversed-Phase HPLC: A C18 column with a mobile phase gradient of water/acetonitrile containing an additive like 0.1% trifluoroacetic acid (TFA) can be used to determine the chemical purity. The product should appear as a single major peak, and the purity can be calculated by integrating the peak area relative to any impurity peaks.

  • Chiral HPLC: To confirm that no racemization occurred during the synthesis, a chiral column (e.g., Chiralpak series) is required.[11] An isocratic mobile phase, typically a mixture of heptane and isopropanol, is used. The L-enantiomer should appear as a single peak. Spiking the sample with a small amount of the racemic compound (if available) can help confirm the peak identity and the resolution of the method. The enantiomeric excess (e.e.) should be >99%.

Conclusion

This guide outlines a robust and reproducible methodology for the synthesis of Methyl 3,4-dichloro-L-phenylalaninate hydrochloride. The Fischer-Speier esterification with thionyl chloride in methanol is an efficient and scalable route. The subsequent comprehensive characterization, employing a suite of orthogonal analytical techniques (NMR, MS, IR, and HPLC), provides a rigorous validation of the product's structure, purity, and stereochemical integrity. Adherence to this protocol will furnish researchers with high-quality material suitable for demanding applications in medicinal chemistry and drug discovery.

References

  • Adams, H., Bawa, R. A., & Jones, S. (n.d.). N-Alkyl oxazolidines as stereocontrol elements in asymmetric Diels-Alder cycloadditions of 9-substituted anthracene derivatives. University of Sheffield. Retrieved from [Link]

  • D'hooghe, M., & De Kimpe, N. (2006). Synthesis of Chiral Tetramic Acids: Preparation of (S)-5-Benzylpyrrolidine-2,4-dione from L-Phenylalanine Methyl Ester Hydrochlorides. Organic Syntheses, 83, 163.
  • Kotha, S., & Ghosh, A. K. (2003). A Convenient Synthesis of Amino Acid Methyl Esters. Indian Journal of Chemistry - Section B, 42B(11), 2889-2891.
  • National Center for Biotechnology Information. (n.d.). 3,4-Dichloro-L-phenylalanine. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). L-Phenylalanine, methyl ester. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl L-phenylalaninate hydrochloride. PubChem Compound Database. Retrieved from [Link]

  • Organic Chemistry with Victor. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy [Video]. YouTube.
  • Zhao, D., et al. (2008). Microwave-Assisted Esterification of N-Acetyl-L-Phenylalanine Using Modified Mukaiyama's Reagents: A New Approach Involving Ionic Liquids. International Journal of Molecular Sciences, 9(1), 33-44.

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Methyl 3,4-dichloro-L-phenylalaninate

Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the essential physicochemical properties of Methyl 3,4-dichloro-L-phenylalaninate, a compou...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the essential physicochemical properties of Methyl 3,4-dichloro-L-phenylalaninate, a compound of interest for researchers, scientists, and professionals in drug development. While specific experimental data for this molecule is not extensively published, this document outlines the critical parameters that must be evaluated and provides field-proven, step-by-step methodologies for their determination. By synthesizing established analytical techniques with expert insights, this guide serves as a robust framework for the characterization of this and other novel chemical entities. We delve into the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system. All discussions are grounded in authoritative scientific principles to ensure technical accuracy and trustworthiness.

Introduction: The Significance of Physicochemical Profiling

The journey of a new chemical entity (NCE) from discovery to a viable drug candidate is fraught with challenges, with a significant attrition rate due to suboptimal biopharmaceutical properties.[1] A thorough understanding of a molecule's physicochemical properties at an early stage is paramount to mitigating these risks.[2] These fundamental characteristics, including solubility, lipophilicity, and ionization state, govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its efficacy and safety.[3]

Methyl 3,4-dichloro-L-phenylalaninate, an analog of the essential amino acid L-phenylalanine, presents a unique profile due to the presence of two chlorine atoms on the phenyl ring and a methyl ester group. These modifications can significantly alter its electronic and steric properties compared to the parent amino acid, making a detailed physicochemical characterization essential for any potential therapeutic application. This guide will provide the foundational knowledge and experimental frameworks necessary to undertake such a characterization.

Core Molecular and Physical Properties

A foundational step in the characterization of any NCE is the determination of its basic molecular and physical properties. These values serve as the initial identifiers and are crucial for subsequent experimental design.

Molecular Structure and Identity
  • Chemical Name: Methyl (2S)-2-amino-3-(3,4-dichlorophenyl)propanoate

  • Synonyms: 3,4-Dichloro-L-phenylalanine methyl ester

PropertyValue (for Hydrochloride Salt)Value (for Free Base - Calculated)Source
Molecular Formula C₁₀H₁₁Cl₂NO₂·HClC₁₀H₁₁Cl₂NO₂[4]
Molecular Weight 284.57 g/mol 248.11 g/mol [4]
Monoisotopic Mass 247.01668 Da247.01668 DaPubChem
Physical State and Appearance

Based on analogs such as 4-Chloro-DL-phenylalanine methyl ester hydrochloride, Methyl 3,4-dichloro-L-phenylalaninate is expected to be an off-white to white crystalline powder at standard temperature and pressure.[5][6]

Thermal Properties

The melting point is a critical indicator of purity and is essential for many formulation and manufacturing processes.

  • Melting Point: For the related compound, 4-Chloro-DL-phenylalanine methyl ester hydrochloride, the melting point is reported in the range of 184-189 °C.[5][6] The melting point for Methyl 3,4-dichloro-L-phenylalaninate hydrochloride is expected to be in a similar range but must be determined experimentally.

This protocol outlines a standard method for determining the melting point range of a solid crystalline substance.

  • Sample Preparation: Ensure the sample is completely dry and finely powdered. A small amount of the powder is packed into a capillary tube (sealed at one end) to a height of 2-3 mm.

  • Instrumentation: Place the capillary tube into a calibrated melting point apparatus.

  • Heating: Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.

  • Observation: Decrease the heating rate to 1-2 °C per minute and observe the sample closely.

  • Data Recording: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

  • Replicate Analysis: Perform the measurement in triplicate to ensure reproducibility.

Critical Physicochemical Parameters for Drug Development

The following properties are central to predicting the in vivo behavior of a drug candidate.[1][3]

Solubility

Solubility, particularly aqueous solubility, is a gatekeeper for oral drug absorption. Poor solubility can lead to low bioavailability and therapeutic failure.

  • Aqueous Solubility: The presence of the dichloro-substituted phenyl ring suggests that the free base form of Methyl 3,4-dichloro-L-phenylalaninate will have low intrinsic aqueous solubility. The primary amine and methyl ester groups will contribute to some degree of polarity.

  • pH-Dependent Solubility: As a compound with a primary amine, its solubility is expected to be highly pH-dependent, increasing significantly in acidic conditions where the amine is protonated.

This method is the gold standard for determining thermodynamic equilibrium solubility.

  • Buffer Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4, representative of physiological pH.

  • Sample Addition: Add an excess amount of Methyl 3,4-dichloro-L-phenylalaninate to a known volume of the pH 7.4 buffer in a sealed vial. The excess solid is crucial to ensure saturation.

  • Equilibration: Agitate the vials at a constant temperature (typically 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm) to pellet the undissolved solid.

  • Sample Analysis: Carefully remove an aliquot of the supernatant and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Quantification: Calculate the solubility based on a standard calibration curve.

Ionization Constant (pKa)

The pKa is the pH at which a molecule is 50% ionized and 50% unionized.[7] It dictates the charge state of the molecule in different physiological environments, which in turn affects solubility, permeability, and target binding.[3][7] Methyl 3,4-dichloro-L-phenylalaninate has a primary amine that can be protonated, making its pKa a critical parameter.

This workflow provides a reliable method for determining the pKa of ionizable compounds.

pKa_Determination_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Dissolve compound in water/co-solvent mixture C Add standardized acid (HCl) to protonate the amine A->C Sample Ready B Calibrate pH electrode with standard buffers B->C Calibrated System D Titrate with standardized base (NaOH) in increments C->D E Record pH after each addition D->E E->D Iterative Process F Plot pH vs. volume of titrant added E->F Data Collected G Determine the half-equivalence point from the titration curve F->G H pKa = pH at the half-equivalence point G->H

Sources

Foundational

A Technical Guide to Methyl 3,4-dichloro-L-phenylalaninate: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract Methyl 3,4-dichloro-L-phenylalaninate, particularly in its hydrochloride salt form (CAS Number: 173522-95-7), is a crucial non-natural amino acid e...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3,4-dichloro-L-phenylalaninate, particularly in its hydrochloride salt form (CAS Number: 173522-95-7), is a crucial non-natural amino acid ester that serves as a versatile building block in medicinal chemistry and peptide science. The strategic placement of two chlorine atoms on the phenyl ring significantly alters the electronic and lipophilic properties of the parent phenylalanine structure, offering unique advantages in the design of novel therapeutics. This technical guide provides an in-depth exploration of Methyl 3,4-dichloro-L-phenylalaninate, covering its synthesis via Fischer esterification, a detailed analysis of its expected spectral characteristics, and its pivotal role in modern drug development, including its incorporation into peptides to modulate pharmacological activity.

Chemical Identity and Physicochemical Properties

Methyl 3,4-dichloro-L-phenylalaninate is the methyl ester of the non-proteinogenic amino acid 3,4-dichloro-L-phenylalanine. It is most commonly handled and commercially available as its hydrochloride salt to enhance stability and solubility.

Table 1: Core Chemical Information

IdentifierValueSource
Chemical Name methyl (2S)-2-amino-3-(3,4-dichlorophenyl)propanoate hydrochlorideChemicalBook[1]
CAS Number 173522-95-7ChemicalBook[1]
Molecular Formula C₁₀H₁₁Cl₂NO₂·HClPubChem[2]
Molecular Weight 284.57 g/mol PubChem[2]
Parent Amino Acid 3,4-Dichloro-L-phenylalaninePubChem[3]
Parent CAS 52794-99-7PubChem[3]

The introduction of chlorine atoms onto the phenyl ring has profound effects on the molecule's properties compared to native L-phenylalanine. The dichloro-substitution increases lipophilicity, which can enhance membrane permeability of peptides containing this residue. Furthermore, the electron-withdrawing nature of chlorine modifies the aromatic ring's electronic properties, influencing cation-π and π-π stacking interactions, which are critical for molecular recognition at biological targets.

Synthesis of Methyl 3,4-dichloro-L-phenylalaninate Hydrochloride

The most direct and widely employed method for the synthesis of amino acid methyl esters is the Fischer-Speier esterification . This acid-catalyzed reaction involves treating the parent amino acid with methanol, which serves as both the solvent and the reactant.

Causality of the Fischer Esterification Approach

The choice of Fischer esterification is underpinned by its efficiency and simplicity for this class of compounds. The reaction mechanism involves the protonation of the carboxylic acid group of 3,4-dichloro-L-phenylalanine by a strong acid, typically hydrochloric acid (generated in situ from thionyl chloride or acetyl chloride, or added directly). This protonation activates the carbonyl carbon, making it more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of methanol. The reaction is driven to completion by using a large excess of methanol. The resulting product is isolated as the hydrochloride salt, which is convenient for purification and subsequent use in peptide synthesis, as the amine group is protected as an ammonium salt.

Experimental Protocol: Fischer Esterification

The following is a detailed, step-by-step methodology for the synthesis of Methyl 3,4-dichloro-L-phenylalaninate hydrochloride.

Materials:

  • 3,4-dichloro-L-phenylalanine

  • Anhydrous Methanol (MeOH)

  • Thionyl Chloride (SOCl₂) or Acetyl Chloride (AcCl)

  • Diethyl ether

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 3,4-dichloro-L-phenylalanine (1.0 eq) in anhydrous methanol (10-20 mL per gram of amino acid).

  • Acid Catalyst Addition: Cool the suspension in an ice bath. Slowly add thionyl chloride (1.2 - 1.5 eq) or acetyl chloride (1.2 - 1.5 eq) dropwise to the stirred suspension. This in situ generation of HCl is a common and effective method for this transformation[4][5]. The reaction is exothermic and generates gas, so slow addition and efficient venting are crucial.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting amino acid is fully consumed.

  • Work-up and Isolation: Cool the reaction mixture to room temperature. Remove the excess methanol under reduced pressure using a rotary evaporator. The resulting crude solid or oil is the hydrochloride salt of the desired methyl ester.

  • Purification: To purify the product, triturate the crude residue with cold diethyl ether. This will help to remove any non-polar impurities. Filter the resulting white solid using a Büchner funnel, wash with a small amount of cold diethyl ether, and dry under vacuum.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification A 3,4-dichloro-L-phenylalanine D Mix and Cool (0°C) A->D B Anhydrous Methanol B->D C Thionyl Chloride (SOCl₂) C->D dropwise E Reflux (4-24h, ~65°C) D->E F Evaporate Methanol E->F G Triturate with Ether F->G H Filter and Dry G->H I Methyl 3,4-dichloro-L- phenylalaninate HCl H->I

Caption: Workflow for the synthesis of Methyl 3,4-dichloro-L-phenylalaninate HCl.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized Methyl 3,4-dichloro-L-phenylalaninate hydrochloride. The primary techniques used are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Predicted ¹H NMR and ¹³C NMR Spectra

Table 2: Predicted ¹H and ¹³C NMR Data (in D₂O or DMSO-d₆)

AssignmentPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Notes
-COOCH₃ ~3.8~53Sharp singlet for the methyl protons.
α-CH ~4.4~55Triplet or doublet of doublets.
β-CH₂ ~3.2-3.4~36Two diastereotopic protons, appearing as a multiplet.
Aromatic CH ~7.3-7.6~130-135Complex multiplet pattern due to the dichloro-substitution.
Aromatic C-Cl -~132-134Quaternary carbons attached to chlorine.
Aromatic C-CH₂ -~135-137Quaternary carbon attached to the β-methylene group.
C=O -~170Carbonyl carbon of the ester.

The dichloro-substitution on the aromatic ring will deshield the aromatic protons and carbons, causing them to appear at a slightly downfield chemical shift compared to the unsubstituted analog. The splitting pattern of the aromatic protons will be a key indicator of the 3,4-substitution pattern.

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) is expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺.

  • Expected [M+H]⁺ (for C₁₀H₁₁Cl₂NO₂): m/z ≈ 248.02

  • Isotopic Pattern: A characteristic isotopic pattern for two chlorine atoms (approximately a 9:6:1 ratio for M, M+2, and M+4 peaks) would be a definitive confirmation of the compound's identity.

Applications in Drug Development and Research

The incorporation of non-natural amino acids like 3,4-dichloro-L-phenylalanine into peptides or small molecule drugs is a powerful strategy in medicinal chemistry.[8][9][10] Methyl 3,4-dichloro-L-phenylalaninate, as a ready-to-use building block, is central to these efforts.

Role in Peptide Synthesis

Methyl 3,4-dichloro-L-phenylalaninate hydrochloride is primarily used in peptide synthesis after N-protection (e.g., with Fmoc or Boc groups). The ester group serves as a protecting group for the C-terminus, allowing for solution-phase peptide coupling. Alternatively, the free amine can be coupled in solid-phase peptide synthesis (SPPS) after deprotection of the hydrochloride salt.

Peptide_Synthesis_Logic A Methyl 3,4-dichloro-L- phenylalaninate HCl B N-terminus Protection (e.g., Fmoc-OSu) A->B C N-Fmoc-Methyl 3,4-dichloro- L-phenylalaninate B->C D Peptide Synthesizer C->D Incorporate into E Peptide Chain D->E F Enhanced Biological Activity (Stability, Potency, Selectivity) E->F Leads to

Caption: Role of the title compound in peptide synthesis.

Modulation of Pharmacological Properties

The inclusion of the 3,4-dichlorophenyl moiety can confer several advantageous properties to a peptide or drug molecule:

  • Increased Potency: The halogenated ring can engage in halogen bonding or altered hydrophobic interactions within a receptor binding pocket, leading to enhanced affinity and potency.

  • Enhanced Metabolic Stability: The C-Cl bonds are resistant to enzymatic degradation, which can protect the aromatic ring from oxidative metabolism, thereby increasing the in vivo half-life of the drug.

  • Improved Bioavailability: The increased lipophilicity can improve the ability of a peptide to cross cell membranes.

  • Conformational Constraint: The bulky chlorine atoms can restrict the rotational freedom of the phenyl side chain, locking the peptide into a more bioactive conformation.

Peptides containing residues like 3,4-dihydroxy-L-phenylalanine (DOPA) have been shown to have adhesive properties, and it is plausible that halogenated derivatives could be used to create peptides with tailored surface activities.[8][11]

Safety and Handling

Based on safety data for similar compounds, Methyl 3,4-dichloro-L-phenylalaninate hydrochloride should be handled with appropriate care in a laboratory setting.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

Conclusion

Methyl 3,4-dichloro-L-phenylalaninate is a synthetically accessible and highly valuable building block for the development of novel peptide and small molecule therapeutics. Its unique physicochemical properties, imparted by the dichlorinated phenyl ring, provide medicinal chemists with a powerful tool to enhance the potency, stability, and bioavailability of drug candidates. The straightforward synthesis and predictable analytical characteristics make it an attractive component for rational drug design and discovery programs.

References

  • PubChem. Methyl L-phenylalaninate hydrochloride. National Center for Biotechnology Information. [Link]

  • OperaChem. Fischer Esterification-Typical Procedures. 2024. [Link]

  • Organic Syntheses Procedure. L-Phenylalanine Methyl Ester Hydrochloride. [Link]

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  • National Institutes of Health. A Convenient Synthesis of Amino Acid Methyl Esters. PMC. [Link]

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  • The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. [Link]

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  • PubMed. and 2,3-Dimercaptophenylalanines as Building Blocks for Fmoc-Peptide Synthesis and Incorporation of the 3,4-Analogue in a Decapeptide Using Solid-Phase Synthesis. 2021. [Link]

  • MDPI. Antibacterial and Antifungal Activities of Linear and Cyclic Peptides Containing Arginine, Tryptophan, and Diphenylalanine. 2025. [Link]

  • MDPI. Adhesive Antimicrobial Peptides Containing 3,4-Dihydroxy-L-Phenylalanine Residues for Direct One-Step Surface Coating. [Link]

  • PubMed. Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent... 2019. [Link]

  • Biological Magnetic Resonance Bank. L-Phenylalanine at BMRB. [Link]

  • MDPI. Marine-Derived Peptides with Anti-Hypertensive Properties: Prospects for Pharmaceuticals, Supplements, and Functional Food. [Link]

  • PubMed. Pharmacological elements in clinical application of synthetic peptides. [Link]

  • PubMed. Optimization of peptide synthesis time and sustainability using novel eco-friendly binary solvent systems with induction heating on an automated peptide synthesizer. 2024. [Link]

  • PubChem. Fmoc-3,4-dichloro-L-phenylalanine. National Center for Biotechnology Information. [Link]

  • PubChem. L-Phenylalanine, N-[N-(trifluoroacetyl)-L-alanyl]-, methyl ester. National Center for Biotechnology Information. [Link]

  • NIST WebBook. L-Phenylalanine, N-acetyl-, methyl ester. [Link]

  • Master Organic Chemistry. Introduction to Peptide Synthesis. 2019. [Link]

  • GovInfo. EPA/NIH Mass Spectral Data Base. [Link]

  • ACS Publications. C–H Functionalization in the Synthesis of Amino Acids and Peptides. 2014. [Link]

  • Google Patents. Novel n-substituted-2-amino-3',4'-methylene-dioxypropiophenones.
  • ACS Publications. Importance of Solvent-Bridged Structures of Fluorinated Diphenylalanines: Synthesis, Detailed NMR Analysis, and Rotational Profiles of Phe(2-F). 2022. [Link]

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Exploratory

A Technical Guide to the Spectroscopic Characterization of Methyl 3,4-dichloro-L-phenylalaninate

Introduction Methyl 3,4-dichloro-L-phenylalaninate is a synthetic amino acid derivative of significant interest to researchers in drug discovery and peptide chemistry. As an unnatural amino acid, its incorporation into p...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 3,4-dichloro-L-phenylalaninate is a synthetic amino acid derivative of significant interest to researchers in drug discovery and peptide chemistry. As an unnatural amino acid, its incorporation into peptides can confer unique properties, such as increased metabolic stability, altered conformation, and enhanced binding affinity to biological targets. The presence of the dichloro-substituted phenyl ring, in particular, introduces specific steric and electronic features that can be exploited in the design of novel therapeutic agents and research tools.

Accurate and comprehensive characterization of this building block is paramount to ensure its identity, purity, and suitability for downstream applications. This guide provides an in-depth analysis of the expected spectroscopic data for Methyl 3,4-dichloro-L-phenylalaninate, presented as its stable hydrochloride salt. While direct experimental spectra for this specific compound are not widely published, this document leverages established principles of spectroscopy and extensive data from analogous compounds to provide a robust, predictive framework for its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This approach not only offers a reliable reference for researchers but also illustrates the deductive processes that underpin structural elucidation in modern chemistry.

Molecular Structure and Atom Numbering

For clarity throughout this guide, the following atom numbering scheme will be used for Methyl 3,4-dichloro-L-phenylalaninate hydrochloride.

Caption: Molecular structure of Methyl 3,4-dichloro-L-phenylalaninate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For Methyl 3,4-dichloro-L-phenylalaninate hydrochloride, both ¹H and ¹³C NMR will provide definitive information about its covalent framework.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will reveal the number of distinct proton environments and their connectivity. The hydrochloride form means the amine exists as -NH₃⁺, and its protons may or may not be observable depending on the solvent and its exchange rate. In a solvent like DMSO-d₆, the -NH₃⁺ protons are typically broad and downfield. In D₂O, they will exchange and not be visible.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
Aromatic (H-2, H-5, H-6)7.2 - 7.6m-The electron-withdrawing chlorine atoms will shift these protons downfield compared to unsubstituted phenylalanine methyl ester (typically 7.2-7.4 ppm). The substitution pattern will lead to a complex multiplet.
α-H~4.4t~6-8This proton is adjacent to the electron-withdrawing ester and ammonium groups. It will likely appear as a triplet due to coupling with the two β-protons.
β-H~3.2 - 3.4m~6-8 (to α-H), ~14 (geminal)These diastereotopic protons will appear as a complex multiplet due to coupling with each other and with the α-proton.
Methyl (-OCH₃)~3.7s-This will be a sharp singlet, characteristic of a methyl ester.
Amine (-NH₃⁺)8.5 - 9.0br s-In a non-exchanging solvent like DMSO-d₆, these protons will be a broad singlet.

Predicted spectrum is relative to TMS at 0 ppm.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)Rationale
Carbonyl (-C=O)~170Typical chemical shift for an ester carbonyl carbon.
Aromatic (C-1)~135Quaternary carbon attached to the side chain.
Aromatic (C-3, C-4)~131-133Carbons directly attached to chlorine atoms will be deshielded.
Aromatic (C-2, C-5, C-6)~128-132Chemical shifts of other aromatic carbons will be influenced by the chlorine substitution pattern.
α-C~54Alpha-carbon of an amino acid ester.
Methyl (-OCH₃)~53Methyl ester carbon.
β-C~36Beta-carbon of the side chain.

Predicted spectrum is relative to TMS at 0 ppm.

Experimental Protocol for NMR Spectroscopy

A self-validating NMR protocol ensures data is accurate and reproducible.

Workflow: NMR Analysis

cluster_prep Preparation cluster_acq Acquisition (400 MHz Spectrometer) cluster_proc Processing prep Sample Preparation acq Data Acquisition prep->acq Insert into spectrometer proc Data Processing acq->proc FID file analysis Spectral Analysis proc->analysis Processed spectrum p1 Weigh ~10-20 mg of sample. p2 Dissolve in ~0.7 mL of deuterated solvent (e.g., DMSO-d6 or D2O). p1->p2 p3 Add internal standard (e.g., TMS). p2->p3 p4 Transfer to a 5 mm NMR tube. p3->p4 a1 Tune and shim the probe. a2 Acquire 1H spectrum (e.g., 16 scans). a1->a2 a3 Acquire 13C spectrum (e.g., 1024 scans). a2->a3 a4 Acquire 2D spectra (COSY, HSQC) if needed for full assignment. a3->a4 pr1 Fourier transform the FID. pr2 Phase correction. pr1->pr2 pr3 Baseline correction. pr2->pr3 pr4 Calibrate spectrum to residual solvent peak or TMS. pr3->pr4

Caption: Standard workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

The IR spectrum of Methyl 3,4-dichloro-L-phenylalaninate hydrochloride will show characteristic absorptions for the amine salt, the ester, and the aromatic ring.

Table 3: Predicted IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityRationale
N-H Stretch (-NH₃⁺)3100 - 2800Strong, BroadCharacteristic of an ammonium salt.
C-H Stretch (Aromatic)3100 - 3000MediumC-H bonds on the phenyl ring.
C-H Stretch (Aliphatic)3000 - 2850MediumC-H bonds of the α, β, and methyl carbons.
C=O Stretch (Ester)~1740StrongA strong, sharp peak characteristic of an ester carbonyl.[1]
N-H Bend (-NH₃⁺)~1600MediumBending vibration of the ammonium group.
C=C Stretch (Aromatic)1600 - 1450Medium-WeakMultiple bands for the phenyl ring.
C-O Stretch (Ester)1250 - 1100StrongStretch of the ester C-O bond.
C-Cl Stretch800 - 600Medium-StrongStretching vibrations of the carbon-chlorine bonds.
Experimental Protocol for IR Spectroscopy
  • Sample Preparation (KBr Pellet):

    • Grind a small amount (~1-2 mg) of the sample with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample chamber.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • The final spectrum is reported in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which allows for the determination of its molecular weight and the deduction of its structure.

Predicted Mass Spectrum

For a compound with two chlorine atoms, the molecular ion will exhibit a characteristic isotopic pattern. Chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). Therefore, the molecular ion peak (M⁺) will be accompanied by (M+2)⁺ and (M+4)⁺ peaks with a relative intensity ratio of approximately 9:6:1.

The molecular weight of the free base (C₁₀H₁₁Cl₂NO₂) is approximately 247.02 g/mol .

Table 4: Predicted Key Ions in the Mass Spectrum

m/zIonRationale
247/249/251[M]⁺Molecular ion of the free base, showing the characteristic Cl₂ isotopic pattern.
188/190/192[M - COOCH₃]⁺Loss of the carbomethoxy group, a common fragmentation for amino acid esters.
160/162[C₇H₅Cl₂]⁺Represents the dichlorobenzyl cation.
91[C₇H₇]⁺Tropylium ion, a common fragment for benzyl-containing compounds (less likely here due to the chlorine atoms).
Fragmentation Pathway

The primary fragmentation is expected to be the loss of the methyl ester group, followed by further fragmentation of the side chain.

Workflow: Mass Spectrometry Analysis

mol Methyl 3,4-dichloro-L-phenylalaninate [M]+ (m/z 247/249/251) frag1 Loss of -COOCH3 (m/z 188/190/192) mol->frag1 - 59 Da frag2 Dichlorobenzyl cation (m/z 160/162) frag1->frag2 - C2H4N

Caption: Predicted major fragmentation pathway in EI-MS.

Experimental Protocol for Mass Spectrometry (LC-MS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Liquid Chromatography (LC):

    • Inject a small volume (e.g., 5 µL) of the sample solution onto a C18 reverse-phase HPLC column.

    • Elute the compound using a gradient of water and acetonitrile (both containing 0.1% formic acid to ensure protonation).

  • Mass Spectrometry (MS):

    • The eluent from the LC is directed into an electrospray ionization (ESI) source.

    • The mass spectrometer is operated in positive ion mode to detect the protonated molecule [M+H]⁺.

    • Acquire a full scan mass spectrum to determine the molecular weight.

    • Perform tandem MS (MS/MS) on the [M+H]⁺ ion to induce fragmentation and confirm the structure.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the spectroscopic data for Methyl 3,4-dichloro-L-phenylalaninate hydrochloride. The predicted ¹H NMR, ¹³C NMR, IR, and MS data are based on sound chemical principles and comparisons with closely related, well-characterized molecules. By following the detailed experimental protocols, researchers can generate high-quality, reliable data for this compound. This guide serves as a valuable resource for the identity and purity confirmation of Methyl 3,4-dichloro-L-phenylalaninate, thereby ensuring the integrity of subsequent research and development efforts.

References

  • Organic Syntheses Procedure. Synthesis of Chiral Tetramic Acids: Preparation of (S)-5-Benzylpyrrolidine-2,4-dione from L-Phenylalanine Methyl Ester Hydrochlorides. Available at: [Link]. (Provides characteristic IR data for a related compound).

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Foundational

A Guide to the Structural Elucidation of Novel Phenylalanine Analogs: The Case of Methyl 3,4-dichloro-L-phenylalaninate

Abstract The precise three-dimensional arrangement of atoms within a molecule is fundamental to understanding its chemical behavior and biological activity. For drug development professionals, this knowledge is paramount...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The precise three-dimensional arrangement of atoms within a molecule is fundamental to understanding its chemical behavior and biological activity. For drug development professionals, this knowledge is paramount in designing effective and specific therapeutic agents. This technical guide outlines a comprehensive workflow for the determination of the crystal structure of Methyl 3,4-dichloro-L-phenylalaninate, a halogenated analog of the essential amino acid phenylalanine. While the specific crystal structure of this exact compound is not publicly available at the time of this writing, this document serves as an in-depth, field-proven guide for researchers and scientists to follow, from synthesis and crystallization to data acquisition and structural refinement using single-crystal X-ray diffraction. The methodologies and principles described herein are broadly applicable to the structural elucidation of other novel small molecules in the drug discovery pipeline.

Introduction: The Significance of Halogenated Phenylalanine Derivatives in Drug Discovery

The incorporation of halogen atoms, particularly chlorine and fluorine, into the structure of bioactive molecules is a widely employed strategy in medicinal chemistry to modulate their physicochemical properties.[1][2][3] Halogenation can influence a compound's lipophilicity, metabolic stability, and binding affinity to its biological target.[1][2] Phenylalanine derivatives, in particular, are of significant interest as they are key components of many peptides and proteins, and their analogs can act as enzyme inhibitors or therapeutic agents.[1][4][5] The introduction of chlorine atoms onto the phenyl ring of L-phenylalanine, as in 3,4-dichloro-L-phenylalanine, can lead to compounds with unique biological activities.[6] Understanding the precise molecular geometry and intermolecular interactions of these compounds in the solid state is crucial for rational drug design and for predicting their behavior in a biological environment.

Single-crystal X-ray diffraction is the definitive method for determining the atomic and molecular structure of a crystalline solid.[7][8][9] It provides unambiguous information about bond lengths, bond angles, and the conformation of the molecule, as well as how the molecules pack together in a crystal lattice.[7] This guide will provide a detailed protocol for determining the crystal structure of Methyl 3,4-dichloro-L-phenylalaninate, a compound of interest in the development of novel therapeutics.

Synthesis and Crystallization: From Precursor to High-Quality Single Crystals

The first and often most challenging step in crystal structure determination is obtaining high-quality single crystals suitable for X-ray diffraction.[8][10] The ideal crystal should be a single, well-formed entity, free of cracks and other defects, with dimensions typically in the range of 0.1 to 0.3 mm.[11][10]

Synthesis of Methyl 3,4-dichloro-L-phenylalaninate

The synthesis of the target compound can be achieved through the esterification of 3,4-dichloro-L-phenylalanine. A common and effective method is the Fischer-Speier esterification, which involves reacting the amino acid with methanol in the presence of a strong acid catalyst, such as thionyl chloride (SOCl₂) or hydrogen chloride (HCl).[12][13]

Experimental Protocol: Synthesis of Methyl 3,4-dichloro-L-phenylalaninate Hydrochloride

  • Reaction Setup: Suspend 3,4-dichloro-L-phenylalanine (1.0 eq) in anhydrous methanol (10 mL per gram of amino acid) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Acid Addition: Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 4-6 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting white solid is the hydrochloride salt of Methyl 3,4-dichloro-L-phenylalaninate.

  • Purification: The crude product can be recrystallized from a suitable solvent system, such as methanol/diethyl ether, to yield the pure hydrochloride salt.[13]

To obtain the free base for crystallization, the hydrochloride salt can be neutralized with a mild base, such as sodium bicarbonate, followed by extraction with an organic solvent like ethyl acetate.

Crystallization Strategies

Growing diffraction-quality single crystals is often a process of trial and error. The key is to allow the crystals to form slowly from a supersaturated solution.[10] Several techniques can be employed:

  • Slow Evaporation: A solution of the compound in a suitable solvent is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over several days or weeks.

  • Vapor Diffusion: A concentrated solution of the compound in one solvent is placed in a small, open vial, which is then placed in a larger, sealed container with a second, more volatile solvent in which the compound is less soluble. The vapor of the second solvent slowly diffuses into the first, reducing the solubility of the compound and inducing crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

Table 1: Suggested Solvents for Crystallization Trials

Solvent SystemRationale
Methanol/WaterThe compound is likely soluble in methanol; water can be used as an anti-solvent.
Ethanol/HexaneSimilar to the above, using a less polar anti-solvent.
Ethyl Acetate/HeptaneA common solvent system for moderately polar organic compounds.
Dichloromethane/PentaneFor less polar compounds, offering a different polarity range.
TolueneAromatic solvent that may interact favorably with the phenyl ring of the molecule.

Data Acquisition: Single-Crystal X-ray Diffraction

Once suitable single crystals are obtained, the next step is to collect the X-ray diffraction data. This is performed using a diffractometer, which consists of an X-ray source, a goniometer to orient the crystal, and a detector to record the diffracted X-rays.[7][11]

Crystal Mounting and Screening

A single crystal of appropriate size and quality is carefully selected under a microscope and mounted on a goniometer head.[7] The crystal is then screened to assess its quality and to determine the unit cell parameters.

Data Collection Strategy

A full sphere of diffraction data is collected by rotating the crystal through a series of angles while it is irradiated with X-rays.[7] Modern diffractometers with area detectors can collect a complete dataset in a matter of hours.

Experimental Workflow: Single-Crystal X-ray Diffraction

experimental_workflow cluster_preparation Crystal Preparation cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis of Compound crystallization Crystallization synthesis->crystallization selection Crystal Selection & Mounting crystallization->selection screening Crystal Screening selection->screening data_collection Full Data Collection screening->data_collection data_reduction Data Reduction & Integration data_collection->data_reduction structure_solution Structure Solution (Phase Problem) data_reduction->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & CIF Generation structure_refinement->validation

Caption: Workflow for single-crystal X-ray diffraction analysis.

Structure Solution and Refinement

The collected diffraction data consists of a list of reflection intensities and their positions. This information is used to solve and refine the crystal structure.

Data Reduction and Structure Solution

The raw diffraction images are processed to integrate the reflection intensities and apply corrections for experimental factors. The resulting data is then used to solve the "phase problem," which involves determining the phases of the diffracted X-rays to calculate an initial electron density map.[9] For small molecules, direct methods are typically successful in solving the structure.

Structure Refinement

The initial structural model is then refined by adjusting the atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.[13] This is an iterative process that continues until the model converges to a stable and chemically reasonable structure.

Analysis of the Crystal Structure

A successful structure determination will provide a wealth of information.

Table 2: Key Crystallographic Data to be Determined

ParameterDescription
Chemical FormulaThe empirical and molecular formula of the compound.
Formula WeightThe molecular weight of the compound.
Crystal SystemThe crystal system to which the crystal belongs (e.g., monoclinic, orthorhombic).
Space GroupThe symmetry group of the crystal lattice.
Unit Cell DimensionsThe lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ).
VolumeThe volume of the unit cell.
ZThe number of molecules in the unit cell.
Density (calculated)The calculated density of the crystal.
R-factorA measure of the agreement between the calculated and observed structure factors. A lower value indicates a better fit.

The refined structure will reveal the precise bond lengths, bond angles, and torsion angles within the Methyl 3,4-dichloro-L-phenylalaninate molecule. Furthermore, the analysis of the crystal packing will elucidate the intermolecular interactions, such as hydrogen bonding and halogen bonding, that govern the solid-state assembly of the molecules.

Conclusion

The determination of the crystal structure of Methyl 3,4-dichloro-L-phenylalaninate, and other novel pharmaceutical compounds, is a critical step in the drug discovery and development process. The detailed understanding of the three-dimensional molecular architecture provides invaluable insights that can guide lead optimization and the design of more potent and selective drug candidates. The workflow presented in this guide provides a robust framework for researchers to successfully elucidate the crystal structures of their compounds of interest, thereby accelerating the pace of innovation in pharmaceutical sciences.

References

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  • University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Retrieved January 15, 2026.
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  • ASM International. (n.d.). Single-Crystal X-Ray Diffraction | Materials Characterization - ASM Digital Library. Retrieved January 15, 2026.
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  • National Center for Biotechnology Information. (n.d.). N-Boc-N-methyl-3,4-dichloro-DL-phenylalanine. PubChem. Retrieved January 15, 2026.
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Exploratory

"solubility of Methyl 3,4-dichloro-L-phenylalaninate in common lab solvents"

An In-depth Technical Guide on the Solubility of Methyl 3,4-dichloro-L-phenylalaninate in Common Laboratory Solvents Authored by: A Senior Application Scientist Introduction: Solubility as a Cornerstone of Drug Discovery...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Solubility of Methyl 3,4-dichloro-L-phenylalaninate in Common Laboratory Solvents

Authored by: A Senior Application Scientist

Introduction: Solubility as a Cornerstone of Drug Discovery

In the realm of pharmaceutical sciences and drug development, the solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that dictates its biopharmaceutical behavior, including its absorption, distribution, and overall bioavailability. A comprehensive understanding of a compound's solubility profile in various solvent systems is not merely an academic exercise; it is a fundamental prerequisite for successful formulation development, process chemistry, and toxicological studies. This guide provides an in-depth exploration of the solubility of Methyl 3,4-dichloro-L-phenylalaninate, a substituted amino acid ester of significant interest in synthetic chemistry and as a potential building block in drug discovery.

Given the scarcity of published quantitative solubility data for this specific molecule, this whitepaper adopts a dual approach. First, we will dissect the molecular structure of Methyl 3,4-dichloro-L-phenylalaninate to provide a theoretical framework for predicting its solubility behavior based on first principles of polarity, hydrogen bonding capacity, and solvent-solute interactions. Second, we will present a detailed, field-proven experimental protocol for the accurate determination of its solubility in a range of common laboratory solvents. This guide is intended for researchers, scientists, and drug development professionals, offering both predictive insights and practical, actionable methodologies.

Part 1: Theoretical Solubility Profile Based on Molecular Structure

The solubility of a solute in a given solvent is governed by the principle of "like dissolves like." To anticipate the solubility of Methyl 3,4-dichloro-L-phenylalaninate, we must first analyze its structural features.

Molecular Structure:

  • Core: L-phenylalanine methyl ester. This provides a chiral center, an amino group (-NH2), and a methyl ester (-COOCH3).

  • Substituents: Two chlorine atoms at the 3 and 4 positions of the phenyl ring.

Analysis of Functional Groups and Their Influence:

  • Amino Group (-NH2): This is a primary amine, capable of acting as both a hydrogen bond donor and acceptor. This group significantly increases the polarity of the molecule and suggests potential solubility in polar protic solvents like water, methanol, and ethanol.

  • Methyl Ester (-COOCH3): The ester group is polar and can act as a hydrogen bond acceptor. This contributes to the molecule's overall polarity and potential for interaction with polar solvents.

  • Dichlorophenyl Ring: The benzene ring itself is nonpolar and hydrophobic. The two chlorine substituents are electron-withdrawing and increase the polarity of the ring to some extent, but the overall character of this moiety remains largely nonpolar. This part of the molecule will favor interactions with nonpolar or moderately polar aprotic solvents.

Predicted Solubility:

Based on this structural analysis, Methyl 3,4-dichloro-L-phenylalaninate is an amphiphilic molecule with both polar (amine, ester) and nonpolar (dichlorophenyl) regions. This suggests a nuanced solubility profile:

  • High Solubility Predicted in: Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which can effectively solvate both the polar and nonpolar parts of the molecule.

  • Moderate to Good Solubility Predicted in: Alcohols like methanol and ethanol, which can engage in hydrogen bonding with the amine and ester groups.

  • Low to Moderate Solubility Predicted in: Polar protic solvents like water. While the polar groups will interact with water, the large, hydrophobic dichlorophenyl ring will likely limit its aqueous solubility. The solubility in aqueous buffers is expected to be pH-dependent due to the basicity of the amino group.

  • Low Solubility Predicted in: Nonpolar solvents such as hexanes and toluene. The polar functional groups will disfavor dissolution in these solvents.

  • Moderate Solubility Predicted in: Chlorinated solvents like dichloromethane (DCM) and chloroform, which can interact favorably with the dichlorophenyl ring.

This predictive framework provides a rational basis for selecting an appropriate range of solvents for experimental determination.

Part 2: Experimental Determination of Solubility

The following section details a robust, step-by-step protocol for the quantitative determination of the solubility of Methyl 3,4-dichloro-L-phenylalaninate. This method is a self-validating system, ensuring accuracy and reproducibility.

The Shake-Flask Method: A Gold Standard Protocol

The isothermal shake-flask method is a widely accepted and reliable technique for solubility measurement. It involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached.

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_sampling Phase 3: Sampling & Separation cluster_analysis Phase 4: Analysis A 1. Add excess solid (Methyl 3,4-dichloro-L-phenylalaninate) to a vial B 2. Add a precise volume of the chosen solvent A->B Volumetric Pipette C 3. Seal vials and place in an isothermal shaker bath (e.g., 25°C, 24-48h) D 4. Allow vials to settle E 5. Withdraw supernatant using a filter syringe (e.g., 0.22 µm PTFE) D->E Avoids undissolved solid F 6. Dilute the saturated solution with a suitable mobile phase G 7. Analyze by a validated analytical method (e.g., HPLC-UV) F->G H 8. Quantify against a standard calibration curve G->H

Caption: Workflow for the shake-flask solubility determination method.

Detailed Step-by-Step Methodology
  • Materials and Reagents:

    • Methyl 3,4-dichloro-L-phenylalaninate (solid, >98% purity)

    • Selected solvents (e.g., Water, Methanol, Ethanol, DMSO, DMF, Acetonitrile, Dichloromethane, Hexane) of analytical grade or higher

    • Class A volumetric flasks and pipettes

    • Scintillation vials or other suitable sealed containers

    • Isothermal shaker bath or orbital shaker in a temperature-controlled environment

    • Syringes and syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable analytical instrument (e.g., UV-Vis spectrophotometer)

  • Preparation of Standard Solutions for Calibration:

    • Accurately weigh a known amount of Methyl 3,4-dichloro-L-phenylalaninate and dissolve it in a suitable solvent (in which it is freely soluble, e.g., methanol) to prepare a stock solution of known concentration.

    • Perform serial dilutions of the stock solution to create a series of at least five calibration standards of known concentrations. This concentration range should bracket the expected solubility.

  • Solubility Measurement (Shake-Flask):

    • Add an excess amount of solid Methyl 3,4-dichloro-L-phenylalaninate to a series of vials. "Excess" means that undissolved solid should be clearly visible at the end of the experiment. A starting point could be ~10-20 mg per 1 mL of solvent.

    • Accurately pipette a known volume (e.g., 2.0 mL) of each test solvent into the corresponding vials.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an isothermal shaker bath set to a constant temperature (e.g., 25 °C ± 0.5 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. For many compounds, 24 hours is sufficient, but 48 hours is recommended to ensure equilibrium is reached. A preliminary time-to-equilibrium study can be conducted by taking samples at various time points (e.g., 4, 8, 24, 48 hours).

  • Sample Processing:

    • After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed at the same temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately attach a syringe filter and dispense the clear, saturated solution into a clean vial. This filtration step is critical to remove any undissolved micro-particles.

  • Analysis and Quantification:

    • Accurately dilute the filtered saturated solution with a suitable solvent (typically the mobile phase for HPLC) to bring the concentration into the range of the calibration curve.

    • Analyze the diluted samples and the calibration standards using a validated analytical method (e.g., HPLC-UV). The wavelength for UV detection should be set to the λmax of the compound.

    • Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standards.

    • Use the equation of the linear regression from the calibration curve to determine the concentration of the diluted sample.

    • Calculate the original solubility by multiplying the determined concentration by the dilution factor. The result is typically expressed in mg/mL or mol/L.

Data Presentation: A Framework for Reporting

All quantitative solubility data should be summarized in a clear and concise table. This allows for easy comparison across different solvent systems.

Solvent Solvent Class Temperature (°C) Solubility (mg/mL) Solubility (mol/L)
WaterPolar Protic25Experimental ValueCalculated Value
MethanolPolar Protic25Experimental ValueCalculated Value
EthanolPolar Protic25Experimental ValueCalculated Value
DMSOPolar Aprotic25Experimental ValueCalculated Value
DMFPolar Aprotic25Experimental ValueCalculated Value
AcetonitrilePolar Aprotic25Experimental ValueCalculated Value
DichloromethaneChlorinated25Experimental ValueCalculated Value
HexaneNonpolar25Experimental ValueCalculated Value

Part 3: Trustworthiness and Self-Validation

The protocol described above contains several self-validating checks to ensure the trustworthiness of the results:

  • Visual Confirmation of Excess Solid: The presence of undissolved solid at the end of the experiment is a mandatory checkpoint to confirm that the solution is indeed saturated.

  • Equilibrium Confirmation: A time-point study or allowing for a sufficient equilibration time (e.g., 48 hours) ensures that the measured solubility is a true equilibrium value and not a kinetic artifact.

  • Calibration Curve Linearity: A calibration curve with a high coefficient of determination (R² > 0.999) validates the analytical method's accuracy over the tested concentration range.

  • Triplicate Measurements: Each solvent should be tested in at least triplicate to assess the precision of the measurement and to calculate standard deviations.

Logical Relationship: Solvent Choice and Predicted Solubility

The choice of solvents for screening should be based on a logical progression of polarity, as predicted by the molecular structure.

G cluster_solute Methyl 3,4-dichloro-L-phenylalaninate cluster_solvents Solvent Classes cluster_outcome Predicted Solubility Outcome Solute Amphiphilic Structure - Polar Groups (-NH2, -COOCH3) - Nonpolar Group (Dichlorophenyl) PolarProtic Polar Protic (e.g., Water, Methanol) - H-Bonding Solute->PolarProtic Good Interaction (Polar Groups) PolarAprotic Polar Aprotic (e.g., DMSO, Acetonitrile) - Dipole-Dipole Solute->PolarAprotic Strong Interaction (Both Moieties) Nonpolar Nonpolar (e.g., Hexane, Toluene) - van der Waals Solute->Nonpolar Poor Interaction (Polar Groups Repel) ModSol Moderate Solubility PolarProtic->ModSol HighSol High Solubility PolarAprotic->HighSol LowSol Low Solubility Nonpolar->LowSol

Caption: Relationship between solute structure and predicted solubility in different solvent classes.

Conclusion

References

  • Title: Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Source: "Pharmaceutical Solubility: Basic Principles and Application to Solid Dispersions" by David J. W. Grant and T.
  • Title: ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

Foundational

Methyl 3,4-dichloro-L-phenylalaninate: A Versatile Chiral Building Block in Modern Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Methyl 3,4-dichloro-L-phenylalaninate is a non-proteinogenic amino acid ester that has emerged as a pivotal chiral star...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3,4-dichloro-L-phenylalaninate is a non-proteinogenic amino acid ester that has emerged as a pivotal chiral starting material in organic synthesis and medicinal chemistry. Its unique molecular architecture—comprising a stereodefined α-amino acid core, a synthetically tractable methyl ester, and a dichlorinated aromatic ring—offers a trifecta of functional handles for elaborate molecular construction. The presence of chlorine atoms on the phenyl ring modulates the electronic properties and lipophilicity of derivative compounds, often enhancing their metabolic stability and binding affinity to biological targets. This guide provides an in-depth examination of Methyl 3,4-dichloro-L-phenylalaninate's properties, core synthetic transformations, and detailed, field-proven protocols for its application in the synthesis of high-value molecules.

Introduction: The Strategic Value of a Dichlorinated Phenylalanine Scaffold

In the landscape of drug discovery, the use of non-canonical amino acids as chiral building blocks is a cornerstone strategy for developing novel therapeutics with improved pharmacological profiles.[1] Methyl 3,4-dichloro-L-phenylalaninate serves as an exemplary scaffold in this context.[2][3] Its inherent chirality, derived from the L-configuration, provides a fixed stereochemical anchor, which is critical for achieving stereospecific interactions with biological receptors and enzymes.[4]

The molecule's true synthetic power lies in the orthogonal reactivity of its three primary functional groups:

  • The Primary Amine (-NH₂): Acts as a versatile nucleophile and a site for the introduction of a wide array of protecting groups or for direct coupling to other molecular fragments.

  • The Methyl Ester (-COOCH₃): Can be readily hydrolyzed to the corresponding carboxylic acid for peptide bond formation or reduced to a primary alcohol, opening pathways to diverse chiral ligands and amino alcohol derivatives.

  • The 3,4-Dichlorophenyl Moiety: Provides a site for further aromatic functionalization (though less common) and, more importantly, imparts specific steric and electronic properties to the final molecule. The dichloro-substitution pattern is a known feature in many bioactive compounds, contributing to enhanced potency and metabolic resistance.

This guide will systematically explore the key transformations that leverage this multifunctionality, providing both the mechanistic rationale and practical, step-by-step methodologies.

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of chemical synthesis. The properties of Methyl 3,4-dichloro-L-phenylalaninate hydrochloride, the common commercially available salt, are summarized below.

PropertyValueSource
Chemical Formula C₁₀H₁₂Cl₃NO₂ (as HCl salt)[5]
Molecular Weight 284.57 g/mol (as HCl salt)Derived from[6]
CAS Number 173522-95-7[5]
Appearance White to off-white crystalline solidGeneral Knowledge
Solubility Soluble in methanol, ethanol; sparingly soluble in water[7]
IUPAC Name methyl (2S)-2-amino-3-(3,4-dichlorophenyl)propanoate;hydrochloride[5]
Canonical SMILES COC(=O)N.Cl[8]

Spectroscopic Validation:

  • ¹H NMR: The proton NMR spectrum is a primary tool for structural confirmation. Key expected signals include a triplet for the α-proton, a doublet of doublets for the diastereotopic β-protons, a singlet for the methyl ester protons, and signals in the aromatic region for the dichlorophenyl group.

  • ¹³C NMR: The carbon spectrum will show distinct signals for the carbonyl carbon of the ester, the α- and β-carbons, the methoxy carbon, and the carbons of the aromatic ring.[9]

  • Mass Spectrometry (MS): ESI-MS would typically show a prominent peak for the molecular ion [M+H]⁺ corresponding to the free base.

Core Synthetic Transformations and Strategies

The synthetic utility of Methyl 3,4-dichloro-L-phenylalaninate is best understood by examining the reactions of its principal functional groups. The following workflow illustrates the key synthetic pathways originating from this starting material.

G start Methyl 3,4-dichloro-L-phenylalaninate N_prot N-Protected Intermediate (e.g., Boc, Fmoc) start->N_prot Amine Protection (e.g., Boc₂O) acid N-Protected 3,4-dichloro-L-phenylalanine N_prot->acid Saponification (e.g., LiOH) amino_alc N-Protected (S)-2-amino-3-(3,4-dichlorophenyl)propan-1-ol N_prot->amino_alc Ester Reduction (e.g., LiBH₄, NaBH₄) peptide Dipeptide / Polypeptide acid->peptide Peptide Coupling (e.g., HATU, EDC) heterocycle Heterocyclic Scaffolds acid->heterocycle Cyclization Reactions final_alc Chiral Amino Alcohol Derivatives amino_alc->final_alc Further Derivatization

Caption: Key synthetic pathways from Methyl 3,4-dichloro-L-phenylalaninate.

N-Functionalization: The Gateway to Elaboration

The primary amine is often the most reactive site. Its protection is a mandatory first step to prevent unwanted side reactions during the modification of the ester group or subsequent couplings.

  • Amine Protection: The choice of protecting group is dictated by the overall synthetic strategy.

    • Boc (tert-Butoxycarbonyl): Installed using Di-tert-butyl dicarbonate (Boc₂O), it is stable to a wide range of conditions but is easily removed with mild acid (e.g., TFA in DCM). This is ideal for solution-phase synthesis.

    • Fmoc (9-Fluorenylmethoxycarbonyl): Attached using Fmoc-OSu or Fmoc-Cl, it is stable to acid but cleaved under mild basic conditions (e.g., piperidine in DMF). This orthogonality to the Boc group makes it the standard for solid-phase peptide synthesis (SPPS).[10]

  • N-Alkylation and N-Acylation: Direct alkylation or acylation can be achieved, but often requires prior protection and deprotection steps to ensure selectivity. These reactions are crucial for synthesizing peptide mimics and other complex nitrogen-containing structures.

Ester Modification: From Ester to Acid or Alcohol
  • Saponification (Ester Hydrolysis): The conversion of the methyl ester to a carboxylic acid is a fundamental transformation. This is typically achieved using a base like lithium hydroxide (LiOH) in a mixed aqueous-organic solvent system (e.g., THF/H₂O or MeOH/H₂O). The resulting carboxylate is then protonated during an acidic workup. The free carboxylic acid is now primed for amide bond formation.

  • Ester Reduction: The methyl ester can be selectively reduced to the corresponding primary alcohol, yielding (S)-2-amino-3-(3,4-dichlorophenyl)propan-1-ol (3,4-dichloro-L-phenylalaninol). Strong reducing agents like lithium aluminum hydride (LAH) will readily perform this transformation, but milder reagents such as sodium borohydride (NaBH₄) in combination with an additive or lithium borohydride (LiBH₄) are often preferred for their better functional group tolerance, especially after N-protection.[2] This chiral amino alcohol is a valuable synthon for ligands and pharmaceutical intermediates.

Application in Peptide Synthesis

After N-protection and hydrolysis of the methyl ester, the resulting N-protected 3,4-dichloro-L-phenylalanine becomes a custom building block for peptide synthesis.[6] Its incorporation into a peptide sequence can significantly alter the peptide's conformation, receptor binding affinity, and resistance to enzymatic degradation. The coupling is typically mediated by standard reagents like HATU, HBTU, or EDC/HOBt, which activate the carboxylic acid for nucleophilic attack by the N-terminus of another amino acid.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, including in-process checks and purification guidelines.

Protocol 1: N-Boc Protection of Methyl 3,4-dichloro-L-phenylalaninate

This procedure details the robust protection of the primary amine using Boc anhydride.

G A 1. Dissolve Starting Material - Methyl 3,4-dichloro-L-phenylalaninate HCl - Solvent: Dichloromethane (DCM) B 2. Add Base - Triethylamine (TEA) to neutralize HCl - Stir at 0°C A->B C 3. Add Reagent - Di-tert-butyl dicarbonate (Boc₂O) - Add slowly at 0°C B->C D 4. Reaction - Warm to room temperature - Stir for 12-18 hours C->D E 5. Monitor - Thin Layer Chromatography (TLC) - Stain: Ninhydrin (starting material) or KMnO₄ D->E F 6. Work-up - Aqueous wash (e.g., NaHCO₃, brine) - Dry organic layer (Na₂SO₄) E->F G 7. Purify - Concentrate in vacuo - Column Chromatography (Silica gel) F->G

Caption: Experimental workflow for N-Boc protection.

Methodology:

  • Setup: To a round-bottom flask charged with Methyl 3,4-dichloro-L-phenylalaninate hydrochloride (1.0 eq), add anhydrous Dichloromethane (DCM, approx. 0.1 M). Cool the resulting suspension to 0°C in an ice bath.

  • Neutralization: Add triethylamine (TEA, 1.1 eq) dropwise to the stirring suspension. Stir for 15 minutes to ensure complete neutralization of the hydrochloride salt, resulting in the free amine.

    • Causality: The HCl salt must be neutralized to the free base for the amine to be sufficiently nucleophilic to react with the Boc anhydride. TEA is a convenient organic base that is easily removed during work-up.

  • Protection: Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq), either neat or as a solution in DCM, to the reaction mixture.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a mobile phase such as 30% Ethyl Acetate in Hexanes. The starting material will be visible with a ninhydrin stain, while the product will not.

    • Trustworthiness: TLC provides a direct visual confirmation that the starting material has been consumed, ensuring the reaction has gone to completion before proceeding to work-up.

  • Work-up: Dilute the reaction mixture with DCM. Transfer to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is often pure enough for the next step. If necessary, purify by flash column chromatography on silica gel.

Protocol 2: Saponification to Boc-3,4-dichloro-L-phenylalanine

This procedure converts the N-protected ester into the corresponding carboxylic acid.

Methodology:

  • Setup: Dissolve the N-Boc protected methyl ester (1.0 eq) from Protocol 1 in a mixture of Tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

  • Hydrolysis: Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5 - 2.0 eq) to the solution. Stir vigorously at room temperature for 2-4 hours.

    • Causality: LiOH is a strong base that effectively hydrolyzes the ester. The use of a mixed solvent system ensures the solubility of both the organic substrate and the inorganic base.

  • Monitoring: Monitor the reaction by TLC until the starting material is fully consumed. The product (a salt) will remain at the baseline, while the starting ester will have a higher Rf value.

  • Work-up: Concentrate the reaction mixture in vacuo to remove the THF. Dilute the remaining aqueous solution with water and wash with a non-polar solvent like ether or hexanes to remove any unreacted starting material.

  • Acidification: Cool the aqueous layer to 0°C and acidify to pH ~2-3 by the slow addition of 1 M HCl or saturated aqueous KHSO₄. A white precipitate should form.

    • Trustworthiness: The formation of a precipitate upon acidification is a strong indicator of successful product formation. The pH is carefully controlled to ensure complete protonation of the carboxylate without cleaving the acid-labile Boc group.

  • Isolation: Extract the acidified aqueous layer with ethyl acetate (3x). Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product, typically as a white solid.

Conclusion

Methyl 3,4-dichloro-L-phenylalaninate stands out as a highly valuable and versatile chiral precursor in synthetic chemistry.[11] Its readily available functional handles allow for systematic and predictable molecular elaboration, making it an ideal starting point for constructing complex chiral molecules. The protocols and strategies outlined in this guide demonstrate its utility in accessing N-protected amino acids, chiral amino alcohols, and custom peptide fragments. For researchers in drug development, leveraging this building block can provide a reliable and efficient route to novel compounds with potentially superior biological activity and pharmacokinetic properties.

References

  • ChemBK. 3,4-DICHLORO-L-PHENYLALANINE - Introduction. Available from: [Link]

  • PubChem. Methyl L-phenylalaninate hydrochloride. National Center for Biotechnology Information. Available from: [Link]

  • Organic Syntheses. Preparation of Benzyl((R)-2-(4-(benzyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)acetyl)-D-phenylalaninate using Umpolung Amide Synthesis. Org. Synth. 2017, 94, 388-398. Available from: [Link]

  • PubChem. 3,4-Dichloro-L-phenylalanine. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. Fmoc-3,4-dichloro-L-phenylalanine. National Center for Biotechnology Information. Available from: [Link]

  • Google Patents. WO2003068725A2 - Process for the preparation of 4-hetero-substituted phenylalanine derivatives.
  • RSC Publishing. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). RSC Med. Chem., 2024, 15, 1435-1456. Available from: [Link]

  • Google Patents. US3291832A - Process for preparing 3, 4 dichloroaniline.
  • ResearchGate. Synthesis of Chiral Building Blocks for Use in Drug Discovery. Available from: [Link]

  • PMC - PubMed Central. Fluorinated phenylalanines: synthesis and pharmaceutical applications. Available from: [Link]

  • MDPI. Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules 2004, 9, 405-414. Available from: [Link]

  • Buchler GmbH. Chiral Building Blocks. Available from: [Link]

  • Asian Journal of Chemistry. Synthesis and Elucidation of 4-bis(2-Chloroethyl)- amino-L-phenylalanine. Vol. 21, No. 10 (2009), 7849-7852. Available from: [Link]

Sources

Exploratory

A Technical Guide to the Sourcing and Quality Control of Enantiomerically Pure Methyl 3,4-dichloro-L-phenylalaninate for Pharmaceutical Research

Abstract Methyl 3,4-dichloro-L-phenylalaninate is a specialized chiral building block of increasing interest in medicinal chemistry and drug development. Its halogenated phenyl ring offers unique electronic and steric pr...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 3,4-dichloro-L-phenylalaninate is a specialized chiral building block of increasing interest in medicinal chemistry and drug development. Its halogenated phenyl ring offers unique electronic and steric properties that can modulate the pharmacological profile of parent molecules, including enhanced metabolic stability and binding affinity. The critical nature of stereochemistry in drug action necessitates access to this intermediate in an enantiomerically pure form. This guide provides an in-depth analysis of the commercial availability, synthesis, purification, and comprehensive quality control of Methyl 3,4-dichloro-L-phenylalaninate, designed for researchers, chemists, and drug development professionals. We will explore robust analytical methodologies for verifying chemical and enantiomeric purity, ensuring the integrity of this crucial starting material for advanced pharmaceutical applications.

Introduction and Strategic Importance

Halogenated amino acids are pivotal scaffolds in the synthesis of novel therapeutic agents.[1][2] The incorporation of chlorine atoms onto the phenyl ring of phenylalanine, as in Methyl 3,4-dichloro-L-phenylalaninate, can significantly alter the lipophilicity, pKa, and conformational properties of resulting peptides and small molecules.[3] These modifications are leveraged by medicinal chemists to fine-tune drug-receptor interactions and improve pharmacokinetic profiles.[4]

The L-configuration of the chiral center is often essential for biological recognition and activity. Consequently, ensuring enantiomeric purity is not merely a quality control metric but a fundamental prerequisite for its use in drug discovery programs.[5] This guide addresses the practical challenges of obtaining and validating this specific, non-standard amino acid ester.

Key Identifiers:

  • Compound Name: Methyl (2S)-2-amino-3-(3,4-dichlorophenyl)propanoate

  • Parent Amino Acid: 3,4-Dichloro-L-phenylalanine (CAS: 52794-99-7)[6]

  • Methyl Ester Hydrochloride Salt: CAS: 173522-95-7[7]

Commercial Availability and Sourcing Strategy

A survey of major chemical suppliers indicates that enantiomerically pure Methyl 3,4-dichloro-L-phenylalaninate is not a widely stocked, off-the-shelf compound. Unlike its parent amino acid or simpler analogs like 4-chloro-DL-phenylalanine methyl ester, it is typically available from a limited number of specialized vendors, often on a "by request" or "custom synthesis" basis.[8][9]

Implications for Researchers:

  • Lead Times: Sourcing this compound may involve significant lead times (weeks to months) compared to common reagents.

  • Cost: Custom synthesis invariably leads to higher procurement costs.

  • Quality Verification: Lot-to-lot variability is a potential concern, making independent, in-house quality control essential.

Given these factors, an in-house synthesis and purification strategy is a viable and often necessary alternative for research groups requiring a consistent supply of this intermediate.

Supplier TypeAvailability StatusTypical PurityKey Considerations
Major Global SuppliersGenerally Not StockedN/ACheck for custom synthesis services.
Specialized Building Block Vendors"By Request" / Limited Stock>95-98% (Stated)Verify enantiomeric purity independently.[7]
Custom Synthesis OrganizationsMade to OrderSpecification-driven (>99%)Higher cost, longer lead time, but tailored to specific needs.

Recommended Synthesis and Purification Workflow

The most direct and reliable method for preparing Methyl 3,4-dichloro-L-phenylalaninate is the Fischer-Speier esterification of the commercially available parent amino acid, 3,4-Dichloro-L-phenylalanine.

Figure 1: Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_workup Work-Up & Purification cluster_qc Quality Control start 3,4-Dichloro-L-phenylalanine esterification Esterification (SOCl2, Methanol) start->esterification quench Solvent Removal esterification->quench purify RP-HPLC Purification quench->purify qc_analysis Comprehensive Analysis (LC-MS, Chiral HPLC/GC) purify->qc_analysis final_product Enantiopure Methyl 3,4-dichloro-L-phenylalaninate qc_analysis->final_product

A high-level overview of the production process.
Detailed Protocol: Esterification

This protocol is adapted from standard procedures for the esterification of phenylalanine derivatives.[10]

Causality: Thionyl chloride (SOCl₂) is an excellent reagent for this transformation. It reacts with the methanol solvent to generate hydrogen chloride (HCl) in situ, which acts as the catalyst for the esterification. The byproducts, sulfur dioxide (SO₂) and HCl gas, are volatile and are easily removed, driving the reaction to completion.

  • Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a drying tube, suspend 3,4-Dichloro-L-phenylalanine (1.0 eq) in anhydrous methanol (10-15 mL per gram of amino acid).

  • Cooling: Cool the suspension to 0 °C in an ice-water bath. This mitigates the exothermic reaction upon adding thionyl chloride.

  • Reagent Addition: Add thionyl chloride (1.5 - 2.0 eq) dropwise to the stirred suspension over 30 minutes. Ensure the temperature does not rise above 5-10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-24 hours. The suspension should gradually become a clear solution as the hydrochloride salt of the product forms.

  • Work-Up: Remove the solvent and excess reagent under reduced pressure. The resulting crude solid or oil is the hydrochloride salt of Methyl 3,4-dichloro-L-phenylalaninate. This crude product can be carried forward to purification.

Detailed Protocol: Purification by RP-HPLC

For drug development applications, high chemical purity (>98%) is often required. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for achieving this.[11]

Causality: The dichlorinated phenyl ring makes the molecule sufficiently hydrophobic to be retained on a C18 stationary phase. A gradient elution from a weak, aqueous mobile phase to a strong, organic mobile phase allows for the separation of the product from more polar (unreacted amino acid) or less polar (synthesis byproducts) impurities. Trifluoroacetic acid (TFA) is used as an ion-pairing agent to improve peak shape by suppressing the ionization of residual silanols on the silica backbone and ensuring the amine is protonated.[11]

  • System Preparation:

    • Column: C18 silica column (e.g., 5 µm particle size, 100 Å pore size).

    • Mobile Phase A: 0.1% TFA in deionized water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Sample Preparation: Dissolve the crude product in a minimal amount of Mobile Phase A or a water/acetonitrile mixture. Filter through a 0.45 µm syringe filter before injection.

  • Chromatography:

    • Gradient: A typical linear gradient would be 5% to 95% Mobile Phase B over 30-60 minutes.

    • Flow Rate: Dependent on column diameter (e.g., 1 mL/min for a 4.6 mm ID column).

    • Detection: UV detection at 220 nm and 254 nm.

  • Fraction Collection & Isolation: Collect the fractions corresponding to the main product peak. Combine the fractions and remove the acetonitrile under reduced pressure. Lyophilize the remaining aqueous solution to yield the purified product as a TFA salt.

Comprehensive Quality Control for Enantiomeric Purity

Verification of both chemical and, most importantly, enantiomeric purity is a non-negotiable step. Several robust methods are available, each with distinct advantages.

Figure 2: Chiral Separation Principle cluster_main racemic_mixture Racemic Mixture (L- and D-Enantiomers) csp_column Chiral Stationary Phase (CSP) racemic_mixture->csp_column Injection l_enantiomer L-Enantiomer csp_column->l_enantiomer Weaker Interaction (Elutes Faster) d_enantiomer D-Enantiomer csp_column->d_enantiomer Stronger Interaction (Elutes Slower)

Sources

Foundational

"thermal stability and decomposition of Methyl 3,4-dichloro-L-phenylalaninate"

An In-depth Technical Guide to the Thermal Stability and Decomposition of Methyl 3,4-dichloro-L-phenylalaninate Abstract This technical guide provides a comprehensive framework for understanding and evaluating the therma...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Thermal Stability and Decomposition of Methyl 3,4-dichloro-L-phenylalaninate

Abstract

This technical guide provides a comprehensive framework for understanding and evaluating the thermal stability and decomposition profile of Methyl 3,4-dichloro-L-phenylalaninate. As a halogenated amino acid ester, this compound holds potential significance in pharmaceutical and agrochemical synthesis, where thermal stability is a critical parameter for process development, formulation, handling, and storage.[1] This document, intended for researchers, chemists, and drug development professionals, outlines the core analytical techniques—Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)—used to characterize thermal events. It further explores the probable decomposition pathways based on established chemical principles for related structures and details the step-by-step experimental protocols required for a robust analysis. While specific literature on this exact molecule is sparse, the principles and methodologies presented herein are derived from extensive data on phenylalanine derivatives, halogenated organic compounds, and standard thermal analysis practices.

Introduction and Significance

Methyl 3,4-dichloro-L-phenylalaninate is a derivative of the essential amino acid L-phenylalanine, featuring two chlorine atoms on the phenyl ring and a methyl ester group. Halogenation of amino acids can significantly alter their biological activity and physicochemical properties, including thermal and proteolytic stability.[2] Such modifications are pivotal in medicinal chemistry for developing enzyme inhibitors, therapeutic peptides, and other bioactive molecules.[1][2]

Understanding the thermal behavior of this molecule is paramount for several reasons:

  • Process Safety and Development: Manufacturing processes often involve heating. Knowing the decomposition temperature is crucial to prevent uncontrolled exothermic events and ensure process safety.[3]

  • Stability and Shelf-life: For pharmaceutical applications, the stability of an active pharmaceutical ingredient (API) under various storage temperatures directly impacts its shelf-life and efficacy.

  • Product Purity: Thermal degradation can lead to the formation of impurities, which may be toxic or alter the product's intended function. Identifying decomposition products is a key aspect of quality control.

This guide provides the scientific foundation and practical methodologies to thoroughly characterize the thermal properties of Methyl 3,4-dichloro-L-phenylalaninate.

Physicochemical Profile and Handling

A precise understanding of the compound's basic properties is the starting point for any thermal analysis.

PropertyValueSource
IUPAC Name Methyl (2S)-2-amino-3-(3,4-dichlorophenyl)propanoateN/A
Synonyms 3,4-Dichloro-L-phenylalanine methyl ester[4]
CAS Number 173522-95-7 (for hydrochloride salt)[4]
Molecular Formula C₁₀H₁₁Cl₂NO₂Inferred
Molecular Weight 248.11 g/mol Inferred
Appearance Typically a white to off-white solid/powder.[5][5]
Handling Precautions Avoid generating dust. Incompatible with strong oxidizing agents.[5] Combustion may produce toxic gases such as carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and hydrogen chloride (HCl).[5][6][5][6]

Core Thermal Analysis Techniques

The primary methods for assessing thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These techniques provide complementary information about the material's response to heat.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated at a controlled rate.[7] It identifies the temperatures at which a material decomposes and the extent of mass loss. For Methyl 3,4-dichloro-L-phenylalaninate, a TGA scan would reveal its decomposition onset temperature and the presence of any stable intermediates over the heating range.

Illustrative TGA Data: The following table represents expected data from a TGA experiment conducted under an inert nitrogen atmosphere.

ParameterExpected ValueInterpretation
T_onset (Onset of Decomposition)200 - 240 °CThe temperature at which significant mass loss begins. Halogenated compounds may show slightly different stability compared to their non-halogenated parent structures.[8]
T_peak (Peak Decomposition Rate)250 - 280 °CThe temperature at which the rate of mass loss is maximal for the primary decomposition step.
Mass Loss (Step 1) 50 - 70%Corresponds to the loss of major fragments, potentially involving decarboxylation, deamination, and dehydrochlorination.
Residual Mass @ 600 °C < 10%In an inert atmosphere, some char residue may form. In an oxidative (air) atmosphere, this would be close to 0%.
Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference.[9] It is used to detect thermal events like melting, crystallization, and exothermic or endothermic decompositions.

Illustrative DSC Data: The following table represents expected data from a DSC experiment conducted under a nitrogen atmosphere.

ParameterExpected ValueInterpretation
Melting Point (T_m) 160 - 190 °CA sharp endothermic peak corresponding to the solid-to-liquid phase transition. The melting of amino acids is often accompanied by decomposition.[10]
Decomposition Event > 200 °CTypically an exothermic event (negative heat flow) following the melting point, indicating an energy-releasing decomposition process.[11]
Enthalpy of Decomposition (ΔH_d) -150 to -400 J/gThe integrated area of the exothermic peak, quantifying the energy released. This value is critical for safety assessments.

Elucidation of Thermal Decomposition Pathways

The decomposition of Methyl 3,4-dichloro-L-phenylalaninate is expected to be complex. Based on the pyrolysis studies of phenylalanine and related compounds, several competing pathways are likely.[12][13] The presence of chlorine atoms introduces additional reaction possibilities.

Primary Decomposition Routes:

  • Decarboxylation: Loss of the methoxycarbonyl group (-COOCH₃) as CO₂ and methanol, or related fragments, to form a chlorinated phenethylamine derivative. This is a common pathway for amino acids.[12][13]

  • Deamination: Loss of the amino group (-NH₂) as ammonia (NH₃), potentially leading to the formation of an unsaturated carboxylic acid ester.[12]

  • Dehydrochlorination: Elimination of hydrogen chloride (HCl) from the molecule. This is a characteristic decomposition pathway for chlorinated organic compounds.[14]

  • Side-Chain Cleavage: Rupture of the Cα-Cβ bond, leading to the formation of smaller aromatic and aliphatic fragments.

These primary reactions can be followed by secondary reactions, leading to a complex mixture of gaseous products and solid char.

Diagram of Potential Decomposition Pathways

DecompositionPathways Parent Methyl 3,4-dichloro-L-phenylalaninate P1 Chlorinated Phenethylamine Derivative Parent->P1 Decarboxylation P2 Unsaturated Ester (Cinnamate Derivative) Parent->P2 Deamination P3 Dechlorinated Intermediate Parent->P3 Dehydrochlorination P4 Toluene/Styrene Derivatives Parent->P4 Side-Chain Cleavage G1 CO2, CH3OH P1->G1 Final Char + Gaseous Products (CO, CO2, NOx, HCl) P1->Final G2 NH3 P2->G2 P2->Final G3 HCl P3->G3 P3->Final P4->Final G4 CO, NOx Final->G4

Caption: Potential thermal decomposition pathways for Methyl 3,4-dichloro-L-phenylalaninate.

Recommended Experimental Protocols

To ensure trustworthy and reproducible results, the following detailed protocols should be followed.

Experimental Workflow Overview

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_product_id Product Identification cluster_interp Data Interpretation Prep 1. Obtain pure sample (>98% purity) Weigh 2. Accurately weigh 2-5 mg into TGA/DSC pan Prep->Weigh TGA 3a. TGA Analysis (N2 atmosphere, 10°C/min) Weigh->TGA DSC 3b. DSC Analysis (N2 atmosphere, 10°C/min) Weigh->DSC TGA_FTIR 4. TGA-FTIR Analysis (Identify gaseous products) TGA->TGA_FTIR Interpret 5. Correlate TGA/DSC data and identify decomposition pathways TGA->Interpret DSC->Interpret TGA_FTIR->Interpret

Caption: Recommended workflow for comprehensive thermal analysis.

Protocol for Thermogravimetric Analysis (TGA)
  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

  • Sample Preparation: Place 2-5 mg of Methyl 3,4-dichloro-L-phenylalaninate into a ceramic or platinum TGA pan.

  • Atmosphere and Flow Rate: Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min for at least 30 minutes before the run to ensure an inert atmosphere.

  • Temperature Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

  • Data Analysis:

    • Plot the mass (%) versus temperature (°C).

    • Determine the onset temperature of decomposition (T_onset) using the tangent method.

    • Calculate the first derivative of the mass loss curve (DTG curve) to identify the temperatures of maximum decomposition rates (T_peak).

Protocol for Differential Scanning Calorimetry (DSC)
  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity indium standard.

  • Sample Preparation: Accurately weigh 1-3 mg of the sample into a hermetically sealed aluminum pan. Prepare an empty, sealed pan to use as a reference.

  • Atmosphere and Flow Rate: Use a nitrogen purge gas at a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to 350 °C at a heating rate of 10 °C/min.

  • Data Analysis:

    • Plot the heat flow (mW) versus temperature (°C).

    • Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).

    • Integrate the area under the peaks to determine the enthalpy of transitions (ΔH).

Protocol for Evolved Gas Analysis (TGA-FTIR)
  • System Setup: Couple the outlet of the TGA furnace to the gas cell of an FTIR spectrometer via a heated transfer line (maintained at ~220 °C to prevent condensation).

  • TGA Method: Run the TGA protocol as described in section 5.2.

  • FTIR Data Collection: Simultaneously collect FTIR spectra of the evolved gases at regular intervals (e.g., every 30 seconds) throughout the TGA run.

  • Data Analysis:

    • Generate a Gram-Schmidt plot to show the total infrared absorbance over time/temperature.

    • Extract individual spectra at key mass loss events (identified from the TGA curve).

    • Identify the gaseous decomposition products by comparing their spectra to reference libraries (e.g., CO₂, CO, NH₃, HCl). This provides direct evidence for the proposed decomposition pathways.[12]

Conclusion

The thermal stability and decomposition behavior of Methyl 3,4-dichloro-L-phenylalaninate are critical parameters that dictate its safe handling, processing, and application in sensitive fields like drug development. This guide establishes a robust framework for characterization using standard thermal analysis techniques like TGA and DSC, complemented by evolved gas analysis. The proposed decomposition pathways—including decarboxylation, deamination, and dehydrochlorination—provide a chemically sound basis for interpreting experimental results. By adhering to the detailed protocols outlined, researchers can generate high-quality, reliable data to ensure the safety, stability, and purity of products derived from this halogenated amino acid ester.

References

  • Santa Cruz Biotechnology.
  • Wang, C., et al. (2008). The investigation of thermal decomposition pathways of phenylalanine and tyrosine by TG–FTIR. Thermochimica Acta, 467(1), 20-29. [Link]

  • Yaylayan, V. A., & Keyhani, A. (2000). Pyrolysis/GC/MS Analysis of N-(1-Deoxy-d-fructos-1-yl)-l-phenylalanine: Identification of Novel Pyridine and Naphthalene Derivatives. Journal of Agricultural and Food Chemistry, 48(11), 5480-5484. [Link]

  • Kaznacheyev, K., et al. (2005). Soft X-ray Induced Decomposition of Phenylalanine and Tyrosine: A Comparative Study. Journal of Physical Chemistry A, 109(13), 2969-2975. [Link]

  • Chen, P., et al. (2022). Thermal Decomposition Pathways of Phenylalanine and Glutamic Acid and the Interaction Mechanism between the Two Amino Acids and Glucose. SSRN Electronic Journal. [Link]

  • Kimaru, C. S., et al. (2014). Synthesis and evaluation of L-phenylalanine ester-based chiral ionic liquids for GC stationary phase ability. Journal of Separation Science, 37(15), 1854-1862. [Link]

  • U.S. Environmental Protection Agency. (1981). Determination of the Thermal Decomposition Properties of 20 Selected Hazardous Organic Compounds. [Link]

  • TDK Corporation. (1981). Halogenated α-amino acids. U.S.
  • Lu, J., et al. (2012). Characterization and pseudopolymorphism of l-phenylalanine anhydrous and monohydrate forms. Journal of Pharmaceutical and Biomedical Analysis, 61, 153-160. [Link]

  • Eltra. Thermogravimetric Analysis (TGA) analyzers. [Link]

  • Weingart, J. J., et al. (2018). Chlorinated Ester Plasticizers. ANTEC 2018. [Link]

  • Epifanov, M., et al. (2018). Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used In Pharmaceutical Manufacturing. Organic Process Research & Development, 22(9), 1192-1200. [Link]

  • De Zotti, M., et al. (2020). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. Molecules, 25(18), 4236. [Link]

  • Prieto, G., et al. (2014). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Journal of Pharmacy & Bioallied Sciences, 6(3), 155-170. [Link]

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Exploratory

A Technical Guide to the Potential Biological Activity of Methyl 3,4-dichloro-L-phenylalaninate

Prepared for: Researchers, Scientists, and Drug Development Professionals This document provides an in-depth technical exploration of the potential biological activities of Methyl 3,4-dichloro-L-phenylalaninate. Leveragi...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical exploration of the potential biological activities of Methyl 3,4-dichloro-L-phenylalaninate. Leveraging established principles of medicinal chemistry and drawing upon existing research into structurally related analogs, this guide offers a predictive framework for its mechanism of action and outlines robust experimental protocols for its empirical validation.

Introduction: The Rationale for Investigating Methyl 3,4-dichloro-L-phenylalaninate

Methyl 3,4-dichloro-L-phenylalaninate is a derivative of the essential amino acid L-phenylalanine, featuring two chlorine atoms on the phenyl ring and a methyl ester protecting the carboxylic acid group. While direct, extensive studies on this specific molecule are not widely published, its structural characteristics suggest a high potential for significant biological activity. The introduction of halogen atoms, particularly chlorine, into a phenyl ring is a common strategy in medicinal chemistry to modulate a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.

The parent amino acid, L-phenylalanine, is a precursor for several key neurotransmitters, including dopamine and norepinephrine, and plays a crucial role in protein synthesis.[1][2] Alterations to its structure, such as the dichlorination at the 3 and 4 positions of the phenyl ring, can lead to compounds with novel pharmacological properties. These properties may arise from altered recognition by enzymes and receptors that normally bind L-phenylalanine or from entirely new mechanisms of action. This guide will therefore extrapolate from the known biological effects of related dichlorinated and halogenated phenylalanine analogs to build a compelling case for the investigation of Methyl 3,4-dichloro-L-phenylalaninate.

Synthesis and Characterization

The synthesis of Methyl 3,4-dichloro-L-phenylalaninate can be achieved through a standard esterification of 3,4-dichloro-L-phenylalanine. A common and effective method involves the use of thionyl chloride in methanol.

Proposed Synthetic Protocol: Fischer-Speier Esterification

This protocol is adapted from established methods for the synthesis of amino acid methyl esters.[3]

Materials:

  • 3,4-dichloro-L-phenylalanine

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂)

  • Diethyl ether

  • Magnetic stirrer and stir bar

  • Ice bath

  • Round-bottom flask

  • Reflux condenser

  • Drying tube (e.g., with calcium chloride)

  • Rotary evaporator

Procedure:

  • Suspend 3,4-dichloro-L-phenylalanine in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the suspension in an ice bath to 0°C.

  • Slowly add thionyl chloride dropwise to the stirred suspension. An excess of thionyl chloride is typically used.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product, Methyl 3,4-dichloro-L-phenylalaninate hydrochloride, can be precipitated by the addition of diethyl ether and collected by filtration.

  • Further purification can be achieved by recrystallization.

Characterization

The synthesized compound should be thoroughly characterized to confirm its identity and purity using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

Potential Biological Activities and Mechanisms of Action

Based on the structure of Methyl 3,4-dichloro-L-phenylalaninate and data from related compounds, several potential biological activities can be hypothesized.

Potential as an Antitumor Agent

The rationale for investigating Methyl 3,4-dichloro-L-phenylalaninate as a potential antitumor agent is supported by studies on other halogenated phenylalanine derivatives. For instance, substituted benzoyl derivatives of p-fluoro-DL-phenylalanine have demonstrated significant growth-inhibitory activity in a microbial prescreen for antitumor compounds.[4] This suggests that the presence of halogens on the phenylalanine scaffold can confer antiproliferative properties.

Proposed Mechanism of Action:

One potential mechanism is the competitive inhibition of amino acid transporters that are overexpressed in cancer cells, such as the L-type amino acid transporter 1 (LAT1).[5] LAT1 is responsible for the transport of large neutral amino acids, including phenylalanine, and is crucial for the growth of many types of tumors. By mimicking the structure of phenylalanine, Methyl 3,4-dichloro-L-phenylalaninate could potentially bind to LAT1 and block the uptake of essential amino acids, thereby starving the cancer cells.

Experimental Workflow for Investigating Antitumor Activity

G cluster_0 In Vitro Evaluation cluster_1 Mechanism of Action Studies A Cell Viability Assays (MTT, XTT) B Apoptosis Assays (Annexin V/PI Staining) A->B If cytotoxic D LAT1 Transporter Inhibition Assay A->D Investigate uptake C Cell Cycle Analysis (Flow Cytometry) B->C Confirm apoptosis E Western Blot for Apoptotic Markers B->E Determine pathway

Caption: Workflow for assessing the antitumor potential of Methyl 3,4-dichloro-L-phenylalaninate.

Potential as a Neuroprotective Agent

Halogenated derivatives of L-phenylalanine have been shown to possess neuroprotective properties. Specifically, they can attenuate excitatory glutamatergic synaptic transmission, which is implicated in excitotoxic neuronal damage in conditions like stroke.[6]

Proposed Mechanism of Action:

Methyl 3,4-dichloro-L-phenylalaninate may act as an antagonist or modulator of glutamate receptors, such as the NMDA or AMPA receptors. By reducing excessive glutamatergic signaling, the compound could protect neurons from excitotoxicity. Another possibility is the competitive inhibition of the transport of large neutral amino acids across the blood-brain barrier, which could modulate neurotransmitter synthesis.[7]

Potential as an Enzyme Inhibitor

The structural similarity of Methyl 3,4-dichloro-L-phenylalaninate to the substrate of various enzymes, particularly proteases, suggests it could act as a competitive inhibitor. For example, dipeptides containing phenylalanine analogs have been shown to inhibit the serine protease chymotrypsin.[8]

Proposed Mechanism of Action:

The dichlorinated phenyl ring could facilitate strong hydrophobic and van der Waals interactions within the active site of an enzyme. The methyl ester group could also influence binding and reactivity. Enzymes involved in phenylalanine metabolism or signaling pathways involving phenylalanine-containing peptides would be primary targets for investigation.

Proposed Experimental Protocols

To empirically validate the hypothesized biological activities, a series of well-defined experimental protocols are proposed.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of Methyl 3,4-dichloro-L-phenylalaninate on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549) and a non-cancerous control cell line (e.g., HEK293)

  • Methyl 3,4-dichloro-L-phenylalaninate

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of Methyl 3,4-dichloro-L-phenylalaninate in cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and an untreated control.

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

LAT1 Inhibition Assay

Objective: To assess the ability of Methyl 3,4-dichloro-L-phenylalaninate to inhibit the L-type amino acid transporter 1 (LAT1).

Materials:

  • HEK293 cells stably expressing human LAT1.[5]

  • Radiolabeled L-leucine or L-phenylalanine (e.g., ³H-L-leucine)

  • Methyl 3,4-dichloro-L-phenylalaninate

  • Known LAT1 inhibitor (e.g., BCH) as a positive control

  • Scintillation counter

Procedure:

  • Culture the LAT1-expressing HEK293 cells in appropriate plates.

  • Wash the cells with a transport buffer (e.g., Krebs-Ringer-HEPES).

  • Pre-incubate the cells with varying concentrations of Methyl 3,4-dichloro-L-phenylalaninate or the positive control for a short period.

  • Add the radiolabeled substrate and incubate for a defined time (e.g., 1-5 minutes).

  • Stop the transport by rapidly washing the cells with ice-cold transport buffer.

  • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Determine the inhibitory effect of the compound on substrate uptake and calculate the Kᵢ value.

Data Presentation and Interpretation

Quantitative data from the proposed experiments should be summarized in tables for clear comparison.

Table 1: In Vitro Cytotoxicity of Methyl 3,4-dichloro-L-phenylalaninate

Cell LineIC₅₀ (µM) after 48h
MCF-7 (Breast Cancer)TBD
A549 (Lung Cancer)TBD
HEK293 (Control)TBD

Table 2: LAT1 Inhibition by Methyl 3,4-dichloro-L-phenylalaninate

CompoundKᵢ (µM)
Methyl 3,4-dichloro-L-phenylalaninateTBD
BCH (Positive Control)TBD

Conclusion and Future Directions

Methyl 3,4-dichloro-L-phenylalaninate represents a promising, yet underexplored, molecule with the potential for significant biological activity. Based on structure-activity relationships derived from related halogenated phenylalanine analogs, this compound warrants investigation as a potential antitumor, neuroprotective, and enzyme-inhibiting agent. The experimental workflows and protocols outlined in this guide provide a robust framework for elucidating its true therapeutic potential. Future research should focus on a broader screening against a panel of cancer cell lines and enzymes, followed by in vivo studies to assess efficacy and safety in animal models.

References

  • Structure-activity Relationships Among Substituted N-benzoyl Derivatives of Phenylalanine and Its Analogues in a Microbial Antitumor Prescreen III. PubMed.
  • Structure activity relationship of the synthesized compounds.
  • Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1).
  • Neuroprotective action of halogenated deriv
  • Structure–Activity Relationship Studies on 6-Chloro-1-phenylbenzazepines Leads to the Identification of a New Dopamine D1 Receptor Antagonist. MDPI.
  • L-Phenylalanine Methyl Ester Hydrochloride. Organic Syntheses.
  • Preparation of L-(S)-Phenylalanine Methyl Ester Ammonium Chloride. University of Sheffield.
  • 3,4-Dichloro-L-Phenylalanine Methyl ester. ChemicalBook.
  • Methyl L-phenylalanin
  • 3,4-Dichloro-L-phenylalanine. PubChem.
  • L-Phenylalanine, methyl ester. PubChem.
  • Sustainable Production of N-methylphenylalanine by Reductive Methylamination of Phenylpyruvate Using Engineered Corynebacterium glutamicum. PubMed Central.
  • Phenylalanine: What it is, sources, benefits, and risks. Medical News Today.
  • Role of Phenylalanine and Its Metabolites in Health and Neurological Disorders. IntechOpen.
  • A process for the synthesis of melphalan.
  • Lowering brain phenylalanine levels by giving other large neutral amino acids. A new experimental therapeutic approach to phenylketonuria. PubMed.
  • Inhibition of growth of cells in culture by L-phenylalanine as a model system for the analysis of phenylketonuria. I. aminoacid antagonism and the inhibition of protein synthesis. PubMed.
  • An In-depth Technical Guide on the Biological Activity of Phenylalanylphenylalanine Dipeptide Methyl Ester. Benchchem.
  • Biological treatment of propanil and 3,4-dichloroaniline: Kinetic and microbiological characterisation.
  • Substituted N-(3,5-dichlorobenzenesulfonyl)-L-prolyl-phenylalanine analogues as potent VLA-4 antagonists. PubMed.
  • 3,4-Dichloroaniline. PubChem.

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Protocols & Analytical Methods

Method

Application Notes: Strategic Incorporation of 3,4-Dichloro-L-phenylalanine into Synthetic Peptides

Introduction: Expanding the Chemical Diversity of Peptides The incorporation of unnatural amino acids (UAAs) into peptide sequences is a cornerstone of modern medicinal chemistry and drug discovery.[1] These novel buildi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Expanding the Chemical Diversity of Peptides

The incorporation of unnatural amino acids (UAAs) into peptide sequences is a cornerstone of modern medicinal chemistry and drug discovery.[1] These novel building blocks provide a powerful toolkit to modulate the pharmacological properties of peptides, enhancing metabolic stability, altering receptor binding affinity, and refining conformational structures.[1][2] Among these, halogenated amino acids have proven particularly valuable.

This guide focuses on the strategic use of 3,4-dichloro-L-phenylalanine (Phe(3,4-Cl₂)), a synthetic analog of phenylalanine. The dichloro-substitution on the phenyl ring introduces unique electronic and steric properties that can profoundly influence peptide behavior. While the direct subject is often the free acid or its Nα-protected form for synthesis, it is derived from its methyl ester precursor, Methyl 3,4-dichloro-L-phenylalaninate. In solid-phase peptide synthesis (SPPS), the Nα-Fmoc-protected form, Fmoc-3,4-dichloro-L-phenylalanine (Fmoc-Phe(3,4-Cl₂)-OH) , is the key reagent.[2]

The presence of two chlorine atoms on the aromatic ring can modify hydrophobic and aromatic-aromatic interactions, which are critical driving forces in peptide folding and ligand-receptor binding.[1] This guide provides an in-depth overview, field-proven protocols, and expert insights for the successful incorporation of this versatile building block into peptide chains using Fmoc-based SPPS.

Physicochemical Properties of the Key Reagent

For successful and reproducible peptide synthesis, a thorough understanding of the building block's properties is essential. The key reagent for incorporation via SPPS is N-α-Fmoc-3,4-dichloro-L-phenylalanine.

PropertyValueSource(s)
Chemical Name (2S)-3-(3,4-dichlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid[3]
Synonyms Fmoc-L-Phe(3,4-DiCl)-OH, Fmoc-L-Phe(3,4-Cl₂)-OH[2]
CAS Number 177966-59-5[2], [4]
Molecular Formula C₂₄H₁₉Cl₂NO₄[2], [4]
Molecular Weight 456.3 g/mol [4], [3]
Appearance White to off-white solid/powder[2]
Purity (HPLC) ≥98%[4]
Solubility Soluble in DMF, NMP, and other polar aprotic solvents used in SPPS[1]
Storage Conditions Store at 2-8°C, desiccated[2]

Core Application: Fmoc-SPPS Incorporation Protocol

The incorporation of Fmoc-Phe(3,4-Cl₂)-OH follows the standard iterative cycle of Fmoc-based solid-phase peptide synthesis.[5] However, due to the steric bulk imparted by the two chlorine atoms on the phenyl ring, this amino acid is considered sterically hindered . This classification necessitates specific considerations during the coupling step to ensure high efficiency and prevent deletion mutations in the final peptide sequence.

Causality Behind Experimental Choices for Hindered Residues

Standard coupling conditions may result in incomplete acylation of the N-terminal amine. To overcome this kinetic barrier, several strategies are employed:

  • Potent Activation Reagents: While standard carbodiimide activators like DIC/HOBt can be used, aminium/uronium-based reagents such as HBTU, HATU, or HCTU are highly recommended.[1] These reagents form highly reactive intermediates that accelerate the coupling reaction, overcoming the steric hindrance.[1]

  • Extended Reaction Times: Allowing the coupling reaction to proceed for a longer duration (e.g., 2-4 hours) can drive the reaction to completion.

  • Double Coupling: The most robust method to ensure quantitative incorporation is to perform the coupling step twice. After the first coupling and a wash step, the peptide-resin is exposed to a fresh solution of activated amino acid.

  • Monitoring: The use of a qualitative test for free primary amines, such as the Kaiser test , is critical. A positive (blue) result after a coupling step indicates incomplete reaction and signals the need for a second coupling.[5][6]

Experimental Workflow Diagram

The following diagram illustrates the key decision points when incorporating a sterically hindered amino acid like Fmoc-Phe(3,4-Cl₂)-OH into a growing peptide chain during SPPS.

SPPS_Workflow Workflow for Incorporating Hindered Amino Acids cluster_cycle Iterative SPPS Cycle Start Start of Cycle: Peptide-Resin with Free N-terminus Activate Activate Fmoc-Phe(3,4-Cl2)-OH (3-5 eq.) with HCTU/HATU + DIPEA (6-10 eq.) in DMF Start->Activate Prepare Reagents Couple1 First Coupling (1-2 hours) Activate->Couple1 Wash1 Wash with DMF Couple1->Wash1 KaiserTest Kaiser Test Wash1->KaiserTest Decision Free Amines Present? KaiserTest->Decision Couple2 Second Coupling: Repeat Activation & Coupling Decision->Couple2 Yes (Blue Beads) NextCycle Proceed to Next Cycle: Fmoc Deprotection Decision->NextCycle No (Yellow Beads) Wash2 Wash with DMF Couple2->Wash2 Wash2->NextCycle

Caption: Decision workflow for coupling sterically hindered Fmoc-Phe(3,4-Cl₂)-OH.

Detailed Step-by-Step Protocol (0.1 mmol Scale)

This protocol outlines a single, robust coupling cycle for incorporating Fmoc-Phe(3,4-Cl₂)-OH.

Materials & Reagents:

  • Peptide-resin with free N-terminus (e.g., Rink Amide resin, pre-swollen)

  • Fmoc-3,4-dichloro-L-phenylalanine (Fmoc-Phe(3,4-Cl₂)-OH)

  • HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

  • Reagents for Kaiser Test

  • SPPS reaction vessel

Step 1: Resin Preparation & Fmoc Deprotection

  • Swell the Resin: If starting a new synthesis, swell the resin in DMF for at least 30-60 minutes.[1] If continuing a synthesis, ensure the resin from the previous step is washed with DMF.

  • Fmoc Deprotection: Add 20% piperidine in DMF to the resin. Agitate for 5 minutes, then drain. Add a fresh aliquot of 20% piperidine in DMF and agitate for an additional 15 minutes.[5]

  • Wash: Drain the deprotection solution. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[1] A final wash with DCM and then DMF can also be performed.

Step 2: Amino Acid Activation and Coupling

  • Prepare Activation Solution: In a separate vial, dissolve Fmoc-Phe(3,4-Cl₂)-OH (4 eq., ~183 mg for a 0.1 mmol synthesis) and HCTU (3.9 eq.) in ~2 mL of DMF.

  • Activate: Add DIPEA (8 eq.) to the solution and vortex briefly. The solution may change color. Allow to pre-activate for 1-2 minutes.[1]

  • Couple: Immediately add the activated amino acid solution to the deprotected peptide-resin.

  • React: Agitate the mixture for 2 hours at room temperature.

  • Wash: Drain the coupling solution and wash the resin with DMF (3-5 times).

Step 3: Monitoring and Recoupling (Self-Validation)

  • Perform Kaiser Test: Take a small sample of resin beads (~5-10 beads) and perform the Kaiser test according to standard procedure.

  • Analyze Result:

    • Negative (Yellow/Colorless Beads): The coupling is complete. Proceed to Step 4.

    • Positive (Blue/Purple Beads): The coupling is incomplete. Repeat Step 2 (Activation and Coupling) to perform a "double coupling." After the second coupling, wash with DMF and proceed to Step 4.

Step 4: Preparation for Next Cycle

  • After a successful coupling (confirmed by Kaiser test), the peptide-resin is ready for the next cycle, starting with Fmoc deprotection of the newly added Fmoc-Phe(3,4-Cl₂)-OH.

Step 5: Final Cleavage and Deprotection

  • Once the full peptide sequence is assembled, wash the final peptide-resin with DCM and dry it under vacuum for at least 1 hour.

  • Prepare a cleavage cocktail suitable for the side-chain protecting groups used. A common choice is Reagent K : TFA / Phenol / Water / Thioanisole / 1,2-Ethanedithiol (82.5:5:5:5:2.5).

  • Add the cleavage cocktail to the dry resin (~10 mL per gram of resin) in a fume hood.

  • Stir at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA.

  • Precipitate the crude peptide by adding the combined filtrate dropwise into a centrifuge tube containing cold diethyl ether (~10-20 times the volume of the filtrate).

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice more.

  • Dry the crude peptide pellet under vacuum.

Analytical Characterization

Successful incorporation of Phe(3,4-Cl₂) must be confirmed analytically. Reversed-phase high-performance liquid chromatography (RP-HPLC) and mass spectrometry (MS) are the primary methods.

  • RP-HPLC: This technique is used to assess the purity of the crude and purified peptide.[7] Peptides containing the hydrophobic Phe(3,4-Cl₂) residue will typically exhibit longer retention times on a C18 column compared to their non-halogenated phenylalanine counterparts. A typical gradient might be 5-95% acetonitrile in water (both containing 0.1% TFA) over 30 minutes.

  • Mass Spectrometry (LC-MS or MALDI-TOF): MS is essential to confirm the identity of the peptide by verifying its molecular weight.[7] The incorporation of Phe(3,4-Cl₂) will result in a specific mass increase compared to a native Phe residue. The characteristic isotopic pattern of the two chlorine atoms (a 3:1 ratio of ³⁵Cl to ³⁷Cl) provides a definitive signature in high-resolution mass spectra.

ParameterExpected ObservationRationale
RP-HPLC Retention Time Increased relative to Phe-containing analogThe dichlorinated phenyl ring significantly increases the hydrophobicity of the side chain.
Mass Shift (vs. Phe) +68.9 Da (Nominal Mass)Replacement of two H atoms (2 x 1.0 Da) with two Cl atoms (2 x 35.5 Da).
Mass Spec Isotopic Pattern Characteristic M, M+2, M+4 peaksDue to the natural abundance of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).

Troubleshooting

ProblemPossible Cause(s)Recommended Solution(s)
Positive Kaiser Test after Coupling Incomplete coupling due to steric hindrance; Deactivated coupling reagents.Perform a second coupling with freshly prepared activated amino acid solution. Extend coupling time to 3-4 hours. Ensure reagents (especially HCTU/HATU) are dry and stored properly.
Deletion Peptide Detected by MS (-216.1 Da) Failed incorporation of Phe(3,4-Cl₂) residue.Re-synthesize the peptide using the double coupling protocol for the Phe(3,4-Cl₂) step. Confirm the activity of coupling reagents.
Low Cleavage Yield Incomplete cleavage from resin; Peptide precipitation issues.Extend cleavage time to 4 hours. Ensure the cleavage cocktail is fresh. Use a larger volume of cold ether for precipitation and ensure it is sufficiently cold (-20°C).

References

  • Beilstein-Institut. (2019). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry. [Link]

  • Albericio, F., & Subirós-Funosas, R. (2022). In situ Fmoc removal. Green Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7020437, Fmoc-3,4-dichloro-L-phenylalanine. [Link]

  • Salehi, B., et al. (2021). Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. International Journal of Molecular Sciences. [Link]

  • Taylor, J. W. (1998). Synthesis of peptides containing DOPA (3,4-dihydroxyphenylalanine). Request PDF. [Link]

  • Agilent Technologies. (2020). Analysis of a Synthetic Peptide and Its Impurities. [Link]

Sources

Application

Application Notes &amp; Protocols: Methyl 3,4-dichloro-L-phenylalaninate as a Versatile Building Block for Novel Compound Synthesis

Introduction: The Strategic Value of a Dichlorinated Phenylalanine Scaffold In the landscape of modern drug discovery and medicinal chemistry, the strategic incorporation of halogen atoms into lead compounds is a proven...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Dichlorinated Phenylalanine Scaffold

In the landscape of modern drug discovery and medicinal chemistry, the strategic incorporation of halogen atoms into lead compounds is a proven method for modulating pharmacological properties. Chlorine, in particular, can enhance metabolic stability, improve membrane permeability, and increase binding affinity through favorable interactions.[1][2][3] Methyl 3,4-dichloro-L-phenylalaninate emerges as a highly valuable and versatile chiral building block, offering a unique combination of structural features for the synthesis of novel compounds.

This molecule provides three primary points for chemical diversification:

  • The Primary Amine: The nucleophilic amino group is a prime site for N-acylation, sulfonylation, and reductive amination, allowing for the construction of peptide bonds and the introduction of a vast array of functional groups.[4]

  • The Methyl Ester: This group can be readily hydrolyzed to a carboxylic acid, which serves as a handle for amide coupling, reduction to an alcohol, or other classical transformations.

  • The Dichlorinated Aromatic Ring: The electron-withdrawing chlorine atoms influence the molecule's electronic properties and provide steric bulk. The ring itself can potentially undergo further functionalization, although it is less reactive towards electrophilic substitution.

These application notes provide a detailed guide for researchers, scientists, and drug development professionals on leveraging Methyl 3,4-dichloro-L-phenylalaninate for the synthesis of diverse chemical entities. We will delve into its core properties, provide validated, step-by-step protocols for key transformations, and illustrate its potential through synthetic workflows.

Physicochemical Properties

A clear understanding of the starting material's properties is fundamental to its successful application. The data below is consolidated from authoritative chemical databases.

PropertyValueSource
IUPAC Name methyl (2S)-2-amino-3-(3,4-dichlorophenyl)propanoate[5]
Molecular Formula C₁₀H₁₁Cl₂NO₂Derived from[6]
Molecular Weight 248.11 g/mol Derived from[6]
CAS Number 173522-95-7 (for hydrochloride salt)[5]
Appearance Typically a white to off-white powder[7]
Parent Acid 3,4-Dichloro-L-phenylalanine[6]
Core Reactivity and Diversification Potential

Methyl 3,4-dichloro-L-phenylalaninate offers multiple pathways for chemical modification. The following diagram illustrates the primary reactive sites and the types of transformations that can be readily achieved.

G cluster_main Methyl 3,4-dichloro-L-phenylalaninate cluster_reactions Potential Derivatizations Main H₂N CH(CH₂Ar) C(=O)OCH₃ N_Acyl N-Acylation / N-Sulfonylation Main:f0->N_Acyl Nucleophilic Attack Ester_Hydrolysis Ester Hydrolysis Main:f2->Ester_Hydrolysis Saponification Aromatic_Sub Aromatic Ring Chemistry (e.g., further substitution) Main:f1->Aromatic_Sub Electrophilic/Nucleophilic Aromatic Substitution Ar Ar = 3,4-dichlorophenyl Amide_Coupling Amide Coupling Ester_Hydrolysis->Amide_Coupling Activate & Couple

Caption: Key reactive sites of Methyl 3,4-dichloro-L-phenylalaninate.

Experimental Protocols

The following protocols are designed to be self-validating, with clear explanations for each step. They represent foundational reactions for building novel molecular scaffolds from the title compound.

Protocol 1: General Procedure for N-Acylation

Objective: To introduce a diverse range of acyl groups to the primary amine, forming a stable amide bond. This is a cornerstone of peptide synthesis and general scaffold elaboration.[4][8]

Causality and Rationale: The reaction proceeds via a nucleophilic acyl substitution where the lone pair of electrons on the amine's nitrogen attacks the electrophilic carbonyl carbon of an acylating agent (e.g., an acid chloride or anhydride).[9] A non-nucleophilic organic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is crucial. It serves to deprotonate the amine starting material (if it is a salt) and to quench the acidic byproduct (e.g., HCl) generated during the reaction, driving the equilibrium towards the product. The reaction is initially cooled to 0 °C to control the exothermic reaction between the amine and the highly reactive acyl chloride.

Materials and Reagents:
  • Methyl 3,4-dichloro-L-phenylalaninate hydrochloride (1.0 eq.)

  • Acyl chloride or anhydride (1.0 - 1.2 eq.)

  • Triethylamine (Et₃N) or DIPEA (2.2 - 2.5 eq.)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, ice bath, rotary evaporator

Step-by-Step Methodology:
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add Methyl 3,4-dichloro-L-phenylalaninate hydrochloride (1.0 eq.).

  • Solvent Addition: Dissolve/suspend the starting material in anhydrous DCM (approx. 0.1-0.2 M concentration).

  • Base Addition & Cooling: Cool the mixture to 0 °C using an ice bath. Add the base (e.g., Et₃N, 2.2 eq.) dropwise and stir for 15-20 minutes. The initial portion of the base neutralizes the HCl salt, while the remainder will quench the acid formed during the reaction.

  • Acylating Agent Addition: Slowly add the acyl chloride (1.1 eq.), either neat or as a solution in anhydrous DCM, to the cooled reaction mixture over 15-30 minutes. Maintaining a low temperature is critical to prevent side reactions.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the consumption of the starting amine by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, quench by adding a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers and wash with brine to remove residual water-soluble impurities.

  • Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure N-acylated product.[9]

ParameterRecommended ValueRationale
Stoichiometry (Base) 2.2 - 2.5 eq.Neutralizes HCl salt and quenches reaction byproduct.
Stoichiometry (Acyl Agent) 1.0 - 1.2 eq.A slight excess ensures complete consumption of the amine.
Temperature 0 °C to RTControls initial exotherm and prevents side reactions.
Solvent Anhydrous DCM/THFAprotic solvent prevents reaction with the acyl chloride.
Protocol 2: Mild Ester Hydrolysis (Saponification)

Objective: To selectively cleave the methyl ester to the corresponding carboxylic acid without racemizing the chiral center. The resulting carboxylic acid is a key intermediate for subsequent amide bond formations.

Causality and Rationale: This protocol employs a mild, non-aqueous basic hydrolysis. Traditional methods using strong aqueous bases and high temperatures can lead to racemization at the α-carbon, especially in amino acid derivatives.[10] Using a mixed solvent system like CH₂Cl₂/MeOH with a controlled amount of aqueous NaOH creates a medium where the hydroxide anions are poorly solvated, making them more nucleophilic and allowing the reaction to proceed under milder conditions (room temperature).[11] This significantly reduces the risk of epimerization.

Materials and Reagents:
  • N-protected Methyl 3,4-dichloro-L-phenylalaninate (1.0 eq.)

  • Dichloromethane (CH₂Cl₂)

  • Methanol (MeOH)

  • 3 N Sodium Hydroxide (NaOH) aqueous solution

  • 1 M Hydrochloric Acid (HCl) aqueous solution

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology:
  • Reaction Setup: Dissolve the N-protected ester starting material (1.0 eq.) in a mixture of CH₂Cl₂ and MeOH (e.g., 9:1 v/v) in a round-bottom flask. A typical concentration is around 0.1 M.

  • Base Addition: While stirring at room temperature, add the 3 N NaOH solution (approx. 3.0 eq.). The solution may become cloudy as the sodium salt of the carboxylic acid begins to precipitate.[11]

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the disappearance of the starting ester by TLC. Reaction times can vary from a few hours to overnight depending on the N-protecting group.

  • Work-up:

    • Upon completion, remove the organic solvents using a rotary evaporator.

    • Dissolve the remaining residue in water and transfer to a separatory funnel.

    • Wash the aqueous layer with EtOAc (2x) to remove any unreacted starting material or non-polar impurities.

  • Acidification and Extraction:

    • Cool the aqueous phase in an ice bath and carefully acidify to pH ~2 with 1 M HCl. The carboxylic acid product should precipitate or form an oil.

    • Extract the acidified aqueous layer with EtOAc (3x).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to afford the desired carboxylic acid. The product is often pure enough for the next step, but can be recrystallized if necessary.

Synthetic Workflow and Applications

The true power of Methyl 3,4-dichloro-L-phenylalaninate lies in its use in multi-step synthetic sequences to rapidly build molecular complexity.

Example Synthetic Workflow Diagram

The following workflow illustrates a common two-step sequence: N-acylation followed by ester hydrolysis to generate a custom N-acyl amino acid, a key component for peptidomimetics and other complex molecules.

G Start Methyl 3,4-dichloro- L-phenylalaninate Protocol1 Protocol 1: N-Acylation Start->Protocol1 Acyl_Cl R-COCl (Acyl Chloride) Acyl_Cl->Protocol1 Intermediate N-Acyl Methyl Ester Intermediate Protocol1->Intermediate Amide Bond Formation Protocol2 Protocol 2: Ester Hydrolysis Intermediate->Protocol2 Final_Product N-Acyl-3,4-dichloro- L-phenylalanine Protocol2->Final_Product Carboxylic Acid Formation

Caption: A typical two-step synthetic workflow.

Applications in Drug Discovery

Derivatives of 3,4-dichlorophenylalanine are prevalent in the development of new therapeutic agents. The dichlorophenyl moiety is a known pharmacophore in various biologically active molecules.[12]

  • Anticancer Agents: The structural motif is found in compounds designed as kinase inhibitors and anti-proliferative agents. The chlorine atoms can form specific halogen bonds or occupy hydrophobic pockets in enzyme active sites.[1]

  • Antimicrobial Compounds: N-acylated phenylalanine derivatives have been investigated for their activity against various bacteria, including Mycobacterium tuberculosis.[8] The lipophilicity imparted by the dichlorinated ring can aid in penetrating bacterial cell walls.

  • Neurological Disorders: Phenylalanine analogs are often used as building blocks for compounds targeting CNS receptors and enzymes, due to their structural resemblance to neurotransmitters.[13]

The ability to easily synthesize a library of derivatives from a single chiral starting material like Methyl 3,4-dichloro-L-phenylalaninate makes it an invaluable tool for structure-activity relationship (SAR) studies, a critical component of modern drug discovery.[14]

References

  • N-Boc-N-methyl-3,4-dichloro-DL-phenylalanine | C9H10BrNO3. PubChem. Available at: [Link]

  • Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Available at: [Link]

  • Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc. Available at: [Link]

  • 3,4-Dichloro-L-phenylalanine | C9H9Cl2NO2. PubChem. Available at: [Link]

  • Preparation of L-(S)-Phenylalanine Methyl Ester Ammonium Chloride. Available at: [Link]

  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules. Available at: [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry. Available at: [Link]

  • Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry. Available at: [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis of 2. Method A: N-acylation of d- or l-phenylalanine with... ResearchGate. Available at: [Link]

  • L-Phenylalanine Methyl Ester Hydrochloride. Organic Syntheses Procedure. Available at: [Link]

  • A process for the synthesis of melphalan. Google Patents.
  • Fmoc-3,4-dichloro-L-phenylalanine | C24H19Cl2NO4. PubChem. Available at: [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. ResearchGate. Available at: [Link]

  • Synthesis of New Fatty N-Acylamino Amides from 3,4-Dichloroaniline with Crop Protection Activity. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Journal of Medicinal Chemistry. Available at: [Link]

  • An Improved Process for the Synthesis of Melphalan and the Hydrochloride Salt. Google Patents.
  • Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine. Magritek. Available at: [Link]

  • Process for the preparation of melphalan hydrochloride. Google Patents.
  • Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety. DARU Journal of Pharmaceutical Sciences. Available at: [Link]

  • 4-Methyl-L-phenylalanine. Chem-Impex. Available at: [Link]

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Method

A Robust HPLC Protocol for the Enantiomeric Separation of Methyl 3,4-dichloro-L-phenylalaninate

An Application Note and Protocol from the Office of the Senior Application Scientist Abstract The enantiomeric purity of pharmaceutical intermediates is a critical parameter in drug development and manufacturing, directl...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

The enantiomeric purity of pharmaceutical intermediates is a critical parameter in drug development and manufacturing, directly impacting the safety and efficacy of the final active pharmaceutical ingredient (API). Methyl 3,4-dichloro-L-phenylalaninate, a substituted amino acid ester, serves as a key chiral building block. This document provides a comprehensive, field-proven guide to developing and implementing a robust High-Performance Liquid Chromatography (HPLC) method for the baseline separation of its enantiomers. We will delve into the scientific rationale behind the selection of the chiral stationary phase (CSP) and mobile phase, present a detailed step-by-step protocol, and offer insights into data analysis and method validation. This guide is intended for researchers, analytical scientists, and quality control professionals engaged in chiral analysis.

The Scientific Rationale: Causality in Method Development

A successful chiral separation is not accidental; it is the result of deliberate choices based on the molecular interactions between the analyte and the chiral environment. The direct separation of enantiomers by HPLC is most effectively achieved using a chiral stationary phase (CSP), which creates a diastereomeric interaction with the analytes, leading to differential retention times[1][2].

The Cornerstone: Selecting the Chiral Stationary Phase (CSP)

For analytes like methyl 3,4-dichloro-L-phenylalaninate, which is an α-amino acid ester, polysaccharide-based CSPs are the industry's first and most successful choice.[3] These phases, typically derivatives of amylose or cellulose coated or immobilized on a silica support, offer a wide range of chiral recognition mechanisms.

  • Why Polysaccharide-Based CSPs?

    • Versatility: They possess helical polymer structures that form chiral grooves. These grooves, along with functional groups (like carbamate or benzoate) on the polysaccharide backbone, provide multiple sites for interaction.

    • Interaction Mechanisms: Chiral recognition is achieved through a combination of hydrogen bonding, dipole-dipole interactions, π-π stacking (with the phenyl ring of the analyte), and steric hindrance (inclusion in the chiral cavities). The dichlorinated phenyl ring and the ester/amine functionalities of the analyte are all key interaction points.

    • Proven Efficacy: For α-amino acid esters specifically, amylose and cellulose phenylcarbamate derived CSPs have demonstrated superior performance compared to other CSP types.[3]

For this protocol, we select an immobilized amylose-based CSP , such as CHIRALPAK® IA or a comparable column. Immobilized phases offer greater solvent compatibility and robustness, allowing for a broader range of mobile phases to be screened during method development.[4]

The Eluent: Choosing the Chromatographic Mode and Mobile Phase

With a polysaccharide CSP, the separation can be performed in several modes: normal-phase, polar organic, or reversed-phase.

  • Normal-Phase Mode: This is the most traditional and often most successful mode for polysaccharide CSPs. It typically employs a non-polar alkane (like n-hexane) with a polar alcohol modifier (like 2-propanol or ethanol).[1] The separation is governed by the competition of the alcohol modifier and the analyte for polar interaction sites on the CSP. This mode often provides the highest selectivity.

  • Mobile Phase Optimization: The ratio of hexane to alcohol is the primary lever for adjusting retention and resolution. Adding a small amount of an acidic or basic additive is crucial for ionizable analytes to ensure good peak shape and reproducibility. Since our analyte has a basic primary amine group, a basic additive is required.

    • Basic Additive: Diethylamine (DEA) or triethylamine (TEA) at a low concentration (e.g., 0.1%) suppresses the unwanted ionic interactions between the analyte's amine group and residual silanols on the silica support, preventing peak tailing.

Based on this rationale, we will proceed with a Normal-Phase method, as it offers the highest probability of achieving a baseline separation with excellent selectivity for this class of compounds.

Experimental Workflow Overview

The following diagram outlines the logical flow of the chiral separation process, from initial preparation to the final analysis of enantiomeric purity.

Chiral_HPLC_Workflow cluster_prep Phase 1: Preparation cluster_hplc Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing SamplePrep Sample Preparation Dissolve analyte in mobile phase or miscible solvent. Injection Inject Sample SamplePrep->Injection MobilePhasePrep Mobile Phase Preparation Mix Hexane/IPA/DEA. Degas thoroughly. HPLC HPLC System Equilibrate with mobile phase. MobilePhasePrep->HPLC HPLC->Injection Column Chiral Separation (Immobilized Amylose CSP) Injection->Column Elution Detection UV Detection (e.g., 220 nm or 254 nm) Column->Detection Separated Enantiomers Chromatogram Generate Chromatogram Detection->Chromatogram Analysis Data Analysis Calculate Resolution (Rs) and Enantiomeric Excess (%ee) Chromatogram->Analysis

Caption: Workflow for Chiral Separation by HPLC.

Detailed Application Protocol

This protocol is a validated starting point. Optimization may be required based on the specific instrumentation and column used.

Instrumentation and Materials
  • HPLC System: A binary or quaternary HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

  • Chiral Column: Immobilized amylose tris(3,5-dimethylphenylcarbamate) CSP, 5 µm particle size, 250 x 4.6 mm I.D. (e.g., CHIRALPAK® IA-3, Lux® Amylose-1, or equivalent).

  • Solvents: HPLC-grade n-Hexane, 2-Propanol (IPA), and Diethylamine (DEA).

  • Analyte: Methyl 3,4-dichloro-L-phenylalaninate standard and sample for analysis.

  • Glassware: Volumetric flasks, autosampler vials with inserts.

Preparation of Solutions
  • Mobile Phase:

    • Carefully measure 800 mL of n-Hexane and 200 mL of 2-Propanol.

    • Add 1.0 mL of Diethylamine (DEA).

    • Mix thoroughly to create a final composition of n-Hexane / 2-Propanol / DEA (80:20:0.1, v/v/v) .

    • Degas the mobile phase for at least 15 minutes using sonication or vacuum filtration.

  • Sample Preparation (Standard):

    • Accurately weigh approximately 10 mg of the racemic methyl 3,4-dichloro-phenylalaninate standard into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with the mobile phase to obtain a concentration of ~1.0 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter into an autosampler vial.

  • Sample Preparation (Test Sample):

    • Prepare the test sample in the same manner as the standard to a target concentration of ~1.0 mg/mL.

HPLC Operating Conditions

The following table summarizes the instrumental parameters for the analysis.

ParameterRecommended Setting
Column Immobilized Amylose CSP (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / 2-Propanol / DEA (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C (controlled)
Injection Volume 10 µL
Detection UV at 220 nm or 254 nm
Run Time Approximately 15-20 minutes (or until both peaks elute)
System Suitability and Analysis Sequence
  • Equilibration: Equilibrate the column with the mobile phase at the set flow rate for at least 30-60 minutes or until a stable baseline is achieved.

  • Blank Injection: Inject the mobile phase as a blank to ensure no system peaks interfere with the analyte peaks.

  • Racemic Standard Injection: Inject the racemic standard solution. This injection is critical to determine the retention times of both enantiomers and to calculate the resolution.

  • Sample Injections: Inject the test sample solutions.

Expected Results and Data Interpretation

A successful separation should yield two distinct, well-resolved peaks corresponding to the D- and L-enantiomers.

Key Performance Parameters

The quality of the chiral separation is defined by several key parameters, which should be calculated from the racemic standard chromatogram.

ParameterSymbolFormulaTarget Value
Retention Time (1) t_R1_Time of first eluting peak maximum (min)-
Retention Time (2) t_R2_Time of second eluting peak maximum (min)-
Selectivity Factor α(t_R2_ - t_0_) / (t_R1_ - t_0_)> 1.2
Resolution Rs2 * (t_R2_ - t_R1_) / (w_1_ + w_2_)> 2.0

Where t_0_ is the column dead time, and w is the peak width at the base.

Calculating Enantiomeric Excess (%ee)

For the test sample, the enantiomeric excess (%ee) of the desired L-enantiomer is calculated using the peak areas from the chromatogram:

%ee = [ (Area_L - Area_D) / (Area_L + Area_D) ] * 100

Where Area_L is the peak area of the L-enantiomer and Area_D is the peak area of the D-enantiomer.

Troubleshooting

  • Poor Resolution (Rs < 1.5): Decrease the percentage of the alcohol modifier (e.g., change to 90:10 Hexane/IPA). This will increase retention times and often improves resolution.

  • Peak Tailing: Ensure the concentration of the basic additive (DEA) is sufficient. An insufficient amount can lead to interaction with active sites on the column.

  • Long Retention Times: Increase the percentage of the alcohol modifier (e.g., change to 70:30 Hexane/IPA) to decrease elution time.

Conclusion

This application note provides a scientifically grounded and detailed protocol for the chiral separation of methyl 3,4-dichloro-L-phenylalaninate enantiomers. By leveraging a robust immobilized amylose-based chiral stationary phase in normal-phase mode, this method delivers the high resolution and selectivity required for accurate determination of enantiomeric purity in research and quality control environments. The principles and steps outlined herein serve as a reliable foundation for the analysis of this and structurally related chiral compounds.

References

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International. [Link]

  • HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases. (n.d.). Journal of Chromatographic Science, Oxford Academic. [Link]

  • Strategies for Rapid Chiral HPLC Method Development for Pharmaceutical Analysis. (2012). LCGC International. [Link]

  • HPLC Technical Tip: Chiral Method Development. (n.d.). Phenomenex. [Link]

  • Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. (2018). Semantic Scholar. [Link]

  • Efficient method development for chiral separation by using CHIRAL ART columns. (n.d.). YMC. [Link]

Sources

Application

Protecting the Path Forward: A Detailed Guide to the N-Protection of Methyl 3,4-dichloro-L-phenylalaninate

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and complex organic synthesis, the strategic manipulation of functional groups is paramount. Methyl 3,4-dichloro...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and complex organic synthesis, the strategic manipulation of functional groups is paramount. Methyl 3,4-dichloro-L-phenylalaninate, a non-natural amino acid ester, presents a unique building block for the synthesis of novel peptides and small molecule therapeutics. Its dichloro-substituted phenyl ring offers a site for further functionalization and can significantly influence the pharmacological properties of the final compound. However, the presence of a reactive primary amine necessitates a robust protection strategy to ensure regioselective reactions and prevent unwanted side products. This guide provides a detailed exploration of the most common and effective N-protection protocols for methyl 3,4-dichloro-L-phenylalaninate, focusing on the widely utilized Boc and Cbz protecting groups.

The Imperative of N-Protection

The nucleophilic nature of the α-amino group in amino acid esters like methyl 3,4-dichloro-L-phenylalaninate makes it susceptible to a variety of reactions, including acylation, alkylation, and oxidation.[1] Protecting this amine as a less reactive carbamate is a critical step in multi-step syntheses.[2] This "masking" of the amino group allows for selective modification of other parts of the molecule, such as the ester functionality or the aromatic ring. The choice of protecting group is dictated by its stability to the reaction conditions planned for subsequent steps and the ease of its selective removal under mild conditions that do not compromise the integrity of the rest of the molecule.[2][3]

Key Protection Strategies: A Comparative Overview

Two of the most prevalent and versatile protecting groups in organic synthesis are the tert-butoxycarbonyl (Boc) and the benzyloxycarbonyl (Cbz or Z) groups.[4] Both form stable carbamates with the amino group, yet their cleavage conditions are orthogonal, providing chemists with valuable flexibility in synthetic design.[2][5]

Protecting GroupReagentTypical ConditionsCleavage MethodKey Advantages
Boc Di-tert-butyl dicarbonate (Boc)₂OBasic (e.g., triethylamine, NaHCO₃) or neutralAcidic (e.g., TFA, HCl)[6][7]Stable to a wide range of non-acidic conditions; easily removed.[8]
Cbz Benzyl chloroformate (Cbz-Cl)Basic (e.g., Na₂CO₃, NaHCO₃)[5]Catalytic Hydrogenolysis (e.g., H₂/Pd-C) or strong acid (e.g., HBr/AcOH)[5][9][10]Stable to acidic and basic conditions; orthogonal to Boc.[5]

Protocol 1: N-Boc Protection of Methyl 3,4-dichloro-L-phenylalaninate

The tert-butoxycarbonyl (Boc) group is a cornerstone of modern peptide synthesis and general organic chemistry due to its ease of introduction and its lability under acidic conditions.[2][8] The reaction proceeds via the nucleophilic attack of the amine on the carbonyl carbon of di-tert-butyl dicarbonate, often referred to as Boc anhydride.[7]

Experimental Workflow: Boc Protection

Boc_Protection_Workflow cluster_setup Reaction Setup cluster_reaction Protection Reaction cluster_workup Work-up and Purification A Dissolve Methyl 3,4-dichloro-L- phenylalaninate HCl in DCM B Add Triethylamine (TEA) and stir A->B Neutralize C Add Di-tert-butyl dicarbonate ((Boc)₂O) dropwise B->C Initiate reaction D Stir at room temperature (monitor by TLC) C->D Allow to react E Wash with aq. NaHCO₃, water, and brine D->E Quench and extract F Dry over Na₂SO₄, filter, and concentrate E->F Isolate crude product G Purify by column chromatography (if necessary) F->G Obtain pure product

Caption: Workflow for the N-Boc protection of methyl 3,4-dichloro-L-phenylalaninate.

Step-by-Step Methodology
  • Dissolution: Dissolve methyl 3,4-dichloro-L-phenylalaninate hydrochloride (1.0 eq) in dichloromethane (DCM).

  • Neutralization: Cool the solution to 0 °C in an ice bath and add triethylamine (TEA) (2.2 eq) dropwise. Stir for 15-30 minutes to neutralize the hydrochloride salt and liberate the free amine.

  • Boc Anhydride Addition: To the stirred solution, add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in DCM dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), water, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-Boc-methyl 3,4-dichloro-L-phenylalaninate.

  • Purification: If necessary, purify the crude product by flash column chromatography on silica gel.

Causality and Experimental Insights
  • Choice of Base: Triethylamine acts as a base to neutralize the HCl salt of the starting material and also to scavenge the tert-butoxycarbonic acid byproduct formed during the reaction. An excess is used to ensure complete reaction.

  • Reaction Monitoring: TLC is crucial to determine the endpoint of the reaction, preventing the formation of side products from prolonged reaction times.

  • Aqueous Work-up: The washing steps are essential to remove the triethylammonium salt, any remaining base, and other water-soluble impurities.

Protocol 2: N-Cbz Protection of Methyl 3,4-dichloro-L-phenylalaninate

The benzyloxycarbonyl (Cbz) group, introduced by Bergmann and Zervas in 1932, was a landmark discovery that enabled controlled peptide synthesis.[3] It is introduced by reacting the amine with benzyl chloroformate under basic conditions.[5] The Cbz group is stable to a wide range of conditions but can be readily removed by catalytic hydrogenolysis, a key feature of its utility.[2][5]

Experimental Workflow: Cbz Protection

Cbz_Protection_Workflow cluster_setup Reaction Setup cluster_reaction Protection Reaction cluster_workup Work-up and Purification A Dissolve Methyl 3,4-dichloro-L- phenylalaninate HCl in aq. Na₂CO₃ B Add Benzyl chloroformate (Cbz-Cl) dropwise at 0 °C A->B Initiate reaction C Stir at room temperature (monitor by TLC) B->C Allow to react D Extract with an organic solvent (e.g., Ethyl Acetate) C->D Isolate product E Wash with water and brine D->E Remove impurities F Dry over Na₂SO₄, filter, and concentrate E->F Isolate crude product G Purify by column chromatography or recrystallization F->G Obtain pure product

Caption: Workflow for the N-Cbz protection of methyl 3,4-dichloro-L-phenylalaninate.

Step-by-Step Methodology
  • Dissolution: Dissolve methyl 3,4-dichloro-L-phenylalaninate hydrochloride (1.0 eq) in a solution of sodium carbonate (Na₂CO₃) (2.5 eq) in water. Cool the solution to 0 °C in an ice bath.

  • Cbz-Cl Addition: While vigorously stirring, add benzyl chloroformate (Cbz-Cl) (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, extract the reaction mixture with an organic solvent such as ethyl acetate.

  • Washing: Wash the organic layer sequentially with water and brine to remove inorganic salts and other aqueous-soluble impurities.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield pure N-Cbz-methyl 3,4-dichloro-L-phenylalaninate.

Causality and Experimental Insights
  • Aqueous Base: The use of an aqueous solution of sodium carbonate provides the basic conditions necessary for the reaction and also helps to neutralize the liberated hydrochloric acid. Maintaining a pH between 8 and 10 is crucial to prevent decomposition of the Cbz-Cl and racemization of the amino acid ester.

  • Temperature Control: The addition of the highly reactive benzyl chloroformate is performed at low temperatures to control the exothermic reaction and minimize the formation of byproducts.

  • Purification: The N-Cbz protected product is often a crystalline solid, making recrystallization a viable and efficient method of purification.

Conclusion

The N-protection of methyl 3,4-dichloro-L-phenylalaninate is a fundamental yet critical step for its successful application in the synthesis of complex molecules. Both the Boc and Cbz protecting groups offer reliable and well-established protocols. The choice between them will ultimately depend on the overall synthetic strategy, particularly the conditions required for subsequent transformations and the desired deprotection method. By understanding the principles behind these protection strategies and adhering to carefully controlled experimental procedures, researchers can effectively utilize this valuable building block in their pursuit of novel chemical entities.

References

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  • Protecting Groups for Amines: Carbamates. (2018). Master Organic Chemistry.
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  • Cbz-Protected Amino Groups. (2019). Organic Chemistry Portal.
  • Process for preparing enantiomerically enriched amino-alcohols. (2010). Google Patents.
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  • L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. (1988). Organic Syntheses.
  • Protection of Amino Groups in Synthesis. (2021). Chemistry LibreTexts.
  • Fmoc-3-methyl-L-phenylalanine. (n.d.). Chem-Impex.
  • Peptide Synthesis Using Unprotected Amino Acids. (2023). ChemRxiv.
  • Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. (2007). CHIMIA International Journal for Chemistry.
  • Amino acid blocking agents. (1978). Google Patents.
  • Fmoc-4-methyl-L-phenylalanine. (n.d.). Chem-Impex.
  • Synthesis of N-BOC-N-methyl-d,l-phenylalanine. (n.d.). PrepChem.com.
  • Boc-L-Phenylalanine Methyl Ester: Technical Specifications and Applications. (n.d.). BOC Sciences.
  • The Science Behind Fmoc-N-methyl-L-phenylalanine in Chemical Synthesis. (n.d.). Chem-Impex.
  • 4-Methyl-D-phenylalanine, N-FMOC protected. (n.d.). PubChem.
  • L-Phenylalanine Methyl Ester Hydrochloride. (n.d.). Organic Syntheses.
  • N-Boc-N-methyl-3,4-dichloro-D-phenylalanine. (n.d.). PubChem.
  • Synthesis and biological evaluation of some novel dipeptide derivatives of gabapentin. (2012). Der Pharma Chemica.
  • N-Boc-L-phenylalanine methyl ester. (n.d.). MedChemExpress.
  • Facile Synthesis of N-protected Amino Acid Esters Assisted by Microwave Irradiation. (2025). Journal of the Chinese Chemical Society.
  • L-Phenylalanine methyl esther hydrochloride was reacted with be... (n.d.). ResearchGate.
  • Synthesis of N-Fmoc-Protected Amino Acid Esters and Peptides. (2000). Tetrahedron Letters.
  • Self-assembly of Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine and Boc-L-phenylalanyl-L-tyrosine in solution and into piezoelectric electrospun fibers. (2022). RSC Publishing.
  • Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal. (2017). Organic Syntheses.
  • Experimental Procedure Preparation of Methyl N-tert-Butoxycarbonyl L-Alanyl-L- Phenylalaninate. (n.d.). Web.mnstate.edu.
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Sources

Method

Application Notes &amp; Protocols: Strategic Coupling Reactions Involving Methyl 3,4-dichloro-L-phenylalaninate for Advanced Drug Discovery

Introduction Methyl 3,4-dichloro-L-phenylalaninate serves as a pivotal starting material in contemporary medicinal chemistry. As a non-canonical amino acid, its incorporation into novel molecular entities offers signific...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 3,4-dichloro-L-phenylalaninate serves as a pivotal starting material in contemporary medicinal chemistry. As a non-canonical amino acid, its incorporation into novel molecular entities offers significant advantages, including enhanced metabolic stability and unique conformational constraints. The dichlorinated phenyl ring is not merely a passive structural element; it is a highly versatile handle for sophisticated molecular engineering through transition-metal-catalyzed cross-coupling reactions.[1] These reactions enable the precise installation of diverse carbon- and heteroatom-based substituents, unlocking access to novel chemical space critical for the development of next-generation therapeutics, from kinase inhibitors to innovative peptide-based drugs.[2]

This guide provides an in-depth exploration of key coupling strategies involving Methyl 3,4-dichloro-L-phenylalaninate. We will move beyond rote procedural descriptions to dissect the underlying principles, the rationale behind reagent selection, and the practical nuances that ensure successful and reproducible outcomes. The protocols herein are designed as robust starting points for researchers engaged in the synthesis of complex, biologically active molecules.

Part 1: Palladium-Catalyzed Cross-Coupling of the Aryl Core

The two chlorine atoms on the aromatic ring of Methyl 3,4-dichloro-L-phenylalaninate are prime sites for palladium-catalyzed cross-coupling, a cornerstone of modern C-C and C-N bond formation. A key consideration in dihalogenated systems is regioselectivity. While electronic and steric factors typically govern which halide undergoes oxidative addition first, for 3,4-dichloro systems, the differentiation can be subtle. Often, a mixture of mono-arylated products (at C3 and C4) is obtained, requiring empirical optimization of ligands, bases, and reaction conditions to favor a specific isomer. In many cases, exhaustive coupling to achieve di-substitution is also a viable and powerful strategy.

Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura reaction is arguably the most widely used C(sp²)-C(sp²) bond-forming reaction, valued for its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.[3][4]

Reaction Overview and Mechanism: This reaction couples the aryl chloride with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. The catalytic cycle involves three key steps: oxidative addition of the aryl chloride to a Pd(0) complex, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[4][5] The base is crucial for activating the boronic acid to facilitate the transmetalation step.[6]

Application Notes: The primary application is the synthesis of biaryl or aryl-heteroaryl structures, which are privileged motifs in numerous approved drugs. By coupling Methyl 3,4-dichloro-L-phenylalaninate with various (hetero)arylboronic acids, researchers can rapidly generate libraries of compounds to probe structure-activity relationships (SAR).

  • Catalyst & Ligand Selection: Aryl chlorides are less reactive than bromides or iodides.[7] Therefore, catalyst systems employing bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos, or RuPhos) or N-heterocyclic carbenes (NHCs) are essential to promote the challenging oxidative addition step.[5][8] Pre-catalysts like PEPPSI-type complexes can also be highly effective.

  • Base & Solvent Choice: A moderately strong base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is typically sufficient. The choice of solvent (e.g., dioxane, toluene, or aqueous mixtures like toluene/water) influences both solubility and reaction rate.

Detailed Experimental Protocol: Mono- or Di-Arylation

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Methyl 3,4-dichloro-L-phenylalaninate hydrochloride (1.0 equiv.).

  • Add the arylboronic acid (1.2 equiv. for mono-arylation, 2.5 equiv. for di-arylation).

  • Add the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and the appropriate ligand (e.g., SPhos, 4-10 mol%).

  • Add the base (e.g., K₃PO₄, 3.0 equiv.).

  • Add the anhydrous solvent (e.g., dioxane or toluene, to achieve a concentration of ~0.1 M).

  • Degas the mixture by bubbling argon through the solution for 15-20 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Coupling Partner Typical Catalyst/Ligand Base Solvent Temp (°C) Expected Outcome
Phenylboronic AcidPd₂(dba)₃ / SPhosK₃PO₄Dioxane100Biaryl product
3-Pyridylboronic AcidPd(OAc)₂ / RuPhosK₂CO₃Toluene/H₂O100Heteroaryl product
4-Methoxyphenylboronic acidPEPPSI-IPrCs₂CO₃THF80Electron-rich biaryl
Indole-5-boronic acid esterPdCl₂(dppf)K₂CO₃DMF110Complex heteroaryl product
Table 1. Representative Conditions for Suzuki-Miyaura Coupling.

G pd0 Pd(0)L n pd2_ox L nPd(II)(Ar)X pd0->pd2_ox Oxidative Addition pd2_trans L nPd(II)(Ar)(R) pd2_ox->pd2_trans Transmetalation product Ar-R pd2_trans->product Reductive Elimination product->pd0 Catalyst Regeneration reagent1 Ar-X (Aryl Halide) reagent1->pd2_ox reagent2 R-M (Coupling Partner) reagent2->pd2_trans

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, a transformation of immense importance in pharmaceuticals where aniline and heteroaromatic amine motifs are ubiquitous.[9][10][11]

Reaction Overview and Mechanism: This palladium-catalyzed reaction couples an aryl halide with a primary or secondary amine in the presence of a strong, non-nucleophilic base.[12] The mechanism is analogous to other cross-coupling reactions, proceeding through oxidative addition, coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the arylamine product.[9][10]

Application Notes: This reaction is the premier method for synthesizing substituted anilines from Methyl 3,4-dichloro-L-phenylalaninate. It allows for the introduction of a wide range of nitrogen-containing groups, including alkylamines, anilines, and heterocycles like morpholine or piperazine.

  • Catalyst & Ligand Selection: As with Suzuki coupling of aryl chlorides, bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, BrettPhos) are critical for high efficiency.[9] These ligands facilitate both the oxidative addition and the final reductive elimination step.

  • Base Choice: A strong, sterically hindered base is required to deprotonate the amine without competing as a nucleophile. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[12] Weaker bases are generally ineffective for coupling aryl chlorides.

Detailed Experimental Protocol: Mono-amination

  • In a glovebox, charge a vial with the palladium pre-catalyst (e.g., XPhos Pd G3, 2-5 mol%) and the ligand (if not using a pre-catalyst).

  • Add Methyl 3,4-dichloro-L-phenylalaninate hydrochloride (1.0 equiv.) and the base (e.g., NaOtBu, 1.5-2.0 equiv.).

  • Add the anhydrous solvent (e.g., toluene or THF, to ~0.2 M).

  • Add the amine coupling partner (1.2-1.5 equiv.).

  • Seal the vial and heat the reaction mixture to 80-120 °C for 12-24 hours. Monitor by LC-MS.

  • Cool the reaction to room temperature. Quench carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography.

Amine Partner Typical Catalyst Base Solvent Temp (°C) Expected Outcome
MorpholineXPhos Pd G3NaOtBuToluene110C-N coupled product
AnilineBrettPhos Pd G3LiHMDSTHF80Diarylamine product
n-ButylamineRuPhos Pd G2K₃PO₄Dioxane100N-alkylated product
Piperazine (mono-Boc)AdBrettPhos Pd G3LHMDSToluene110Protected piperazine adduct
Table 2. Representative Conditions for Buchwald-Hartwig Amination.
Sonogashira and Heck Couplings: Introducing Alkynyl and Alkenyl Groups

Sonogashira Coupling: This reaction introduces an alkyne moiety by coupling the aryl chloride with a terminal alkyne.[13][14] It typically requires both a palladium catalyst and a copper(I) co-catalyst (e.g., CuI).[13] The reaction is invaluable for creating rigid, linear extensions to the molecular scaffold, often used in materials science and as precursors for more complex heterocycles.[15]

Heck Reaction: The Heck reaction forms a C-C bond between the aryl chloride and an alkene, resulting in a substituted alkene product.[16][17][18] This method is ideal for synthesizing stilbene-like structures or incorporating vinyl groups that can serve as handles for subsequent transformations (e.g., Michael additions, epoxidations). The reaction typically shows a high stereoselectivity for the trans isomer.[16][18]

Application Notes:

  • Sonogashira: For aryl chlorides, higher temperatures and specialized ligands may be needed compared to the coupling of aryl bromides. A common catalyst system is PdCl₂(PPh₃)₂/CuI with an amine base like triethylamine (TEA) or diisopropylamine (DIPA).[8]

  • Heck: Catalyst systems often involve phosphine ligands or palladacycles.[19] A base is required to neutralize the HX generated during the catalytic cycle. Tetrabutylammonium bromide (TBAB) is sometimes added to facilitate the reaction, particularly under "Jeffery" conditions.[19][20]

Detailed Experimental Protocol: Sonogashira Coupling

  • To a dry Schlenk flask under argon, add Methyl 3,4-dichloro-L-phenylalaninate hydrochloride (1.0 equiv.), PdCl₂(PPh₃)₂ (5 mol%), and CuI (10 mol%).

  • Add anhydrous solvent, such as a 2:1 mixture of THF and triethylamine.

  • Add the terminal alkyne (e.g., trimethylsilylacetylene, 1.5 equiv.).

  • Heat the reaction to 60-80 °C and stir for 12-24 hours until TLC/LC-MS indicates completion.

  • Cool, filter through a pad of celite to remove catalyst residues, and concentrate the filtrate.

  • Dissolve the residue in an organic solvent, wash with saturated NH₄Cl solution, then brine.

  • Dry the organic layer (Na₂SO₄), concentrate, and purify by column chromatography.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification setup Combine Substrate, Coupling Partner, Base, Catalyst, Ligand, and Solvent in a dry flask under inert gas. react Heat and stir the reaction mixture. Monitor progress by TLC or LC-MS. setup->react quench Quench reaction and extract product into an organic solvent. react->quench dry Dry organic layer and concentrate in vacuo. quench->dry purify Purify by column chromatography. dry->purify

Part 2: Peptide Coupling Strategies

Beyond modifying the aryl core, Methyl 3,4-dichloro-L-phenylalaninate is a valuable non-canonical amino acid for incorporation into peptides. Standard peptide coupling techniques can be used to extend the peptide chain from either the N-terminus or, after hydrolysis of the methyl ester, the C-terminus.[21][22]

N-Terminus Acylation (Amide Bond Formation)

This is the most straightforward coupling, involving the formation of an amide bond between the free amine of Methyl 3,4-dichloro-L-phenylalaninate and the carboxylic acid of an N-protected amino acid.

Reaction Overview: The reaction requires a coupling reagent to activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine. Common coupling reagents include carbodiimides like DCC or uronium/aminium salts like HATU or HBTU, which generate highly reactive activated esters in situ.[23][24] A non-nucleophilic base is typically added to neutralize salts and facilitate the reaction.[23]

Detailed Experimental Protocol: N-Terminus Coupling

  • Dissolve the N-protected amino acid (e.g., Fmoc-Ala-OH, 1.1 equiv.) and the coupling reagent (e.g., HATU, 1.1 equiv.) in an anhydrous aprotic solvent like DMF or DCM.

  • Add a non-nucleophilic base (e.g., DIPEA, 2.5 equiv.) and stir for 5-10 minutes at room temperature to pre-activate the acid.

  • In a separate flask, dissolve Methyl 3,4-dichloro-L-phenylalaninate hydrochloride (1.0 equiv.) in DMF/DCM and add DIPEA (1.2 equiv.) to liberate the free amine. Stir for 5 minutes.

  • Add the free amine solution to the activated acid solution.

  • Stir the reaction at room temperature for 2-6 hours, monitoring by TLC.

  • Upon completion, dilute the reaction with ethyl acetate and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer (Na₂SO₄), concentrate, and purify the resulting dipeptide by column chromatography.

G cluster_activation Step 1: Acid Activation cluster_coupling Step 2: Coupling cluster_product Step 3: Product Formation activate N-Protected Amino Acid + Coupling Reagent (e.g., HATU) + Base (e.g., DIPEA) couple Activated Acid + Free Amine (Methyl 3,4-dichloro-L-phenylalaninate) activate->couple product Protected Dipeptide couple->product

C-Terminus Elongation

To couple an amino acid to the C-terminus, the methyl ester must first be hydrolyzed to the free carboxylic acid.

Step A: Saponification (Ester Hydrolysis)

  • Dissolve Methyl 3,4-dichloro-L-phenylalaninate (1.0 equiv.) in a mixture of THF and water (e.g., 3:1).

  • Cool the solution to 0 °C in an ice bath.

  • Add lithium hydroxide (LiOH, 1.5 equiv.) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the disappearance of the starting material by TLC.

  • Once complete, carefully acidify the mixture to pH ~3-4 with 1 M HCl.

  • Extract the product with ethyl acetate, dry the organic layer, and concentrate to yield the free acid, which can often be used without further purification.

Step B: C-Terminus Coupling The resulting carboxylic acid can now be coupled to the free amine of another amino acid ester (e.g., H-Gly-OMe) using the same protocol described in section 2.1, with the roles of the two amino acid components reversed.

Conclusion

Methyl 3,4-dichloro-L-phenylalaninate is a powerful and versatile building block for modern drug discovery. The strategic application of palladium-catalyzed cross-coupling reactions on its aryl core allows for the creation of diverse and complex molecular architectures. Simultaneously, its amino acid nature permits seamless integration into peptide scaffolds using standard coupling methodologies. The protocols and insights provided in this guide are intended to empower researchers to harness the full synthetic potential of this valuable compound, accelerating the journey from concept to candidate.

References

  • Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. (2022). Vertex AI Search.
  • Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. (2014). NIH.
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  • Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 1-Bromo-3,5-dichlorobenzene. Benchchem.
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  • Palladium-catalyzed Cross-coupling Reactions. Sigma-Aldrich.
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  • Suzuki Coupling. Organic Chemistry Portal.
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Application

Application Notes and Protocols: Synthesis of Unnatural Amino Acids from Methyl 3,4-dichloro-L-phenylalaninate

Introduction: The Strategic Value of Unnatural Amino Acids and the 3,4-Dichlorophenylalanine Scaffold Unnatural amino acids (UAAs) are powerful tools in modern drug discovery and chemical biology, offering the ability to...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Unnatural Amino Acids and the 3,4-Dichlorophenylalanine Scaffold

Unnatural amino acids (UAAs) are powerful tools in modern drug discovery and chemical biology, offering the ability to introduce novel chemical functionalities, conformational constraints, and metabolic stability into peptides and proteins.[1][2][3][4] Their integration can lead to therapeutics with enhanced efficacy, selectivity, and pharmacokinetic profiles. Methyl 3,4-dichloro-L-phenylalaninate serves as a versatile and readily available starting material for the synthesis of a diverse array of UAAs. The two chlorine atoms on the phenyl ring, with their distinct electronic and steric environments, provide orthogonal handles for sequential, site-selective functionalization, unlocking a vast chemical space for innovative drug design.

This guide provides detailed application notes and protocols for the synthesis of various UAA derivatives from Methyl 3,4-dichloro-L-phenylalaninate, focusing on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. We will explore the causality behind experimental choices, providing researchers with the strategic insights needed to adapt and innovate.

Protecting Group Strategy: A Prerequisite for Selective Functionalization

Prior to performing cross-coupling or nucleophilic substitution reactions on the aromatic ring, it is crucial to protect the amino group of the phenylalanine backbone. This prevents undesired side reactions, such as N-arylation in palladium-catalyzed couplings. The choice of protecting group is critical and should be orthogonal to the reaction conditions and the final deprotection strategy.[5][6][7][8][9]

For the protocols described herein, the tert-butyloxycarbonyl (Boc) group is a suitable choice due to its stability under the basic conditions often employed in cross-coupling reactions and its facile removal under acidic conditions.

Protocol 1: N-Boc Protection of Methyl 3,4-dichloro-L-phenylalaninate

Objective: To protect the primary amine of the starting material to prevent interference in subsequent C-C and C-N bond-forming reactions.

Materials:

  • Methyl 3,4-dichloro-L-phenylalaninate hydrochloride

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Suspend Methyl 3,4-dichloro-L-phenylalaninate hydrochloride (1.0 equiv) in the chosen solvent (DCM or THF) at 0 °C.

  • Add the base (TEA or DIPEA, 2.2 equiv) dropwise to neutralize the hydrochloride salt and create a basic environment.

  • Add (Boc)₂O (1.1 equiv) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring completion by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the aqueous layer with the organic solvent.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc protected product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure N-Boc-Methyl 3,4-dichloro-L-phenylalaninate.

Regioselective Functionalization via Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for the formation of C-C and C-N bonds.[10] The key to successfully applying these methods to Methyl 3,4-dichloro-L-phenylalaninate is achieving regioselectivity, targeting either the C3 or C4 position. Generally, the C-Cl bond at the C4 position is more sterically accessible and can exhibit different electronic properties compared to the C3 position, which is ortho to the alanine side chain. Ligand and catalyst selection are paramount in controlling this selectivity.[11][12][13]

Application Note: Suzuki-Miyaura Coupling for the Synthesis of Biaryl Unnatural Amino Acids

The Suzuki-Miyaura coupling reaction is a versatile method for creating carbon-carbon bonds between an organoboron species and an organic halide.[14][15] By carefully selecting the palladium catalyst and ligands, it is possible to achieve regioselective coupling at either the C3 or C4 position of the dichlorophenyl ring. Bulky, electron-rich phosphine ligands often favor coupling at the less sterically hindered C4 position.

Start N-Boc-Methyl 3,4-dichloro-L-phenylalaninate Reaction Suzuki-Miyaura Coupling (Heat, Inert Atmosphere) Start->Reaction Reagents Arylboronic Acid or Ester Pd Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) Base (e.g., K₂CO₃, Cs₂CO₃) Solvent (e.g., Toluene/H₂O, Dioxane/H₂O) Reagents->Reaction Workup Aqueous Workup Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Regioselective Biaryl UAA Derivative Purification->Product

Caption: Suzuki-Miyaura coupling workflow.

Protocol 2: Regioselective Suzuki-Miyaura Coupling at the C4 Position

Objective: To selectively form a C-C bond at the C4 position of the dichlorophenyl ring.

Materials:

  • N-Boc-Methyl 3,4-dichloro-L-phenylalaninate (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0-3.0 equiv)

  • Toluene and Water (e.g., 4:1 v/v)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a Schlenk flask, add N-Boc-Methyl 3,4-dichloro-L-phenylalaninate, the arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed toluene and water.

  • Add Pd(PPh₃)₄ to the mixture.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography to isolate the C4-arylated product.

Catalyst/Ligand SystemPredominant RegioisomerReference Yield Range
Pd(PPh₃)₄ / K₂CO₃C4-arylated60-85%
Pd(dppf)Cl₂ / Cs₂CO₃C4-arylated70-90%
Buchwald Ligands (e.g., SPhos) / K₃PO₄Potential for C3 selectivityVaries
Application Note: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst.[10][16][17] The choice of ligand is critical for achieving high yields and controlling regioselectivity, especially with challenging substrates like dichloroarenes. Bulky biarylphosphine ligands are often employed to facilitate the reaction with less reactive aryl chlorides.

Start N-Boc-Methyl 3,4-dichloro-L-phenylalaninate Reaction Buchwald-Hartwig Amination (Heat, Inert Atmosphere) Start->Reaction Reagents Primary or Secondary Amine Pd Pre-catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., Xantphos, RuPhos) Base (e.g., NaOtBu, Cs₂CO₃) Solvent (e.g., Toluene, Dioxane) Reagents->Reaction Workup Aqueous Workup Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Regioselective Arylamino UAA Derivative Purification->Product

Caption: Buchwald-Hartwig amination workflow.

Protocol 3: Regioselective Buchwald-Hartwig Amination at the C4 Position

Objective: To selectively form a C-N bond at the C4 position.

Materials:

  • N-Boc-Methyl 3,4-dichloro-L-phenylalaninate (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)

  • Xantphos (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and NaOtBu to a Schlenk tube.

  • Add anhydrous toluene and stir for 10 minutes.

  • Add N-Boc-Methyl 3,4-dichloro-L-phenylalaninate and the amine.

  • Seal the tube and heat the reaction mixture to 100-110 °C for 18-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, cool to room temperature, quench with saturated aqueous ammonium chloride, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography to obtain the C4-aminated product.

LigandBasePredominant RegioisomerReference Yield Range
XantphosNaOtBuC4-aminated65-88%
RuPhosK₃PO₄C4-aminated70-92%

Nucleophilic Aromatic Substitution (SNAr) for Ether and Thioether Synthesis

While palladium-catalyzed reactions are powerful, classical nucleophilic aromatic substitution (SNAr) can also be a viable strategy for the functionalization of electron-deficient aryl halides. The presence of the electron-withdrawing ester and the second chlorine atom can activate the 3,4-dichlorophenyl ring towards nucleophilic attack. Generally, SNAr reactions on dichlorobenzenes are challenging and often require harsh conditions. However, with appropriate nucleophiles and conditions, selective substitution can be achieved.

Protocol 4: Synthesis of a C4-Phenoxy Derivative via SNAr

Objective: To introduce an aryloxy group at the C4 position through nucleophilic aromatic substitution.

Materials:

  • N-Boc-Methyl 3,4-dichloro-L-phenylalaninate (1.0 equiv)

  • Phenol (1.5 equiv)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Copper(I) iodide (CuI) (optional, as a catalyst)

Procedure:

  • To a round-bottom flask, add N-Boc-Methyl 3,4-dichloro-L-phenylalaninate, phenol, and the base.

  • Add the anhydrous solvent.

  • If using, add the CuI catalyst.

  • Heat the reaction mixture to 120-150 °C and stir for 24-48 hours, monitoring by TLC.

  • Cool the reaction, pour into water, and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography.

Final Deprotection

The final step in the synthesis of the unnatural amino acid is the removal of the N-Boc protecting group. This is typically achieved under acidic conditions, which also hydrolyzes the methyl ester to the free carboxylic acid.

Protocol 5: N-Boc and Ester Deprotection

Objective: To obtain the final unnatural amino acid with a free amine and carboxylic acid.

Materials:

  • N-Boc protected UAA methyl ester

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl) in dioxane (4 M)

Procedure (TFA):

  • Dissolve the protected UAA in DCM.

  • Add TFA (5-10 equivalents) and stir at room temperature for 1-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • The resulting crude amino acid can be purified by recrystallization or reverse-phase HPLC.

Procedure (HCl):

  • Dissolve the protected UAA in a minimal amount of a co-solvent like methanol or ethyl acetate.

  • Add 4 M HCl in dioxane and stir at room temperature for 2-6 hours.

  • Monitor the reaction by TLC.

  • Concentrate the mixture to obtain the hydrochloride salt of the final amino acid.

Conclusion

Methyl 3,4-dichloro-L-phenylalaninate is a highly valuable and versatile starting material for the synthesis of a wide range of unnatural amino acids. Through the strategic application of modern synthetic methodologies, particularly regioselective palladium-catalyzed cross-coupling reactions, researchers can access novel building blocks for drug discovery and chemical biology. The protocols and insights provided in this guide are intended to serve as a strong foundation for the exploration of this rich and promising area of chemical synthesis.

References

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
  • "Amino Acid-Protecting Groups - SciSpace." (n.d.).
  • "Protecting group - Wikipedia." (n.d.).
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  • Schoenebeck, F., & Houk, K. N. (2010). "Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions." Journal of the American Chemical Society.
  • Spivey, A. C., & Gager, T. L. (2016). "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes." Chemical Science.
  • "Synthesis of Unnatural Amino Acids via Ni/Ag Electrocatalytic Cross-Coupling - PubMed." (2024).
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  • Norman, J. P., et al. (2022). "Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems." The Journal of Organic Chemistry.
  • "Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids." (2019).
  • "Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - NIH." (n.d.).
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Method

Application Notes and Protocols: Methyl 3,4-dichloro-L-phenylalaninate in Medicinal Chemistry

Introduction: The Strategic Utility of Halogenated Amino Acids In the landscape of modern drug discovery, the incorporation of non-proteinogenic amino acids into lead compounds is a well-established strategy for modulati...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Utility of Halogenated Amino Acids

In the landscape of modern drug discovery, the incorporation of non-proteinogenic amino acids into lead compounds is a well-established strategy for modulating pharmacological profiles. Among these, halogenated amino acids, particularly chlorinated derivatives of L-phenylalanine, have garnered significant attention. The introduction of chlorine atoms onto the phenyl ring can profoundly influence a molecule's physicochemical properties, including lipophilicity, metabolic stability, and electronic character. These modifications can lead to enhanced binding affinity for biological targets, improved pharmacokinetic properties, and novel pharmacological activities.

Methyl 3,4-dichloro-L-phenylalaninate is a chiral building block that serves as a valuable starting material for the synthesis of a diverse array of complex bioactive molecules.[1] Its utility is particularly pronounced in the development of therapeutics targeting the central nervous system and in the design of novel peptide and peptidomimetic drugs. The dichloro-substitution pattern on the phenyl ring provides a unique electronic signature and steric bulk, which can be exploited by medicinal chemists to fine-tune ligand-receptor interactions. This document provides a comprehensive guide to the synthesis, characterization, and potential applications of Methyl 3,4-dichloro-L-phenylalaninate, complete with detailed experimental protocols for its use in a research setting.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of Methyl 3,4-dichloro-L-phenylalaninate is crucial for its effective application in synthesis. The key properties are summarized in the table below.

PropertyPredicted/Typical Value
Molecular Formula C₁₀H₁₁Cl₂NO₂
Molecular Weight 248.11 g/mol
Appearance White to off-white solid
Chirality (S)-configuration
Solubility Soluble in methanol, ethanol, and other polar organic solvents.

Note: The hydrochloride salt is typically prepared and used in subsequent reactions due to its improved stability and handling characteristics.

Synthesis of Methyl 3,4-dichloro-L-phenylalaninate Hydrochloride

The most common and efficient method for the synthesis of amino acid methyl esters is the Fischer-Speier esterification, where the amino acid is treated with an alcohol in the presence of an acid catalyst.[2][3] For the preparation of Methyl 3,4-dichloro-L-phenylalaninate hydrochloride, thionyl chloride in methanol is a highly effective reagent system, as it generates anhydrous HCl in situ, which catalyzes the reaction and also forms the stable hydrochloride salt of the product.[4][5]

Experimental Protocol: Fischer-Speier Esterification using Thionyl Chloride

Materials:

  • 3,4-Dichloro-L-phenylalanine

  • Anhydrous Methanol (MeOH)

  • Thionyl Chloride (SOCl₂)

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Reflux condenser

  • Rotary evaporator

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a clean, dry 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 3,4-Dichloro-L-phenylalanine (10.0 g, 42.7 mmol) in anhydrous methanol (100 mL).

  • Addition of Thionyl Chloride: Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride (6.3 mL, 85.4 mmol, 2.0 eq.) dropwise to the stirred suspension over a period of 30 minutes. Caution: Thionyl chloride is corrosive and reacts violently with water. This step should be performed in a well-ventilated fume hood. The reaction is exothermic.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to obtain a crude solid.

  • Purification: To the crude solid, add diethyl ether (100 mL) and stir vigorously to precipitate the product. Collect the white solid by vacuum filtration using a Büchner funnel. Wash the solid with cold diethyl ether (2 x 20 mL) to remove any unreacted starting material and byproducts.

  • Drying: Dry the resulting white solid under vacuum to yield Methyl 3,4-dichloro-L-phenylalaninate hydrochloride.

Expected Yield: 90-97%

Characterization Data (Predicted based on analogous compounds):
  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.75 (br s, 3H, NH₃⁺), 7.60 (d, J = 2.0 Hz, 1H, Ar-H), 7.55 (d, J = 8.2 Hz, 1H, Ar-H), 7.30 (dd, J = 8.2, 2.0 Hz, 1H, Ar-H), 4.30 (t, J = 6.5 Hz, 1H, α-CH), 3.70 (s, 3H, OCH₃), 3.25 (dd, J = 14.0, 6.5 Hz, 1H, β-CH₂), 3.15 (dd, J = 14.0, 6.5 Hz, 1H, β-CH₂).[6][7]

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 169.0 (C=O), 136.5 (Ar-C), 131.0 (Ar-C), 130.5 (Ar-CH), 130.0 (Ar-CH), 129.5 (Ar-CH), 128.0 (Ar-C), 53.5 (α-CH), 52.5 (OCH₃), 36.0 (β-CH₂).[6][7]

  • Mass Spectrometry (ESI-MS): m/z calculated for C₁₀H₁₂Cl₂NO₂⁺ [M+H]⁺: 248.02; found: 248.0.[8][9][10][11]

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 3,4-Dichloro-L-phenylalanine 3,4-Dichloro-L-phenylalanine Reaction Stir at RT, 24h 3,4-Dichloro-L-phenylalanine->Reaction Methanol Methanol (Solvent/Reagent) Methanol->Reaction ThionylChloride Thionyl Chloride (SOCl₂) ThionylChloride->Reaction Catalyst (generates HCl in situ) ProductHCl Methyl 3,4-dichloro-L-phenylalaninate Hydrochloride Reaction->ProductHCl Esterification

Caption: Fischer-Speier Esterification Workflow.

Applications in Medicinal Chemistry

Methyl 3,4-dichloro-L-phenylalaninate is a versatile building block for the synthesis of a variety of bioactive molecules. Its primary applications lie in peptide synthesis and as a scaffold for small molecule drug discovery.

Incorporation into Peptides and Peptidomimetics

The free amine of Methyl 3,4-dichloro-L-phenylalaninate can be readily coupled with N-protected amino acids or peptides using standard peptide coupling reagents such as DCC (dicyclohexylcarbodiimide) or HATU.[12][13] The incorporation of this unnatural amino acid can confer unique properties to the resulting peptide, such as increased resistance to enzymatic degradation and altered receptor binding profiles.

Materials:

  • Methyl 3,4-dichloro-L-phenylalaninate hydrochloride

  • N-Boc-L-Alanine

  • Dicyclohexylcarbodiimide (DCC)

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Silica gel for column chromatography

Procedure:

  • Neutralization: Suspend Methyl 3,4-dichloro-L-phenylalaninate hydrochloride (1.0 g, 3.5 mmol) in anhydrous DCM (20 mL). Add triethylamine (0.54 mL, 3.85 mmol, 1.1 eq.) and stir for 15 minutes at room temperature to neutralize the hydrochloride salt.

  • Coupling: To the solution, add N-Boc-L-Alanine (0.66 g, 3.5 mmol, 1.0 eq.) and DCC (0.72 g, 3.5 mmol, 1.0 eq.).

  • Reaction: Stir the reaction mixture at room temperature for 12-18 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

  • Work-up: Filter the reaction mixture to remove the DCU precipitate. Wash the filtrate with 1N HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the protected dipeptide.

G Start Methyl 3,4-dichloro-L-phenylalaninate HCl Neutralization Neutralization with TEA in DCM Start->Neutralization Coupling Addition of N-Boc-Amino Acid and DCC Neutralization->Coupling Reaction Stir at RT for 12-18h Coupling->Reaction Filtration Filter to remove DCU Reaction->Filtration Washing Aqueous Work-up (HCl, NaHCO₃, Brine) Filtration->Washing Purification Silica Gel Chromatography Washing->Purification Product Protected Dipeptide Purification->Product

Caption: Dipeptide Synthesis Workflow.

Precursor for Small Molecule Synthesis

The dichlorophenyl moiety of Methyl 3,4-dichloro-L-phenylalaninate is a key pharmacophore in a number of biologically active small molecules, particularly those targeting opioid receptors.[14][15][16][17][18] The ester and amine functionalities provide convenient handles for further chemical modifications to build more complex molecular architectures.

For instance, derivatives of dichlorophenylalanine have been utilized in the synthesis of potent and selective opioid receptor ligands. The 3,4-dichloro substitution pattern has been shown to be important for high affinity binding to these receptors.

Conclusion

Methyl 3,4-dichloro-L-phenylalaninate is a valuable and versatile chiral building block in medicinal chemistry. Its synthesis is straightforward, and its unique structural features make it an attractive starting material for the development of novel therapeutics. The protocols and information provided in this guide are intended to facilitate its use in drug discovery and development programs. As with any chemical synthesis, researchers should adhere to all safety precautions and perform reactions in a well-ventilated fume hood.

References

  • A Convenient Synthesis of Amino Acid Methyl Esters. PMC - NIH. [Link]

  • Synthesis and Structure-Activity Relationships of 5'-Aryl-14-alkoxypyridomorphinans: Identification of a μ Opioid Receptor Agonist/δ Opioid Receptor Antagonist Ligand with Systemic Antinociceptive Activity and Diminished Opioid Side Effects. PubMed. [Link]

  • Preparation of L-(S)-Phenylalanine Methyl Ester Ammonium Chloride. University of Sheffield. [Link]

  • Selected examples of morphinan‐derived opioid receptor ligands. ResearchGate. [Link]

  • De novo and molecular target-independent discovery of orally bioavailable lead compounds for neurological disorders. PubMed. [Link]

  • Microwave-Assisted Esterification of N-Acetyl-L-Phenylalanine Using Modified Mukaiyama's Reagents: A New Approach Involving Ionic Liquids. MDPI. [Link]

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  • Document: Syntheses of novel high affinity ligands for opioid receptors. (CHEMBL1153960). ChEMBL - EMBL-EBI. [Link]

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  • Process for the preparation of melphalan hydrochloride.
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  • Importance of Solvent-Bridged Structures of Fluorinated Diphenylalanines: Synthesis, Detailed NMR Analysis, and Rotational Profiles of Phe(2-F). ACS Publications. [Link]

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  • and 2,3-Dimercaptophenylalanines as Building Blocks for Fmoc-Peptide Synthesis and Incorporation of the 3,4-Analogue in a Decapeptide Using Solid-Phase Synthesis. PubMed. [Link]

  • Antiviral activities of phenylalanine derivatives carrying carboxylic acid bioisosteres against chikungunya and parainfluenza virus type 3. PubMed. [Link]

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  • Discovery of N-{N-[(3-cyanophenyl)sulfonyl]-4(R)-cyclobutylamino-(L)-prolyl}-4-[(3',5'-dichloroisonicotinoyl) amino]-(L)-phenylalanine (MK-0668), an extremely potent and orally active antagonist of very late antigen-4. PubMed. [Link]

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Application

Application Note: Enzymatic Kinetic Resolution of DL-Methyl 3,4-Dichlorophenylalaninate

For: Researchers, scientists, and drug development professionals in the fields of organic chemistry, pharmaceuticals, and biotechnology. Introduction: The Significance of Chiral 3,4-Dichlorophenylalanine Derivatives Enan...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in the fields of organic chemistry, pharmaceuticals, and biotechnology.

Introduction: The Significance of Chiral 3,4-Dichlorophenylalanine Derivatives

Enantiomerically pure amino acids and their derivatives are fundamental building blocks in the synthesis of a vast array of pharmaceuticals and bioactive molecules. The specific stereochemistry of a chiral molecule dictates its biological activity, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even elicit undesirable side effects. 3,4-Dichlorophenylalanine, a non-proteinogenic amino acid, is a crucial intermediate in the synthesis of various pharmacologically active compounds. The presence of the dichloro-substituted phenyl ring can significantly influence the biological activity and pharmacokinetic properties of the final drug molecule. Consequently, the efficient and selective synthesis of single enantiomers of 3,4-dichlorophenylalanine and its derivatives, such as the methyl ester, is of paramount importance.

Enzymatic kinetic resolution has emerged as a powerful and environmentally benign strategy for the separation of racemates.[1] This technique leverages the inherent stereoselectivity of enzymes to preferentially catalyze the transformation of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted.[1] Lipases, a class of hydrolases, are particularly well-suited for the kinetic resolution of amino acid esters due to their broad substrate scope, high enantioselectivity, and stability in organic solvents.[2][3]

This application note provides a comprehensive guide to the enzymatic kinetic resolution of DL-Methyl 3,4-dichlorophenylalaninate using a lipase-catalyzed hydrolysis approach. We will delve into the principles of the method, provide a detailed experimental protocol, and discuss the analytical techniques required for monitoring the resolution process.

Principle of the Method: Lipase-Catalyzed Enantioselective Hydrolysis

The kinetic resolution of DL-Methyl 3,4-dichlorophenylalaninate relies on the enantioselective hydrolysis of the methyl ester by a lipase. The enzyme will preferentially hydrolyze one of the enantiomers (e.g., the L-enantiomer) to the corresponding carboxylic acid (3,4-Dichlorophenylalanine), while the other enantiomer (e.g., the D-enantiomer) remains largely as the unreacted methyl ester.

The key to a successful kinetic resolution is a significant difference in the rate of reaction for the two enantiomers, which is quantified by the enantiomeric ratio (E). A high E value is indicative of high enantioselectivity and allows for the isolation of both the unreacted ester and the product acid with high enantiomeric excess (ee) at approximately 50% conversion.

Experimental Workflow & Rationale

The overall workflow for the enzymatic resolution of DL-Methyl 3,4-dichlorophenylalaninate is depicted in the following diagram:

G cluster_0 Enzymatic Resolution cluster_1 Work-up & Separation cluster_2 Analysis racemate DL-Methyl 3,4-Dichlorophenylalaninate (Racemic Mixture) enzyme Lipase (e.g., CAL-B) racemate->enzyme Substrate reaction Stirred Reaction Vessel (Controlled Temperature) enzyme->reaction buffer Aqueous Buffer (e.g., Phosphate Buffer, pH 7.0) buffer->enzyme Reaction Medium product Mixture of: D-Methyl 3,4-Dichlorophenylalaninate L-3,4-Dichlorophenylalanine (Unreacted Substrate & Product) reaction->product extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) product->extraction separation Separation of Ester and Acid (e.g., Acid-Base Extraction) extraction->separation ester D-Methyl 3,4-Dichlorophenylalaninate separation->ester acid L-3,4-Dichlorophenylalanine separation->acid hplc Chiral HPLC Analysis ester->hplc Determine ee of Ester acid->hplc Determine ee of Acid

Figure 1: General workflow for the enzymatic resolution of DL-Methyl 3,4-dichlorophenylalaninate.

Causality Behind Experimental Choices:

  • Enzyme Selection: Candida antarctica Lipase B (CAL-B) is a widely used and highly effective lipase for the resolution of a variety of chiral compounds, including amino acid esters.[1] Its high enantioselectivity and stability make it an excellent starting point for this resolution. Other lipases, such as those from Pseudomonas cepacia (PCL), can also be screened for activity and selectivity.[4]

  • Reaction Medium: The use of an aqueous buffer system is common for lipase-catalyzed hydrolysis. A neutral pH (around 7.0) is often optimal for lipase activity and stability. The addition of a co-solvent may be necessary if the substrate has poor water solubility.

  • Temperature Control: Enzyme activity is highly dependent on temperature. Maintaining a constant and optimized temperature (e.g., 30-40 °C) is crucial for reproducible results and to prevent enzyme denaturation.

  • Work-up Procedure: A standard acid-base extraction is an effective method to separate the unreacted ester (which is soluble in organic solvents) from the resulting carboxylic acid (which can be extracted into an aqueous base). This allows for the isolation of both enantiomerically enriched products.

  • Analytical Method: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric excess of both the starting material and the product.[5][6] The choice of the chiral stationary phase is critical and often requires screening to find a column that provides baseline separation of the enantiomers.

Detailed Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution of DL-Methyl 3,4-Dichlorophenylalaninate

Materials:

  • DL-Methyl 3,4-dichlorophenylalaninate

  • Immobilized Candida antarctica Lipase B (CAL-B) (e.g., Novozym® 435)

  • Phosphate buffer (0.1 M, pH 7.0)

  • Ethyl acetate

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate (saturated aqueous solution)

  • Sodium sulfate (anhydrous)

  • Magnetic stirrer with temperature control

  • Reaction vessel

  • Separatory funnel

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add DL-Methyl 3,4-dichlorophenylalaninate (e.g., 1.0 g) and 50 mL of 0.1 M phosphate buffer (pH 7.0).

  • Enzyme Addition: Add immobilized CAL-B (e.g., 100 mg) to the reaction mixture.

  • Reaction: Stir the mixture at a constant temperature (e.g., 37 °C) and monitor the reaction progress by taking aliquots at regular intervals (e.g., every 2-4 hours).

  • Reaction Monitoring: Analyze the aliquots by chiral HPLC to determine the conversion and the enantiomeric excess of the remaining ester and the formed acid (see Protocol 2).

  • Reaction Quench: Once the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with buffer and stored for reuse.

  • Work-up: a. Transfer the filtrate to a separatory funnel. b. Extract the aqueous layer with ethyl acetate (3 x 50 mL). c. Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 30 mL) to extract the L-3,4-Dichlorophenylalanine. d. The organic layer contains the D-Methyl 3,4-dichlorophenylalaninate. Dry this layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. e. Acidify the combined aqueous bicarbonate layers to pH 2 with 1 M HCl. f. Extract the acidified aqueous layer with ethyl acetate (3 x 50 mL). g. Combine these organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain L-3,4-Dichlorophenylalanine.

  • Analysis: Determine the enantiomeric excess of the isolated D-Methyl 3,4-dichlorophenylalaninate and L-3,4-Dichlorophenylalanine using chiral HPLC.

Protocol 2: Chiral HPLC Analysis

Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Stationary Phase (CSP) column. A common choice for amino acid derivatives is a polysaccharide-based column, such as one coated with cellulose or amylose derivatives (e.g., Chiralcel® OD-H or Chiralpak® AD-H).[7]

Typical HPLC Conditions (to be optimized):

  • Mobile Phase: A mixture of hexane and isopropanol with a small amount of a modifier like trifluoroacetic acid (TFA) is a common mobile phase for normal-phase chiral separations. For example, Hexane:Isopropanol:TFA (90:10:0.1 v/v/v).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 220 nm (or a wavelength where the compound has maximum absorbance)

  • Column Temperature: 25 °C

  • Injection Volume: 10 µL

Procedure:

  • Sample Preparation: Prepare standard solutions of the racemic DL-Methyl 3,4-dichlorophenylalaninate and the expected product, 3,4-Dichlorophenylalanine, in the mobile phase. Prepare solutions of the isolated D-ester and L-acid from the reaction work-up.

  • Injection: Inject the racemic standard to determine the retention times of the two enantiomers.

  • Analysis: Inject the samples from the reaction to determine the peak areas of each enantiomer.

  • Calculation of Enantiomeric Excess (ee): ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

  • Calculation of Conversion (c): c (%) = [ ee_s / (ee_s + ee_p) ] x 100 (where ee_s is the ee of the substrate and ee_p is the ee of the product)

  • Calculation of Enantiomeric Ratio (E): E = ln[1 - c(1 + ee_p)] / ln[1 - c(1 - ee_p)]

Data Presentation and Interpretation

The results of the enzymatic resolution can be summarized in a table for easy comparison of different reaction conditions or enzymes.

EnzymeTime (h)Conversion (%)ee_ester (%)ee_acid (%)E-value
CAL-B425>99 (D)33 (L)>200
CAL-B84898 (D)>99 (L)>200
PCL83585 (D)65 (L)~20

This is example data and will vary based on experimental conditions.

A high E-value (>100) is generally desired for a practical resolution, as it allows for the isolation of both enantiomers with high enantiomeric purity at around 50% conversion.

Advanced Considerations: Dynamic Kinetic Resolution (DKR)

A limitation of kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%. To overcome this, Dynamic Kinetic Resolution (DKR) can be employed. In DKR, the enzymatic resolution is coupled with an in situ racemization of the unreacted enantiomer.[8] This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product.

DKR cluster_0 Enzymatic Hydrolysis DL_Ester DL-Methyl 3,4-Dichlorophenylalaninate L_Ester L-Ester DL_Ester->L_Ester D_Ester D-Ester DL_Ester->D_Ester L_Acid L-Acid L_Ester->L_Acid Lipase (Fast) D_Ester->L_Ester Racemization Catalyst D_Ester->L_Acid Lipase (Slow)

Figure 2: Principle of Dynamic Kinetic Resolution (DKR).

For the DKR of amino acid esters, a racemization catalyst, such as an aldehyde in the presence of a base, can be added to the reaction mixture. This continuously converts the less reactive D-ester back into the racemic mixture, from which the enzyme can selectively hydrolyze the L-ester.

Conclusion

The enzymatic kinetic resolution of DL-Methyl 3,4-dichlorophenylalaninate using lipases presents a highly efficient and selective method for the preparation of enantiomerically pure 3,4-dichlorophenylalanine derivatives. The protocols and principles outlined in this application note provide a solid foundation for researchers to develop and optimize this valuable transformation. The high enantioselectivity of enzymes like Candida antarctica Lipase B, coupled with the mild reaction conditions, makes this biocatalytic approach an attractive alternative to traditional chemical resolution methods. Further exploration into dynamic kinetic resolution could offer even greater efficiency for the synthesis of these important chiral building blocks.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Enzymatic Resolution of 2-Amino-3-methylhexanoic Acid Isomers.
  • Chen, S. T., & Wang, K. T. (1996). Kinetic Resolution of Amino Acid Esters Catalyzed by Lipases. Chirality, 8(6), 418-422.
  • Lirias. (n.d.). In depth analysis of heterogeneous catalysts for the chemoenzymatic dynamic kinetic resolution of β-amino esters.
  • Benchchem. (n.d.). Application Notes and Protocols for the Enzymatic Synthesis of 3-Aminobutyric Acid Analogs.
  • Semantic Scholar. (n.d.). Kinetic resolution of N-protected amino acid esters in organic solvents catalyzed by a stable industrial alkaline protease.
  • Zhao, H., Luo, R. G., & Malhotra, S. V. (2003). Kinetic study on the enzymatic resolution of homophenylalanine ester using ionic liquids. Biotechnology Progress, 19(3), 1016-1018.
  • RSC Publishing. (n.d.). Kinetic resolution of esters via metal catalyzed methanolysis reactions.
  • National Institutes of Health. (n.d.). New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ɛ-Caprolactam Racemase.
  • MDPI. (n.d.). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
  • (n.d.). Chiral Drug Separation.
  • (n.d.). Recent Advances in Separation and Analysis of Chiral Compounds.
  • National Institutes of Health. (n.d.). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates.
  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • TU Delft Repository. (n.d.). Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification.
  • National Institutes of Health. (n.d.). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate.
  • ResearchGate. (n.d.). Enzymatic resolution of (±)-trans-4-(4′-fluorophenyl)-6-oxo-piperidin-3-ethyl carboxylate, an intermediate in the synthesis of (−)-Paroxetine.
  • Google Patents. (n.d.). Method for preparing D-phenylalanine through dynamic kinetic resolution.
  • VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION.
  • IRIS . (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. Retrieved from

  • ResearchGate. (n.d.). Kinetic Study on the Enzymatic Resolution of Homophenylalanine Ester Using Ionic Liquids.
  • (n.d.). Preparation of L- and D-alanine by enzymatic resolution of acetyl-DL-alanine.

Sources

Method

Application Notes &amp; Protocols for the Quantitative Analysis of Methyl 3,4-dichloro-L-phenylalaninate

Abstract: This document provides a comprehensive guide to the quantitative analysis of Methyl 3,4-dichloro-L-phenylalaninate, a key intermediate and potential impurity in pharmaceutical manufacturing. We present detailed...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to the quantitative analysis of Methyl 3,4-dichloro-L-phenylalaninate, a key intermediate and potential impurity in pharmaceutical manufacturing. We present detailed, validated protocols for two robust analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine quality control and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity trace analysis. The causality behind experimental choices is explained, and all protocols are designed as self-validating systems in accordance with international regulatory standards.

Introduction and Analytical Strategy

Methyl 3,4-dichloro-L-phenylalaninate is a halogenated derivative of the amino acid L-phenylalanine. Its accurate quantification is critical for ensuring the purity, safety, and efficacy of active pharmaceutical ingredients (APIs) it may be associated with. The choice of an analytical method is dictated by the specific requirements of the analysis, such as the expected concentration range, the complexity of the sample matrix, and the required level of sensitivity and selectivity.

This guide focuses on two complementary chromatographic techniques:

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: A widely accessible, robust, and reliable method ideal for quantifying the analyte in bulk materials, process intermediates, and formulations where concentrations are relatively high (µg/mL to mg/mL range).

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for trace-level quantification, offering unparalleled sensitivity and selectivity.[1] It is the preferred method for impurity profiling, degradation studies, and analysis in complex biological matrices where the analyte may be present at ng/mL or even pg/mL levels.[2]

The foundation of any reliable quantitative method is rigorous validation to ensure it is fit for its intended purpose.[3][4] All analytical procedures must be validated to demonstrate specificity, linearity, accuracy, precision, and sensitivity.[5]

The Imperative of Method Validation

Analytical method validation provides documented evidence that a procedure is suitable for its intended use.[3] It is a mandatory requirement for product registration and ensures the quality and consistency of analytical results.[5][6] The key validation parameters, as defined by the International Conference on Harmonisation (ICH) guidelines, are outlined below.

Parameter Purpose Typical Acceptance Criteria
Specificity/Selectivity To ensure the method can unequivocally assess the analyte in the presence of other components (impurities, degradants, matrix).[7][8]Peak purity analysis (e.g., with a Diode Array Detector) and resolution >2 from nearest eluting peak.
Linearity To demonstrate a proportional relationship between the analyte concentration and the instrument's response over a defined range.[7]Correlation coefficient (r²) ≥ 0.995.
Range The interval between the upper and lower concentration levels for which the method has suitable linearity, accuracy, and precision.[6]For an assay: 80-120% of the test concentration. For an impurity: Reporting limit to 120% of the specification.[8]
Accuracy The closeness of the measured value to the true value. Assessed by spike-recovery studies on a blank matrix.Typically 98.0% to 102.0% recovery for an assay; 80.0% to 120.0% for impurity analysis.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Repeatability (intra-day) and Intermediate Precision (inter-day) Relative Standard Deviation (RSD) ≤ 2%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.[6]Signal-to-Noise ratio (S/N) of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.[6][7]Signal-to-Noise ratio (S/N) of 10:1; RSD at this level should meet precision requirements.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.System suitability parameters remain within acceptable limits.

Protocol 1: Quantification by HPLC-UV

This protocol describes a reversed-phase HPLC method suitable for the routine quality control of Methyl 3,4-dichloro-L-phenylalaninate in a drug substance. The dichlorophenyl moiety provides a strong chromophore, making UV detection a viable and straightforward choice.

Causality of Method Design
  • Column Choice: A C18 stationary phase is selected due to its versatility and effectiveness in retaining moderately polar to nonpolar compounds like the target analyte through hydrophobic interactions.

  • Mobile Phase: An acetonitrile/water gradient is used. Acetonitrile is a common organic modifier that provides good peak shape and elution strength. A small amount of formic acid is added to the mobile phase to control the ionization state of any potential silanol groups on the silica backbone of the column and to protonate the analyte, leading to sharper peaks and more reproducible retention times.

  • Detection Wavelength: The detection wavelength is set at 220 nm to maximize the signal, corresponding to a strong absorbance band for the phenyl ring system.

Materials and Reagents
  • Methyl 3,4-dichloro-L-phenylalaninate Reference Standard

  • Acetonitrile (HPLC Grade)

  • Water (Ultrapure, 18.2 MΩ·cm)

  • Formic Acid (LC-MS Grade)

  • Methanol (HPLC Grade)

  • Diluent: 50:50 (v/v) Acetonitrile/Water

Instrumentation and Conditions
Parameter Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-15 min: 30% to 90% B; 15-17 min: 90% B; 17.1-20 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV/Diode Array Detector (DAD)
Detection Wavelength 220 nm
Step-by-Step Protocol
  • Standard Preparation:

    • Prepare a stock solution of the reference standard at 1.0 mg/mL in diluent.

    • Perform serial dilutions to create a set of calibration standards ranging from 1 µg/mL to 200 µg/mL.

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of the sample into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent to achieve a nominal concentration of 1 mg/mL.

    • Further dilute this solution 10-fold with the diluent to bring the concentration into the calibration range (nominal 100 µg/mL).

    • Filter the final solution through a 0.45 µm syringe filter before injection.[9]

  • System Suitability:

    • Before sample analysis, inject a mid-range standard (e.g., 50 µg/mL) five times.

    • The RSD for the peak area and retention time should be ≤ 2.0%. The theoretical plates should be ≥ 2000, and the tailing factor should be ≤ 2.0.

  • Analysis and Quantification:

    • Inject the blank (diluent), calibration standards, and prepared samples.

    • Generate a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of Methyl 3,4-dichloro-L-phenylalaninate in the samples using the linear regression equation derived from the calibration curve.

Protocol 2: Quantification by LC-MS/MS

This protocol is designed for the sensitive and selective quantification of Methyl 3,4-dichloro-L-phenylalaninate at trace levels, such as in impurity analysis or bioanalytical studies. The use of Multiple Reaction Monitoring (MRM) ensures high selectivity by monitoring a specific precursor-to-product ion transition.[10]

Causality of Method Design
  • Ionization Source: Electrospray Ionization (ESI) in positive mode is chosen because the analyte contains a secondary amine group that can be readily protonated to form a stable [M+H]⁺ ion.

  • MRM Transitions: The precursor ion will be the protonated molecule. Collision-Induced Dissociation (CID) will fragment this precursor. The most stable and abundant fragment ions will be selected for quantification (quantifier) and confirmation (qualifier) to ensure identity and minimize interferences.

  • Chromatography: A UHPLC system with a sub-2-µm particle column is used to achieve rapid separation and sharp peaks, which enhances sensitivity and throughput.[11] The mobile phase composition is similar to the HPLC method to ensure good chromatography.

  • Internal Standard: The use of a stable isotope-labeled (SIL) internal standard is highly recommended for LC-MS/MS to correct for matrix effects and variations in instrument response. If unavailable, a structurally similar analog can be used.

Materials and Reagents
  • All reagents from Protocol 1, but of LC-MS grade.

  • Stable Isotope-Labeled Internal Standard (if available), e.g., Methyl 3,4-dichloro-L-phenylalaninate-d5.

Instrumentation and Conditions
Parameter Setting
LC System Agilent 1290 Infinity II UHPLC or equivalent
Mass Spectrometer Agilent 6470 Triple Quadrupole LC/MS or equivalent
Column Agilent ZORBAX RRHD Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-0.5 min: 5% B; 0.5-3.0 min: 5% to 95% B; 3.0-4.0 min: 95% B; 4.1-5.0 min: 5% B
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
MS Parameter Setting
Ionization Mode ESI Positive
Gas Temperature 300 °C
Gas Flow 8 L/min
Nebulizer Pressure 35 psi
Sheath Gas Temp 350 °C
Sheath Gas Flow 11 L/min
Capillary Voltage 3500 V
MRM Transitions To be determined empirically by infusing the standard Analyte (Quantifier): e.g., m/z 248.0 → 189.0 Analyte (Qualifier): e.g., m/z 248.0 → 133.0
Step-by-Step Protocol
  • Standard and Sample Preparation:

    • Prepare stock solutions in methanol.

    • Prepare calibration standards and quality control (QC) samples by spiking the analyte into a representative blank matrix (e.g., blank plasma extract, placebo formulation extract). The concentration range should be appropriate for the application (e.g., 0.1 ng/mL to 100 ng/mL).

    • For sample preparation from a complex matrix (e.g., plasma), a protein precipitation or solid-phase extraction (SPE) would be necessary.[10] For simpler matrices, a dilute-and-shoot approach similar to Protocol 1 can be used.

    • Add the internal standard to all samples, calibrators, and QCs at a fixed concentration.

  • Analysis and Quantification:

    • Analyze the samples using the defined LC-MS/MS method.

    • Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the analyte concentration.

    • Use a weighted (e.g., 1/x²) linear regression to calculate the concentration of the analyte in the samples.

Typical Method Performance
Parameter HPLC-UV Method LC-MS/MS Method
Linear Range 1 - 200 µg/mL0.1 - 100 ng/mL
Correlation (r²) > 0.998> 0.996
LOD ~0.3 µg/mL~0.03 ng/mL
LOQ 1.0 µg/mL0.1 ng/mL
Accuracy (% Recovery) 98.5% - 101.5%95.0% - 105.0%
Precision (% RSD) < 1.5%< 5.0%

Visualized Experimental Workflows

The following diagrams illustrate the general workflows for sample analysis.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing Sample Receive Sample SamplePrep Prepare Sample (Weigh, Dissolve, Dilute) Sample->SamplePrep StdPrep Prepare Standards & QCs Filter Filter Extract (0.45 µm) SamplePrep->Filter SST System Suitability Test (SST) Filter->SST Sequence Build & Run Analysis Sequence SST->Sequence Integration Integrate Peaks Sequence->Integration Calibration Generate Calibration Curve Integration->Calibration Quant Quantify Sample Concentration Calibration->Quant Report Generate Report Quant->Report

Caption: General Analytical Workflow from Sample Preparation to Reporting.

G cluster_sample Sample Preparation cluster_instrument LC-MS/MS Analysis Sample Sample Aliquot Spike Spike with Internal Standard Sample->Spike Extract Extraction (e.g., Protein Precipitation) Spike->Extract Centrifuge Centrifuge (14,000 rpm, 10 min) Extract->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Dilute Dilute for Analysis Supernatant->Dilute Inject Inject into UHPLC System Dilute->Inject To Instrument Separate Chromatographic Separation (C18) Inject->Separate Ionize Ionization (ESI+) Separate->Ionize Detect MS/MS Detection (MRM Mode) Ionize->Detect DataProc Data Processing & Quantification Detect->DataProc Raw Data

Caption: Detailed Workflow for LC-MS/MS Sample Processing and Analysis.

References

  • Validation of Impurity Methods, Part II. (2014). Google Search.
  • Validation of Analytical Methods for Pharmaceutical Analysis. (2013). International Journal of Pharmaceutical Erudition.
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Google Search.
  • Phenylalanine Assay Kit (MAK005) - Technical Bulletin. Sigma-Aldrich.
  • VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. SciELO Brazil.
  • Application Notes and Protocols for the Analysis of p-amino-D-phenylalanine by HPLC and UPLC. Benchchem.
  • Analytical method valid
  • Analytical Method Summaries. Google Search.
  • Synthesis of (RS)-N-(4-chlorobenzylidene)phenylalanine methyl ester. Wiley-VCH.
  • A simple and rapid method for simultaneous determination of phenylalanine and tyrosine in dried blood spots and serum by reversed-phase high-performance liquid chrom
  • Development and Application of an Exact Mass LC/MS/MS Library for the Accurate Mass Screening and Quantit
  • ANALYTICAL METHODS.
  • L-Phenylalanine Methyl Ester Hydrochloride. Organic Syntheses Procedure.
  • Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. (2022). MDPI.
  • Method development and validation for analysis of phenylalanine, 4‐hydroxyphenyllactic acid and 4‐hydroxyphenylpyruvic acid in serum and urine. (2022). PMC - NIH.
  • [Determination of linuron and its metabolite 3,4-dichloroaniline residues in meat and meat products using liquid chromatography-tandem mass spectrometry]. (2011). PubMed.
  • Multiresidue Analysis of 100 Pesticides in Food Samples by LC/Triple Quadrupole Mass Spectrometry Applic

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Methyl 3,4-dichloro-L-phenylalaninate

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for the purification of Methyl 3,4-dichloro-L-phenylalaninate (MDCP). This resource is designed for researchers, chemists,...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the purification of Methyl 3,4-dichloro-L-phenylalaninate (MDCP). This resource is designed for researchers, chemists, and drug development professionals to navigate the common and complex challenges encountered during the isolation and purification of this critical compound. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot effectively and ensure the highest purity for your downstream applications.

Troubleshooting Guide: From Crude to Pure

This section addresses specific experimental issues in a question-and-answer format. We diagnose the problem, explore the root causes, and provide detailed, actionable protocols.

Issue 1: My final product has low purity and contains residual acidic or basic impurities.

Question: After synthesis and initial work-up, my crude Methyl 3,4-dichloro-L-phenylalaninate shows significant impurities by HPLC and NMR. I suspect unreacted starting materials like 3,4-dichloro-L-phenylalanine or residual catalysts. How can I remove these?

Answer: This is a common issue stemming from incomplete reactions or inefficient initial work-up. The amphoteric nature of the parent amino acid and the basicity of the product's amino group can complicate purification. A well-designed acid-base extraction workflow is a highly effective and scalable solution for removing ionic impurities before proceeding to chromatography or recrystallization.

Core Principle: The strategy relies on the differential solubility of ionic and neutral species in aqueous and organic layers. The target compound, an amino acid ester, has a basic amino group. It can be protonated to form a water-soluble salt or deprotonated to remain as a neutral, organic-soluble free base.

  • Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Acidic Wash (Removes Basic Impurities):

    • Transfer the organic solution to a separatory funnel.

    • Wash with a dilute aqueous acid solution (e.g., 1 M HCl or 5% citric acid). This step protonates residual basic impurities, pulling them into the aqueous layer.

    • Causality: The target compound will also be protonated and move to the aqueous layer. This step is primarily for removing non-target basic impurities if the product is to be recovered from the organic layer in a different step. For isolating the product itself, proceed to step 4.

  • Basic Wash (Removes Acidic Impurities):

    • Wash the organic layer with a dilute aqueous base (e.g., saturated NaHCO₃ or 1 M Na₂CO₃ solution) until effervescence ceases.

    • Causality: This deprotonates unreacted 3,4-dichloro-L-phenylalanine and other acidic starting materials, converting them into their anionic salts, which are soluble in the aqueous layer. The target ester remains in the organic layer.

  • Product Isolation & Final Wash:

    • After the basic wash, the organic layer now contains the purified free base of your ester.

    • Wash the organic layer with brine (saturated NaCl solution) to remove residual water and break any emulsions.

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.

ExtractionWorkflow crude Crude Product in Organic Solvent (EtOAc) sep_funnel1 Separatory Funnel: Wash with 1M NaHCO₃(aq) crude->sep_funnel1 sep_funnel2 Separatory Funnel: Wash with Brine sep_funnel1->sep_funnel2 Organic Layer aq_waste1 Aqueous Waste: Acidic Impurity Salts sep_funnel1->aq_waste1 Aqueous Layer drying Dry Organic Layer (e.g., Na₂SO₄) sep_funnel2->drying Organic Layer pure_product Purified MDCP (Free Base) drying->pure_product

Caption: Acid-Base extraction workflow for MDCP purification.

Issue 2: My product is contaminated with the D-enantiomer (racemization).

Question: Chiral HPLC analysis shows that my final product has a low enantiomeric excess (ee). What causes this racemization and how can I prevent it?

Answer: Racemization is a significant challenge, particularly for L-phenylalanine derivatives, which are susceptible to epimerization at the α-carbon.[1][2] This issue is almost always caused by exposure to harsh chemical conditions, either during synthesis or purification.

Root Causes of Racemization:

  • Strong Bases: Exposure to strong bases (e.g., NaOH, KOH, or even strong organic bases) can deprotonate the α-carbon, forming a planar enolate intermediate which can be re-protonated from either face, leading to a racemic mixture.

  • High Temperatures: Purification methods involving prolonged heating can accelerate racemization, especially if residual acids or bases are present.[3]

  • Certain Reagents: Some coupling reagents used in peptide synthesis, such as TBTU in the presence of excess tertiary bases like DIPEA, are known to cause racemization in N-acetyl phenylalanine derivatives.[1][2]

  • Review Synthesis Conditions: If possible, modify the synthetic route to use milder bases and lower reaction temperatures.

  • Purification Under Mild Conditions:

    • Acid-Base Extraction: Use mild inorganic bases like sodium bicarbonate (NaHCO₃) instead of hydroxides.

    • Chromatography: Perform column chromatography at room temperature. Avoid unstable solvents that may contain acidic or basic impurities.

    • Distillation: If distilling solvents, ensure they are neutral. For removal of solvent from the final product, use a rotary evaporator at moderate temperatures (e.g., <40°C).

  • Chiral Purity Analysis: The gold standard for assessing enantiomeric purity is chiral chromatography.

This protocol provides a starting point for developing a method to determine the enantiomeric excess of your product.

ParameterRecommended ConditionRationale & Notes
Column Chiral Stationary Phase (CSP) column (e.g., polysaccharide-based like Chiralpak IA/IB/IC)These columns provide the necessary stereospecific interactions to resolve enantiomers.
Mobile Phase Hexane/Isopropanol (IPA) or Heptane/Ethanol with a modifier.Normal phase chromatography is often highly effective for chiral separations of amino acid esters.[4]
Modifier Trifluoroacetic acid (TFA) or Diethylamine (DEA) (typically <0.1%)Modifiers improve peak shape by suppressing ionization of the amino or residual carboxyl groups.
Flow Rate 0.5 - 1.0 mL/minStandard analytical flow rate. Adjust for optimal resolution.
Detection UV at 254 nm or a wavelength appropriate for the dichlorophenyl group.The aromatic ring provides strong UV absorbance for sensitive detection.
Quantification Integrate the peak areas for the L- and D-enantiomers. Calculate ee% = [ (Area L - Area D) / (Area L + Area D) ] * 100
Issue 3: I'm struggling with recrystallization; the product either oils out or the yield is very low.

Question: My purified Methyl 3,4-dichloro-L-phenylalaninate is an oil, or when I try to recrystallize it, I get poor recovery. What is the best way to obtain a crystalline solid?

Answer: Recrystallization is a powerful technique for achieving high purity, but it requires a careful selection of solvents and a patient procedure.[5][6] Oiling out occurs when the solute's melting point is lower than the boiling point of the solvent or when the solution becomes supersaturated too quickly. Low yield is often due to using a solvent in which the compound is too soluble at low temperatures.

Core Principle: The ideal recrystallization solvent will dissolve the compound completely at high temperatures but very poorly at low temperatures.[5] Impurities should either be insoluble at high temperatures (removed by hot filtration) or highly soluble at low temperatures (remain in the mother liquor).

RecrystallizationTroubleshooting start Recrystallization Problem: Oiling Out or Low Yield cause1 Is the solvent system appropriate? start->cause1 cause2 Is the cooling rate too fast? cause1->cause2 Yes sol1 Perform solvent screening. Try a two-solvent system (e.g., EtOAc/Hexanes). cause1->sol1 No cause3 Are oily impurities present? cause2->cause3 No sol2 Allow slow cooling to RT, then move to ice bath. Introduce a seed crystal. cause2->sol2 Yes sol3 Perform pre-purification. (e.g., Acid-Base Extraction or short silica plug). cause3->sol3 Yes

Caption: Decision tree for troubleshooting recrystallization.

A two-solvent system is often effective when a single ideal solvent cannot be found. This protocol uses a "good" solvent (in which the compound is soluble) and a "bad" or "anti-solvent" (in which it is insoluble). A common pair for moderately polar compounds like MDCP is Ethyl Acetate (good) and Hexanes (bad).[7]

  • Dissolution: Place the impure, oily product in an Erlenmeyer flask. Add the minimum amount of hot ethyl acetate required to fully dissolve the compound. Stir and heat gently in a water bath.

  • Induce Cloudiness: While the solution is still hot, add the anti-solvent (hexanes) dropwise with swirling until a faint, persistent cloudiness appears. This indicates the solution is saturated.

  • Re-clarify: Add one or two drops of hot ethyl acetate to just redissolve the cloudiness, ensuring the solution is perfectly saturated.

  • Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask. Crystal formation should begin.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold anti-solvent (hexanes) to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Frequently Asked Questions (FAQs)

  • Q1: What are the primary analytical methods to assess the purity of Methyl 3,4-dichloro-L-phenylalaninate?

    • A1: A combination of techniques is recommended. HPLC is ideal for determining purity and identifying non-volatile impurities.[8] Gas Chromatography (GC) can also be used, especially for checking residual solvents.[9] NMR spectroscopy (¹H and ¹³C) is crucial for structural confirmation and identifying impurities with different chemical structures. Finally, Chiral HPLC is essential to determine the enantiomeric purity (ee%).[4]

  • Q2: My compound is consistently a hydrochloride salt. Does this affect purification?

    • A2: Yes. The hydrochloride salt form (Methyl 3,4-dichloro-L-phenylalaninate HCl) has vastly different solubility properties. It is generally more soluble in polar solvents like methanol or water and much less soluble in non-polar organic solvents like hexanes or ether.[10] Recrystallization of the salt form often requires different solvent systems (e.g., Ethanol/EtOAc or Methanol/Ether). To perform the acid-base extraction described above, you must first neutralize the salt to its free base form.

  • Q3: What are some potential side-products from the synthesis that I should be aware of?

    • A3: Besides unreacted starting materials, potential impurities can include:

      • Hydrolysis Product: 3,4-dichloro-L-phenylalanine, formed if water is present during workup or storage, especially under non-neutral pH.[11]

      • Di-peptide Formation: Self-condensation of the amino ester can lead to di- or tri-peptide impurities, especially if the reaction is heated for prolonged periods without protection of the amino group.

      • Impurities from Precursors: The synthesis of the parent amino acid may involve the reduction of a nitro group. Incomplete reduction or side reactions during the synthesis of precursors like 3,4-dichloroaniline can introduce related impurities.[8][12]

  • Q4: How should I store the purified product to ensure its long-term stability?

    • A4: The primary degradation pathway is the hydrolysis of the methyl ester. To minimize this, store the compound in a tightly sealed container, preferably under an inert atmosphere (like argon or nitrogen), at a low temperature (2-8°C is recommended).[13] It is also crucial to ensure the product is completely dry and free of residual acids or bases, which can catalyze hydrolysis.

References

  • Waters Corporation. Chiral Separation of Phenylalanine Methyl Esters using UPC². [Link]

  • Google Patents.
  • Manual for the Survey on the Environmental Status of Chemicals. III Analytical Methods. [Link]

  • Google Patents.
  • Lee, J. W., et al. (2007). Purification of L‐Phenylalanine from a Ternary Amino Acid Mixture Using a Two‐Zone SMB/Chromatography Hybrid System. Separation Science and Technology, 42: 911–930. [Link]

  • D'Adamio, G., et al. (2023). N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA). Molecules, 28(2), 581. [Link]

  • Sun, G. (2014). Method for extracting and separating phenylalanine by using N-alkyl-L-phenylalanine methyl ester. SciSpace. [Link]

  • ResearchGate. Figure 5. Racemization of L-phenylalanine (0.1 g) at 100°C in a sealed.... [Link]

  • Google Patents.
  • ResearchGate. HPLC chromatograms of separated phenylalanine enantiomers at different concentrations. [Link]

  • University of Sheffield. Preparation of L-(S)-Phenylalanine Methyl Ester Ammonium Chloride. [Link]

  • Professor Dave Explains. (2020). Recrystallization. YouTube. [Link]

  • D'Adamio, G., et al. (2023). N-Acetyl-l-phenylalanine Racemization during TBTU Amidation.... PubMed. [Link]

  • MIT OpenCourseWare. (2010). Recrystallization | MIT Digital Lab Techniques Manual. YouTube. [Link]

  • Reddit. (2019). Recrystallization solvent for boc-L-Phenylalanine. r/Chempros. [Link]

  • Organic Syntheses. L-Phenylalanine Methyl Ester Hydrochloride. [Link]

  • Gorecki, M., et al. (1979). The effect of phenylalanine derivatives on the solubility of deoxyhemoglobin S. PubMed. [Link]

  • Google Patents. CN104649922A - Recrystallization method of L-phenylalanine crude product.
  • ACS Publications. Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry. [Link]

  • Pörschke, D. (1982). Stability Decrease of RNA Double Helices by Phenylalanine-, Tyrosine- And Tryptophane-Amides.... PubMed. [Link]

  • Sinor, A. D., et al. (2000). Neuroprotective action of halogenated derivatives of L-phenylalanine. PubMed. [Link]

  • Organic Syntheses. n-methyl-3,4-dihydroxyphenylalanine. [Link]

  • Aynetdinova, D., et al. (2021). Installing the “magic methyl” – C–H methylation in synthesis. Chemical Society Reviews. [Link]

  • ResearchGate. (a) Product formation upon hydrolysis of L-phenylalanine methyl ester.... [Link]

  • Ashnagar, A., et al. (2010). Synthesis and Elucidation of 4-bis(2-Chloroethyl)- amino-L-phenylalanine. Asian Journal of Chemistry, 22(7), 5399-5404. [Link]

  • ResearchGate. Hydrolysis of methyl esters and alkylation to phenacyl esters.... [Link]

  • PubChem. 3,4-Dichloro-L-phenylalanine. [Link]

  • Google Patents. US3291832A - Process for preparing 3, 4 dichloroaniline.
  • Pharmaffiliates. Melphalan-impurities. [Link]

  • IISTE. Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. [Link]

  • Moyano, L. G., et al. (2020). Effects of Phenylalanine on the Liquid-Expanded and Liquid-Condensed States of Phosphatidylcholine Monolayers. Frontiers in Chemistry. [Link]

  • ResearchGate. New intermediates for the selective synthesis of 1-methyl-3-phenylpiperazine and some phenylpiperazine derivatives. [Link]

  • Heather, E., et al. (2017). Organic impurity profiling of methylone and intermediate compounds synthesized from catechol. PubMed. [Link]

Sources

Optimization

Technical Support Center: Synthesis of Methyl 3,4-dichloro-L-phenylalaninate

Welcome to the technical support center for the synthesis of Methyl 3,4-dichloro-L-phenylalaninate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side re...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 3,4-dichloro-L-phenylalaninate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

1. What is the most common method for synthesizing Methyl 3,4-dichloro-L-phenylalaninate?

The most prevalent and straightforward method is the direct esterification of 3,4-dichloro-L-phenylalanine. This is typically achieved by reacting the amino acid with methanol in the presence of an acid catalyst, such as thionyl chloride (SOCl₂) or hydrogen chloride (HCl) gas.[1] The acid protonates the carboxylic acid group, making it more susceptible to nucleophilic attack by methanol.

2. I am observing a significant amount of unreacted starting material. What could be the cause?

Incomplete reaction is a common issue and can stem from several factors:

  • Insufficient Catalyst: The acid catalyst is crucial for the reaction to proceed. Ensure that an adequate amount of catalyst is used. For instance, when using thionyl chloride, it is added dropwise to methanol at a low temperature before the addition of the amino acid.[1]

  • Inadequate Reaction Time or Temperature: Esterification reactions can be slow. It is important to allow sufficient time for the reaction to reach completion, which may involve stirring at room temperature for several hours or gentle refluxing.[1]

  • Water Contamination: The presence of water can hydrolyze the ester product back to the carboxylic acid, thus reducing the yield. Ensure all glassware is thoroughly dried and anhydrous solvents are used.

3. My final product is a mixture of enantiomers. What causes racemization and how can I prevent it?

Racemization, the formation of a mixture of D and L enantiomers from a single enantiomer, is a critical issue in pharmaceutical synthesis. In the context of amino acid esterification, racemization can occur under harsh reaction conditions.

  • Mechanism of Racemization: The acidic conditions used for esterification can lead to the protonation of the alpha-carbon, facilitating its inversion and leading to a loss of stereochemical purity.

  • Preventive Measures:

    • Mild Reaction Conditions: Employing milder esterification methods can minimize racemization.

    • N-Protection: Protecting the amino group with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group, can significantly reduce the risk of racemization during subsequent reactions. The Boc group can be removed later under acidic conditions.

Troubleshooting Guide: Common Side Reactions and Impurities

This section provides a detailed guide to identifying and mitigating common side reactions and impurities that may arise during the synthesis of Methyl 3,4-dichloro-L-phenylalaninate.

Issue 1: Formation of N-Acylurea Derivatives
  • Symptom: You observe an unexpected peak in your HPLC or NMR analysis, often with a higher molecular weight than the desired product.

  • Cause: This side reaction can occur if carbodiimides, such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), are used as coupling agents for esterification, and the reaction is not carefully controlled. The activated carboxylic acid can react with the urea byproduct of the carbodiimide.

  • Troubleshooting and Mitigation:

    • Alternative Esterification Methods: Avoid the use of carbodiimides for simple esterifications where possible. Direct acid-catalyzed esterification is generally preferred for this substrate.

    • Reaction Monitoring: If a coupling agent is necessary, carefully monitor the reaction progress by TLC or HPLC to minimize the formation of this byproduct.

    • Purification: N-acylurea derivatives can often be removed by column chromatography.

Issue 2: Dimerization and Polymerization
  • Symptom: The formation of a significant amount of high-molecular-weight species, which may appear as baseline noise or broad peaks in chromatographic analysis.

  • Cause: Under certain conditions, particularly with prolonged reaction times or high temperatures, intermolecular reactions between molecules of 3,4-dichloro-L-phenylalanine can occur, leading to the formation of dipeptides or larger oligomers.

  • Troubleshooting and Mitigation:

    • Control Reaction Parameters: Adhere to the recommended reaction time and temperature. Over-refluxing should be avoided.

    • Use of Protecting Groups: N-protection of the amino acid is the most effective way to prevent peptide bond formation.

Issue 3: Incomplete Removal of Protecting Groups
  • Symptom: If an N-protected starting material is used, the final product may be contaminated with the N-protected methyl ester.

  • Cause: The deprotection step, typically carried out with an acid like trifluoroacetic acid (TFA) or HCl in an organic solvent, may be incomplete.[2]

  • Troubleshooting and Mitigation:

    • Ensure Complete Deprotection: Monitor the deprotection reaction by TLC or HPLC until all the starting material has been consumed.

    • Optimize Deprotection Conditions: If the reaction is sluggish, a stronger acid or a longer reaction time may be necessary. However, be mindful of potential side reactions under harsher conditions.

Experimental Protocols

Protocol 1: Direct Esterification using Thionyl Chloride

This protocol describes a common method for the synthesis of Methyl 3,4-dichloro-L-phenylalaninate hydrochloride.

Materials:

  • 3,4-dichloro-L-phenylalanine

  • Anhydrous Methanol

  • Thionyl Chloride (SOCl₂)

  • Diethyl ether

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend 3,4-dichloro-L-phenylalanine in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add thionyl chloride dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by TLC until the starting material is no longer visible.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Add diethyl ether to the residue to precipitate the product as the hydrochloride salt.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Visualizations

Workflow for Troubleshooting Synthesis

G cluster_issues Common Issues cluster_solutions Potential Solutions start Start Synthesis check_purity Analyze Crude Product (HPLC, NMR, TLC) start->check_purity is_pure Is Product Pure? check_purity->is_pure end Pure Product is_pure->end Yes troubleshoot Identify Impurity is_pure->troubleshoot No unreacted_sm Unreacted Starting Material troubleshoot->unreacted_sm racemization Racemization troubleshoot->racemization dimerization Dimerization/Polymerization troubleshoot->dimerization protecting_group Incomplete Deprotection troubleshoot->protecting_group increase_catalyst Increase Catalyst/Time/Temp unreacted_sm->increase_catalyst mild_conditions Use Milder Conditions/ N-Protection racemization->mild_conditions control_params Control Reaction Parameters/ N-Protection dimerization->control_params optimize_deprotection Optimize Deprotection protecting_group->optimize_deprotection increase_catalyst->start Retry Synthesis mild_conditions->start Retry Synthesis control_params->start Retry Synthesis optimize_deprotection->start Retry Synthesis

Sources

Troubleshooting

"preventing racemization during synthesis of Methyl 3,4-dichloro-L-phenylalaninate"

Welcome to the technical support center for the synthesis of Methyl 3,4-dichloro-L-phenylalaninate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance a...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 3,4-dichloro-L-phenylalaninate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for maintaining stereochemical integrity during this critical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of synthesizing Methyl 3,4-dichloro-L-phenylalaninate?

A1: Racemization is the process where the pure L-enantiomer of 3,4-dichlorophenylalanine is converted into a mixture of both its L- and D-forms during the synthesis of its methyl ester.[1] This loss of a specific three-dimensional arrangement is a major concern because the biological activity of the final molecule is highly dependent on its precise stereochemistry. The presence of the D-enantiomer can lead to impurities that are difficult to separate and may significantly alter the therapeutic effectiveness of the intended drug.[1][2][3]

Q2: What is the primary chemical mechanism responsible for racemization during the esterification of 3,4-dichloro-L-phenylalanine?

A2: The most prevalent mechanism for racemization during the esterification or coupling of N-protected amino acids is through the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[1][3][4][5] The process begins with the activation of the carboxylic acid group. This activated intermediate can then cyclize to form the planar oxazolone. The hydrogen atom on the chiral alpha-carbon of this oxazolone is acidic and can be readily removed by a base. The resulting planar, achiral enolate can then be re-protonated from either side, leading to a mixture of the original L-enantiomer and the undesired D-enantiomer.[1][3][5]

Q3: Which experimental factors are most critical in promoting racemization during this synthesis?

A3: Several factors can significantly increase the risk of racemization:

  • Choice of Coupling Reagents: Carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are known to cause higher rates of racemization, especially when used without racemization-suppressing additives.[1][2][6][7]

  • Absence of Racemization Suppressants: Not using additives such as 1-hydroxybenzotriazole (HOBt), 7-Aza-1-hydroxybenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) significantly increases the likelihood of racemization.[3][6]

  • Base Selection: The type, strength, and concentration of the base used are critical. Strong, non-sterically hindered bases can accelerate the removal of the alpha-proton from the oxazolone intermediate.[3][5]

  • Reaction Temperature: Higher reaction temperatures increase the rate of both oxazolone formation and the proton exchange that leads to racemization.[5]

  • Prolonged Reaction Times: Extended reaction times, particularly after the activation of the carboxylic acid, provide more opportunity for the oxazolone intermediate to form and racemize.[5]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Significant Racemization Detected by Chiral HPLC Use of a strong, non-sterically hindered base (e.g., triethylamine).Substitute with a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine (TMP).[5] Use the minimum necessary amount of base.
Elevated reaction temperature.Conduct the reaction at a lower temperature (e.g., 0 °C or room temperature) and monitor the progress closely.[5]
Use of carbodiimide coupling reagents (DCC, DIC) without an additive.Always use carbodiimides in conjunction with a racemization-suppressing additive. Oxyma or HOAt are generally more effective than HOBt.[5][6][7]
Prolonged activation time before addition of methanol.Add the alcohol nucleophile (methanol) as soon as reasonably possible after the activation of the carboxylic acid to minimize the lifetime of the reactive intermediate.
Low Yield of Methyl Ester Incomplete reaction.Ensure all reagents are anhydrous, as water can consume the activated intermediate. Consider using a more potent coupling reagent system if the reaction is sluggish.
Side reactions due to unprotected amine group.If not already employed, use a suitable N-protecting group like Boc (tert-Butoxycarbonyl) or Z (Benzyloxycarbonyl) to prevent side reactions at the amino group.[8][9][10]
Difficulty in Purifying the Final Product Presence of hard-to-separate diastereomers.Optimize the reaction conditions to minimize racemization from the outset. Purification of diastereomers can be challenging and often requires specialized chiral chromatography.
Byproducts from the coupling reaction.If using DCC, the dicyclohexylurea byproduct is often insoluble and can be removed by filtration. If using DIC, the diisopropylurea is more soluble and may require chromatographic separation.[7][11]

Experimental Protocols

Protocol 1: Low-Racemization Esterification using Thionyl Chloride in Methanol

This method is a variation of the classic Fischer esterification, optimized to minimize racemization.

Materials:

  • N-protected 3,4-dichloro-L-phenylalanine

  • Anhydrous Methanol (MeOH)

  • Thionyl Chloride (SOCl₂)

  • Anhydrous Ether (for precipitation)

Procedure:

  • Suspend the N-protected 3,4-dichloro-L-phenylalanine in anhydrous methanol at 0 °C under an inert atmosphere.

  • Slowly add thionyl chloride dropwise to the stirred suspension, maintaining the temperature below 10°C.[12][13]

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can often be precipitated as the hydrochloride salt by the addition of anhydrous ether and collected by filtration.[12]

  • Further purification can be achieved by recrystallization.

Diagram: Low-Racemization Esterification Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A Suspend N-protected 3,4-dichloro-L-phenylalanine in anhydrous MeOH at 0 °C B Slowly add Thionyl Chloride (SOCl₂) A->B Maintain T < 10 °C C Stir at room temperature for 24h B->C D Monitor reaction by TLC/LC-MS C->D Check for completion E Remove solvent under reduced pressure D->E F Precipitate with anhydrous ether E->F G Filter and Recrystallize F->G H Pure Methyl 3,4-dichloro-L-phenylalaninate G->H

Sources

Optimization

Technical Support Center: Synthesis of Methyl 3,4-dichloro-L-phenylalaninate

Welcome to the technical support guide for the synthesis of Methyl 3,4-dichloro-L-phenylalaninate. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of t...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Methyl 3,4-dichloro-L-phenylalaninate. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The guidance provided herein is based on established chemical principles and field-proven insights to ensure scientific integrity and experimental success.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis. Each question is followed by an in-depth analysis of potential causes and actionable solutions.

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yield is a common issue stemming from several potential sources. A systematic approach is crucial for diagnosis.

  • Incomplete Reaction: The esterification of amino acids, particularly via the Fischer-Speier method, is an equilibrium-driven process.[1][2] To maximize product formation, the equilibrium must be shifted towards the products.

    • Cause: Insufficient removal of water, the byproduct of the reaction, can drive the reaction backward (hydrolysis).

    • Solution:

      • Use Excess Methanol: Employing methanol as both the reagent and the solvent dramatically increases the concentration of one of the reactants, pushing the equilibrium forward according to Le Châtelier's principle.[3][4]

      • Water Removal: While azeotropic distillation is common for water removal, for this specific synthesis, using a dehydrating agent that is compatible with the acidic conditions can be effective. Alternatively, methods that don't produce water, such as using thionyl chloride, can be employed.[1][5]

  • Sub-optimal Reagents or Catalyst: The choice and quality of your esterification agent are paramount.

    • Cause: Using a weak acid catalyst or an inefficient esterification reagent. For instance, while strong mineral acids like HCl or H₂SO₄ are effective for Fischer esterification, alternative methods may offer higher yields under milder conditions.[6][7]

    • Solution:

      • Thionyl Chloride (SOCl₂): This is a highly effective method. SOCl₂ reacts with methanol in situ to generate HCl and methyl sulfite, or it can be used to convert the carboxylic acid to a more reactive acyl chloride intermediate. A typical procedure involves suspending 3,4-dichloro-L-phenylalanine in methanol at 0 °C and adding thionyl chloride dropwise.[5][8]

      • TMSCl/Methanol: The use of trimethylchlorosilane (TMSCl) in methanol is a mild and highly efficient system for esterifying amino acids at room temperature, often resulting in good to excellent yields of the corresponding methyl ester hydrochloride.[7][9]

  • Side Reactions: Unwanted chemical transformations can consume your starting material or product.

    • Cause: Racemization (loss of stereochemical purity) can occur under harsh acidic or basic conditions. While less common for simple esterification, it's a critical parameter to monitor.[10]

    • Solution:

      • Mild Conditions: Employ methods that operate under milder conditions, such as the TMSCl/Methanol protocol.[11]

      • Temperature Control: Avoid excessively high temperatures or prolonged reaction times, especially when using strong acids.

Q2: I'm observing multiple spots on my TLC plate post-reaction. How do I identify and minimize byproducts?

The presence of multiple spots indicates either an incomplete reaction or the formation of byproducts.

  • Unreacted Starting Material: The most common "byproduct" is the starting 3,4-dichloro-L-phenylalanine.

    • Identification: It will have a much lower Rf value on silica gel TLC compared to the ester product due to its zwitterionic nature and high polarity.

    • Minimization: Drive the reaction to completion by extending the reaction time, increasing the temperature moderately, or using a more effective esterification method as detailed in Q1.[12]

  • Di-ester Formation (if applicable to starting material): For amino acids with two carboxylic acid groups (e.g., aspartic acid), di-ester formation is a concern. This is not directly applicable to phenylalanine derivatives but serves as a reminder to consider all functional groups.

  • Purification Strategy:

    • Work-up: After the reaction, the excess methanol and reagent (e.g., SOCl₂) are typically removed under reduced pressure.[5] The resulting crude product, which is the hydrochloride salt of the ester, can often be precipitated by adding a non-polar solvent like diethyl ether.[13]

    • Recrystallization: For higher purity, the crude solid can be recrystallized from a suitable solvent system, such as methanol/ether or ethyl acetate.[14]

Experimental Workflow & Troubleshooting Logic

The following diagram outlines a logical workflow for the synthesis and troubleshooting process.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Troubleshooting cluster_purification Purification Start Suspend 3,4-dichloro- L-phenylalanine in Methanol Reagent Add Esterification Reagent (e.g., SOCl₂ or TMSCl) at 0°C to RT Start->Reagent React Stir at RT or Reflux (Monitor by TLC/HPLC) Reagent->React Analysis Analyze Crude Product (TLC, HPLC, NMR) React->Analysis LowYield Problem: Low Yield/ Incomplete Reaction Analysis->LowYield No SideProducts Problem: Side Products (Multiple Spots) Analysis->SideProducts No Workup Work-up: Remove Solvent, Precipitate with Ether Analysis->Workup Yes Opt_Reagent Increase Reaction Time/Temp Change Reagent (Q1) LowYield->Opt_Reagent Optimize Opt_Purity Improve Work-up Recrystallize (Q2) SideProducts->Opt_Purity Optimize Purify Isolate Pure Product (Methyl 3,4-dichloro-L- phenylalaninate HCl) Workup->Purify

Caption: A logical workflow for synthesis and troubleshooting.

Frequently Asked Questions (FAQs)
Q1: Which esterification method is best for 3,4-dichloro-L-phenylalaninate?

The "best" method depends on your lab's capabilities, scale, and sensitivity of other functional groups. Below is a comparison of common methods.

MethodReagentsTypical ConditionsProsCons
Fischer-Speier Methanol, H₂SO₄ or HClReflux, 2-5 hoursInexpensive, simple setupEquilibrium-limited, can require harsh conditions
Thionyl Chloride Methanol, SOCl₂0 °C to Room Temp, overnightHigh yield, non-equilibriumSOCl₂ is corrosive and toxic
TMSCl Methanol, (CH₃)₃SiClRoom Temp, 12-24 hoursVery mild, high yield, simpleTMSCl is moisture-sensitive
Steglich Methanol, DCC/DIC, DMAPRoom TempExtremely mild, good for sensitive substratesReagents are expensive, byproduct (DCU) can be difficult to remove

For general laboratory synthesis aiming for high yield, the Thionyl Chloride or TMSCl methods are highly recommended.[5][7]

Q2: What are the critical parameters to control during the esterification?
  • Temperature: For methods like thionyl chloride addition, maintaining a low initial temperature (0 °C) is crucial to control the exothermic reaction. For Fischer esterification, a consistent reflux temperature is needed.[5][12]

  • Moisture: All esterification reactions are sensitive to water. Ensure you are using anhydrous methanol and dried glassware, especially for methods involving moisture-sensitive reagents like TMSCl and SOCl₂.

  • Stoichiometry: An excess of methanol is generally used. For reagents like SOCl₂ or TMSCl, a slight excess relative to the amino acid (e.g., 1.2 to 2.0 equivalents) is typically sufficient to drive the reaction to completion.[5][7]

Q3: How should I monitor the reaction's progress?

Effective reaction monitoring is key to achieving optimal yield and preventing over-running or side reactions.

  • Thin-Layer Chromatography (TLC): This is the simplest and fastest method.

    • Mobile Phase: A mixture of Dichloromethane/Methanol (e.g., 9:1 or 8:2) or Ethyl Acetate/Hexane with a small amount of acetic acid often works well.

    • Visualization: Use ninhydrin stain (stains the primary amine of the starting material and product) or UV light (visualizes the aromatic ring). The product, being less polar, will have a higher Rf than the starting amino acid.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the consumption of starting material and formation of the product.[15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used for at-line monitoring by taking aliquots. The appearance of the methyl ester singlet (~3.7 ppm in ¹H NMR) is a clear indicator of product formation.[15]

Q4: What is the final form of the product, and how should it be stored?

When using acidic conditions (which encompasses nearly all common methods for amino acid esterification), the product is isolated as the hydrochloride salt (Methyl 3,4-dichloro-L-phenylalaninate HCl).[16] The amino group is protonated, making the compound a stable, crystalline solid.

  • Storage: Store the product in a tightly sealed container in a cool, dry place, preferably in a desiccator, to protect it from moisture, which could slowly hydrolyze the ester.

Detailed Experimental Protocol: Thionyl Chloride Method

This protocol is a robust and high-yielding method for the synthesis of Methyl 3,4-dichloro-L-phenylalaninate Hydrochloride.

Materials:

  • 3,4-dichloro-L-phenylalanine

  • Anhydrous Methanol (MeOH)

  • Thionyl Chloride (SOCl₂)

  • Diethyl Ether (Et₂O)

  • Stir bar, round-bottom flask, condenser, drying tube (CaCl₂)

Procedure:

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 3,4-dichloro-L-phenylalanine (1.0 eq.) in anhydrous methanol (approx. 10 mL per gram of amino acid).

  • Cooling: Cool the suspension to 0 °C in an ice-water bath.

  • Reagent Addition: Add thionyl chloride (1.2 eq.) dropwise to the stirred suspension over 15-20 minutes. Ensure the temperature does not rise above 10 °C.[17]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir overnight (12-16 hours). The suspension should become a clear solution as the reaction progresses.

  • Work-up: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess methanol and SOCl₂. A white or off-white solid/oil will remain.

  • Precipitation: Add diethyl ether to the residue and stir or sonicate to break up the solid. This will precipitate the hydrochloride salt of the product.

  • Isolation: Collect the white solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield Methyl 3,4-dichloro-L-phenylalaninate HCl.[13]

References
  • Microwave-Assisted Esterification of N-Acetyl-L-Phenylalanine Using Modified Mukaiyama's Reagents: A New Approach Involving Ionic Liquids. MDPI. [Link]

  • Microwave-Assisted Esterification of N-Acetyl-L-Phenylalanine Using Modified Mukaiyama's Reagents: A New Approach Involving Ionic Liquids. ResearchGate. [Link]

  • Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. Journal of the American Society for Mass Spectrometry. [Link]

  • L-Phenylalanine Methyl Ester Hydrochloride. Organic Syntheses. [Link]

  • Preparation of L-(S)-Phenylalanine Methyl Ester Ammonium Chloride. University of Sheffield. [Link]

  • A Convenient Synthesis of Amino Acid Methyl Esters. PMC - NIH. [Link]

  • Versatile synthesis of amino acid functionalized nucleosides via a domino carboxamidation reaction. Beilstein Journals. [Link]

  • β-Phenylalanine Ester Synthesis from Stable β-Keto Ester Substrate Using Engineered ω-Transaminases. PMC - NIH. [Link]

  • Improving the Production of L-Phenylalanine by Identifying Key Enzymes Through Multi-Enzyme Reaction System in Vitro. PMC - NIH. [Link]

  • Process for the preparation of amino acid methyl esters.
  • Esterification of amino acids with methanol in the presence of TMSCl. ResearchGate. [Link]

  • Fischer Esterification. Organic Chemistry Portal. [Link]

  • Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. The Royal Society of Chemistry. [Link]

  • Synthesis of N-Alkyl Amino Acids. Monash University. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Royal Society of Chemistry. [Link]

  • A Convenient Synthesis of Amino Acid Methyl Esters. Semantic Scholar. [Link]

  • A Convenient Synthesis of Amino Acid Methyl Esters. ResearchGate. [Link]

  • Process for esterification of amino acids and peptides.
  • Fischer Esterification. Chemistry LibreTexts. [Link]

  • Analytical methods for the monitoring of solid phase organic synthesis. PubMed. [Link]

  • Fischer Esterification | Mechanism + Easy TRICK!. YouTube. [Link]

  • Fischer esterification reaction. BYJU'S. [Link]

  • Process for the purification of melphalan.
  • Experimental Procedure – Preparation of Methyl L-Alanyl-L-phenylalaninate Trifluoroacetate. University of Toronto. [Link]

  • A process for the synthesis of melphalan.
  • Ester synthesis by esterification. Organic Chemistry Portal. [Link]

  • Microwave-Assisted Esterification of N-Acetyl-L-Phenylalanine Using Modified Mukaiyama's Reagents: A New Approach Involving Ionic Liquids. PMC - PubMed Central. [Link]

  • Sustainable Production of N-methylphenylalanine by Reductive Methylamination of Phenylpyruvate Using Engineered Corynebacterium glutamicum. PubMed Central. [Link]

  • Esterification of N-acetyl-L-phenylalanine through different Mukaiyama's reagents. ResearchGate. [Link]

  • Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. NIH. [Link]

  • Synthesis and Elucidation of 4-bis(2-Chloroethyl)- amino-L-phenylalanine. Asian Journal of Chemistry. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Peak Tailing in HPLC of Methyl 3,4-dichloro-L-phenylalaninate

Welcome to our dedicated technical support center for chromatographers. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of peak tailing in the...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for chromatographers. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of peak tailing in the High-Performance Liquid Chromatography (HPLC) analysis of Methyl 3,4-dichloro-L-phenylalaninate. As a basic compound containing a primary amine, this analyte is particularly susceptible to interactions that can lead to asymmetrical peaks, compromising resolution and the accuracy of quantification. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve these issues effectively.

Understanding the Challenge: The Basic Nature of Methyl 3,4-dichloro-L-phenylalaninate

Methyl 3,4-dichloro-L-phenylalaninate possesses a primary amine group, which can be readily protonated. This basic nature is a primary contributor to peak tailing in reversed-phase HPLC, mainly due to secondary interactions with the stationary phase. This guide will walk you through the underlying causes and provide systematic solutions to achieve sharp, symmetrical peaks.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a significant problem in my analysis?

A: Peak tailing is a distortion where the latter half of a chromatographic peak is broader than the leading half, resulting in an asymmetrical shape.[1][2] An ideal peak should be a symmetrical Gaussian shape.[3] Peak tailing is problematic for several reasons:

  • Reduced Resolution: Tailing peaks can overlap with adjacent peaks, making accurate quantification of individual components difficult.

  • Inaccurate Integration: The gradual slope of a tailing peak makes it challenging for chromatography data systems to determine the precise start and end points, leading to errors in peak area calculation and, consequently, inaccurate quantification.

  • Lower Sensitivity: As the peak broadens, its height decreases, which can negatively impact the limit of detection (LOD) and limit of quantification (LOQ).

Q2: I'm observing peak tailing specifically for Methyl 3,4-dichloro-L-phenylalaninate. What are the likely causes?

A: For a basic compound like Methyl 3,4-dichloro-L-phenylalaninate, the primary cause of peak tailing in reversed-phase HPLC is secondary interactions between the analyte and the stationary phase.[2] The main culprits are:

  • Silanol Interactions: The stationary phase in most reversed-phase columns is silica-based. Even with surface modification (like C18 bonding), residual silanol groups (Si-OH) remain.[3] These silanol groups are acidic and can interact with the protonated amine group of your analyte through ion-exchange, leading to a secondary retention mechanism that causes peak tailing.[2][3]

  • Mobile Phase pH: The pH of the mobile phase dictates the ionization state of both your analyte and the residual silanol groups. An inappropriate pH can exacerbate the unwanted interactions.

  • Column Contamination: Accumulation of sample matrix components or strongly retained compounds on the column can create active sites that lead to peak tailing.[3]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.

Q3: How does the choice of my HPLC column affect peak tailing for this basic compound?

A: The column is a critical factor. Here's what to consider:

  • Type of Silica: Older columns often use Type A silica, which has a higher metal content and more acidic silanol groups, leading to more pronounced tailing with basic compounds. Modern columns typically use high-purity, Type B silica with lower metal content and reduced silanol activity.

  • End-capping: To minimize silanol interactions, manufacturers "end-cap" the stationary phase by reacting the residual silanol groups with a small silylating agent. A well-end-capped column is crucial for analyzing basic compounds. However, complete end-capping is sterically hindered, so some residual silanols always remain.

  • Stationary Phase Chemistry: While C18 is the most common stationary phase, other chemistries can offer advantages. For instance, "polar-embedded" phases have a polar group incorporated into the alkyl chain, which can shield the analyte from residual silanols.

Q4: What is the optimal mobile phase pH for analyzing Methyl 3,4-dichloro-L-phenylalaninate to minimize peak tailing?

A: The goal is to control the ionization of both your analyte and the silanol groups to minimize unwanted interactions. You have two primary strategies:

  • Low pH (pH 2-3): At a low pH, the residual silanol groups on the silica surface are protonated (Si-OH) and therefore neutral. This prevents them from interacting with your protonated analyte (R-NH3+). This is the most common approach to improve the peak shape of basic compounds.

  • High pH (pH > 8): At a high pH, your basic analyte will be in its neutral form (R-NH2), reducing its interaction with the now deprotonated and negatively charged silanol groups (Si-O-). This approach requires a pH-stable column, as traditional silica-based columns can dissolve at high pH.

Recommendation: Start with a mobile phase buffered at a low pH, for instance, using 0.1% formic acid or phosphoric acid to bring the pH to around 2.5-3.

Q5: Can mobile phase additives help improve the peak shape?

A: Yes, mobile phase additives, particularly buffers and competing bases, can significantly reduce peak tailing.

  • Buffers: Buffers are essential to maintain a constant pH throughout the analysis, ensuring consistent ionization of your analyte and the silanol groups. Common buffers for low pH applications include phosphate and formate.

  • Competing Bases: A small, basic additive like triethylamine (TEA) can be added to the mobile phase. TEA, being a small basic molecule, will preferentially interact with the active silanol sites on the stationary phase, effectively "shielding" your analyte from these secondary interactions.[4] However, with modern, high-purity columns, the need for competing bases is often reduced.

Additive Typical Concentration Mechanism of Action Considerations
Formic Acid 0.1% (v/v)Lowers mobile phase pH to protonate silanols.Volatile and MS-compatible.
Phosphoric Acid 0.1% (v/v)Lowers mobile phase pH to protonate silanols.Non-volatile, not suitable for MS.
Triethylamine (TEA) 0.1-0.5% (v/v)Acts as a competing base, masking silanol groups.Can suppress MS signal.
Ammonium Formate 10-20 mMBuffers the mobile phase and can act as a competing base.Good for MS applications.
Q6: Could my sample preparation or injection solvent be the source of the peak tailing?

A: Absolutely. A mismatch between your sample solvent and the mobile phase can cause significant peak distortion. If your sample is dissolved in a solvent that is much stronger (i.e., more organic) than your mobile phase, it can lead to peak fronting or tailing.

Best Practice: Whenever possible, dissolve your sample in the initial mobile phase of your gradient or a solvent that is weaker than the mobile phase.

Q7: At what point should I consider my HPLC column to be the problem and replace it?

A: If you've systematically addressed the mobile phase and sample-related factors and still observe significant peak tailing, it's time to evaluate the column's health. Here are some indicators that your column may need replacement:

  • Sudden onset of peak tailing for all compounds.

  • A significant increase in backpressure that cannot be resolved by washing.

  • Loss of resolution between closely eluting peaks.

  • Visible voids or discoloration at the column inlet.

Before replacing the column, try a cleaning procedure recommended by the manufacturer. If this doesn't restore performance, replacement is the next logical step. Using a guard column is a cost-effective way to protect your analytical column from contamination and extend its lifetime.[3]

Troubleshooting Guides

Guide 1: A Systematic Approach to Diagnosing Peak Tailing

When faced with peak tailing, a systematic approach is more effective than random changes. The following flowchart provides a logical workflow for troubleshooting.

Troubleshooting_Peak_Tailing start Peak Tailing Observed for Methyl 3,4-dichloro-L-phenylalaninate check_all_peaks Are all peaks tailing? start->check_all_peaks yes_all_peaks Yes check_all_peaks->yes_all_peaks Yes no_all_peaks No, only the basic analyte check_all_peaks->no_all_peaks No physical_issue Suspect a physical issue (e.g., column void, blocked frit, extra-column volume) yes_all_peaks->physical_issue chemical_issue Suspect a chemical interaction issue. no_all_peaks->chemical_issue check_connections Check fittings and tubing for leaks or dead volume. physical_issue->check_connections flush_column Reverse flush column (if permissible by manufacturer). check_connections->flush_column replace_guard Replace guard column, if installed. flush_column->replace_guard replace_column If issues persist, replace the analytical column. replace_guard->replace_column check_mobile_phase Is the mobile phase pH appropriate (low pH, e.g., 2.5-3)? chemical_issue->check_mobile_phase adjust_ph Adjust mobile phase pH using an acidic modifier (e.g., 0.1% Formic Acid). check_mobile_phase->adjust_ph No check_buffer Is a buffer being used to maintain pH? check_mobile_phase->check_buffer Yes add_buffer Incorporate a suitable buffer (e.g., 10-20 mM ammonium formate). check_buffer->add_buffer No consider_additive Consider adding a competing base (e.g., TEA), if compatible with detection. check_buffer->consider_additive Yes column_chemistry Evaluate column chemistry (e.g., use a modern, well-end-capped, high-purity silica column). consider_additive->column_chemistry sample_solvent Is the sample solvent compatible with the mobile phase? column_chemistry->sample_solvent adjust_solvent Dissolve sample in mobile phase or a weaker solvent. sample_solvent->adjust_solvent No

Sources

Optimization

"storage and handling recommendations for Methyl 3,4-dichloro-L-phenylalaninate"

Technical Support Center: Methyl 3,4-dichloro-L-phenylalaninate A Guide to Proper Storage, Handling, and Experimental Use Quick Reference Data For immediate reference, the following table summarizes the core storage and...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methyl 3,4-dichloro-L-phenylalaninate

A Guide to Proper Storage, Handling, and Experimental Use

Quick Reference Data

For immediate reference, the following table summarizes the core storage and handling recommendations for Methyl 3,4-dichloro-L-phenylalaninate, derived from related chemical safety profiles.

ParameterRecommendationRationale & Citation
Appearance Typically an off-white to light brown solid/powder.Based on analogs like 3,4-dichloroaniline and L-phenylalanine methyl ester hydrochloride.[1][2]
Primary Storage Keep container tightly closed in a dry, well-ventilated, and cool place.[3][4][5]Prevents hydrolysis of the methyl ester and degradation from atmospheric moisture.
Long-Term Storage Consider storage at -20°C.Recommended for analogous chlorinated phenylalanine methyl esters to ensure maximum stability.[6]
Light & Air Sensitivity Protect from light and air.The parent compound, 3,4-dichloroaniline, darkens upon exposure to light and air.[2] Similar sensitivity is possible.[7]
Incompatible Materials Strong oxidizing agents, strong bases.[7][8]These can cause rapid chemical decomposition.
Primary Hazards Potential for skin, eye, and respiratory irritation. May be harmful if swallowed.Based on GHS classifications for the parent compound, 3,4-dichloro-L-phenylalanine.[9]
Required PPE Safety glasses with side shields (or goggles), chemical-resistant gloves, lab coat.[3][5]Standard practice to prevent skin and eye contact.
Handling Environment Use in a well-ventilated area or under a chemical fume hood.[3]To minimize inhalation of fine dust particles.
Hazardous Decomposition Carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen chloride gas.[1]Expected thermal decomposition products due to the compound's structure.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and experimental challenges in a practical, question-and-answer format.

Storage and Stability

Q: What are the ideal short-term and long-term storage conditions for Methyl 3,4-dichloro-L-phenylalaninate?

A: For routine, short-term use, store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated location.[3][4] For long-term archival storage (months to years), it is best practice to store it at -20°C to minimize the rate of any potential degradation reactions.[6] Always allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the compound.

Q: My compound has a noticeable brown or tan color. Has it degraded?

A: Not necessarily. The parent amine, 3,4-dichloroaniline, is described as a light tan to dark gray crystalline solid, and it is known to darken on exposure to light and air.[2] Therefore, an off-white or light brown color may be normal for this compound. However, if you observe a significant darkening over time compared to its initial state, or if the material becomes gummy or oily, degradation should be suspected. In such cases, it is advisable to use a fresh lot of the compound for sensitive experiments.

Q: How critical is it to protect the compound from light and air?

A: It is highly recommended. Phenylalanine derivatives, particularly those with electron-withdrawing groups like chlorine, can be susceptible to oxidation and photodegradation.[7] The methyl ester group is also vulnerable to hydrolysis if exposed to moisture in the air. Storing the compound under an inert atmosphere (like argon or nitrogen) and in an amber vial can provide the best protection and extend its shelf life.

Handling and Safety

Q: What specific personal protective equipment (PPE) should I use?

A: At a minimum, you should always wear:

  • Eye Protection: Safety glasses with side-shields or goggles meeting appropriate standards (e.g., EN166 in Europe, ANSI Z87.1 in the US).[3][7]

  • Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use and use proper removal technique to avoid skin contact.[3][5]

  • Body Protection: A standard laboratory coat is required. For large quantities, consider additional protective clothing.[8]

Q: What is the correct procedure for cleaning up a small spill?

A: For a small, dry spill, avoid creating dust.[3][7] Gently sweep or shovel the solid material into a suitable, labeled container for disposal.[3][5] Ensure you are wearing your full PPE during cleanup. The area should then be wiped down. Do not allow the product to enter drains.[3][4]

Experimental Troubleshooting

Q: What are the best starting solvents for dissolving Methyl 3,4-dichloro-L-phenylalaninate?

A: Due to the hydrophobic nature of the dichlorophenyl ring, water solubility is expected to be low. For experimental purposes, organic solvents are recommended. Good starting points include:

  • Dimethylformamide (DMF)[10]

  • Dichloromethane (DCM)[11]

  • Dimethyl sulfoxide (DMSO)

  • Methanol or Ethanol (may require gentle warming)

Always start with a small amount of the compound to test solubility in your chosen solvent before preparing a large-scale stock solution.

Q: I am having difficulty getting the compound to dissolve completely. What steps can I take?

A: If you are experiencing solubility issues, follow a systematic approach. First, ensure you are using an appropriate organic solvent. If solubility is still limited, you can try gentle warming (e.g., to 30-40°C) and vortexing or sonication to aid dissolution. If these methods fail, you may need to switch to a more polar aprotic solvent like DMF or DMSO. Refer to the troubleshooting workflow in Section 4 for a step-by-step guide.

Q: My experimental results are inconsistent. Could it be related to the compound's handling or stability?

A: Yes, absolutely. Inconsistent results are often traced back to compound integrity. The primary culprits are degradation due to improper storage (leading to lower effective concentration and potential interference from byproducts) or incomplete dissolution (leading to inaccurate solution concentration). If you suspect this, prepare a fresh stock solution from a new or properly stored vial of the compound and re-run the experiment. See the workflow diagram in Section 4 for guidance.

Key Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a standard stock solution for use in cell-based assays or other experiments.

Materials:

  • Methyl 3,4-dichloro-L-phenylalaninate

  • Anhydrous DMSO

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

Procedure:

  • Pre-Weighing: Allow the vial of Methyl 3,4-dichloro-L-phenylalaninate to come to room temperature before opening.

  • Weighing: In a chemical fume hood, carefully weigh out the desired amount of the compound into a sterile vial. (For 1 mL of a 10 mM solution, you will need approximately 2.70 mg, based on a molecular weight of 269.11 g/mol for the hydrochloride salt form, which is a common variant).

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial.

  • Dissolution: Cap the vial tightly and vortex thoroughly for 1-2 minutes. If the compound does not fully dissolve, you may sonicate the vial for 5-10 minutes in a water bath.

  • Visual Inspection: Visually inspect the solution against a light source to ensure there are no visible particulates. The solution should be clear.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Ensure the vials are tightly sealed.

Visualization Workflows

Troubleshooting Poor Compound Solubility

This decision tree guides users through resolving common solubility issues encountered during stock solution preparation.

G start Start: Prepare Solution in Chosen Solvent check_dissolved Is the compound fully dissolved? start->check_dissolved success Success: Solution Ready for Use/Storage check_dissolved->success Yes troubleshoot Troubleshoot Solubility check_dissolved->troubleshoot No vortex Vortex / Sonicate for 5-10 min troubleshoot->vortex check_dissolved2 Is it dissolved now? vortex->check_dissolved2 check_dissolved2->success Yes warm Warm gently (e.g., 30-40°C) check_dissolved2->warm No check_dissolved3 Is it dissolved now? warm->check_dissolved3 check_dissolved3->success Yes new_solvent Select a stronger solvent (e.g., DMF, DMSO) check_dissolved3->new_solvent No new_solvent->start fail Consult Technical Support (Possible quality issue) new_solvent->fail If already using strongest solvent G start Unexpected or Inconsistent Experimental Results check_compound 1. Check Solid Compound - Is it discolored or clumped? - Has it been stored properly? start->check_compound check_solution 2. Check Stock Solution - Is there any precipitate? - How old is it? check_compound->check_solution prepare_fresh 3. Prepare Fresh Stock Solution (From a reliable lot, following Protocol 1) check_solution->prepare_fresh rerun_exp 4. Rerun Experiment (Include positive/negative controls) prepare_fresh->rerun_exp analyze Analyze New Results rerun_exp->analyze resolved Issue Resolved: Problem was compound integrity. analyze->resolved Results are now consistent not_resolved Issue Persists: Problem is likely in the assay or experimental design. analyze->not_resolved Results are still inconsistent

Caption: A workflow for investigating compound-related experimental errors.

References

  • Thermo Fisher Scientific. (2025). Safety Data Sheet for DL-Phenylalanine methyl ester hydrochloride. Retrieved from [Link]

  • University Experimental Procedure. Preparation of Methyl N-tert-Butoxycarbonyl L-Alanyl-L-Phenylalaninate. Retrieved from [Link]

  • University Experimental Procedure. Preparation of Methyl L-Alanyl-L-phenylalaninate Trifluoroacetate. Retrieved from [Link]

  • PubChem. Compound Summary for 3,4-Dichloroaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Syntheses. Procedure for L-Phenylalanine Methyl Ester Hydrochloride. Retrieved from [Link]

  • PubChem. Compound Summary for N-Boc-N-methyl-3,4-dichloro-DL-phenylalanine. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2015). Discussion on dissolving 4-bromo-L-phenylalanine. Retrieved from [Link]

  • PubChem. Compound Summary for 3,4-Dichloro-L-phenylalanine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Detection of Impurities in Methyl 3,4-dichloro-L-phenylalaninate Samples

Welcome to the technical support center for the analysis of Methyl 3,4-dichloro-L-phenylalaninate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshootin...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of Methyl 3,4-dichloro-L-phenylalaninate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the detection of impurities in this critical pharmaceutical intermediate. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to resolve challenges in your analytical workflows.

Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the analysis of Methyl 3,4-dichloro-L-phenylalaninate.

Q1: What are the most likely impurities in a sample of Methyl 3,4-dichloro-L-phenylalaninate?

A1: Impurities can be broadly categorized as organic, inorganic, and residual solvents.[1][2]

  • Organic Impurities: These can originate from starting materials, byproducts of the synthesis, intermediates, or degradation products.[1][2][3] For Methyl 3,4-dichloro-L-phenylalaninate, potential organic impurities include:

    • Starting Materials: Unreacted 3,4-dichloro-L-phenylalanine.

    • Byproducts: Di- and tri-substituted chlorinated phenylalanines, or products from side reactions. For instance, the formation of 3,3',4,4'-tetrachlorohydrazobenzene has been noted as an impurity in the synthesis of 3,4-dichloroaniline, a related compound.[4]

    • Intermediates: Incomplete esterification can leave behind the starting amino acid.

    • Degradation Products: Hydrolysis of the methyl ester back to the carboxylic acid, or oxidation of the aromatic ring.

    • Enantiomeric Impurity: The presence of the D-enantiomer, Methyl 3,4-dichloro-D-phenylalaninate.

  • Inorganic Impurities: These typically arise from the manufacturing process and can include reagents, catalysts, and heavy metals.[1][2]

  • Residual Solvents: These are volatile organic compounds used in the synthesis or purification process that are not completely removed.[5][6] Common solvents in related syntheses include methanol, dichloromethane, and various hydrocarbons.[7][8]

Q2: What are the regulatory thresholds for reporting and identifying impurities?

A2: The International Council for Harmonisation (ICH) provides guidelines for impurity thresholds in new drug substances.[1][2][9] These thresholds are based on the maximum daily dose of the drug. For a typical drug substance, the following thresholds often apply:

  • Reporting Threshold: Impurities present at a level of ≥0.05% should be reported in regulatory submissions.[2]

  • Identification Threshold: Impurities present at a level of ≥0.10% (or lower for potent drugs) should be structurally identified.[2]

  • Qualification Threshold: Impurities above the identification threshold require toxicological data to demonstrate their safety.[2][3]

Q3: Which analytical techniques are most suitable for impurity detection in this compound?

A3: A combination of chromatographic and spectroscopic techniques is generally employed for comprehensive impurity profiling.[10][11][12]

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for separating and quantifying organic impurities.[10][11] Reversed-phase HPLC with a C18 column is a common starting point.[7] Chiral HPLC is essential for determining the enantiomeric purity.[13][14]

  • Gas Chromatography (GC): Particularly useful for the analysis of volatile organic impurities, such as residual solvents.[11][12] Headspace GC is a preferred method for this purpose.[10]

  • Mass Spectrometry (MS): When coupled with HPLC (LC-MS) or GC (GC-MS), it provides molecular weight information that is crucial for the identification of unknown impurities.[10][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for the structural elucidation of unknown impurities.[11][15][16] It can also be used for quantitative analysis.[15]

Q4: How do I choose the right HPLC column for my analysis?

A4: The choice of HPLC column depends on the nature of the impurities you are trying to separate.

  • For general organic impurities (non-chiral): A reversed-phase C18 or C8 column is a good starting point. These columns separate compounds based on their hydrophobicity.[7][17]

  • For enantiomeric purity: A chiral stationary phase (CSP) is required. For phenylalanine derivatives, cyclodextrin-based or cellulose-based columns are often effective.[8][18]

Q5: My HPLC chromatogram shows peak tailing. What could be the cause and how can I fix it?

A5: Peak tailing is a common issue in HPLC and can be caused by several factors.[13]

  • Secondary Interactions: The basic amine group in Methyl 3,4-dichloro-L-phenylalaninate can interact with acidic silanol groups on the surface of the silica-based stationary phase.

    • Solution: Add a competing base, such as 0.1% triethylamine (TEA), to the mobile phase, or use a mobile phase with a lower pH (e.g., adding 0.1% trifluoroacetic acid, TFA) to protonate the analyte and minimize these interactions.[13]

  • Column Overload: Injecting too much sample can lead to peak tailing.

    • Solution: Dilute your sample and reinject.[13]

  • Column Contamination or Degradation: An old or contaminated column can exhibit poor peak shape.

    • Solution: Wash the column according to the manufacturer's instructions or replace it if necessary.[13]

Troubleshooting Guides

This section provides detailed troubleshooting workflows for common analytical challenges.

HPLC Method Development and Troubleshooting

High-Performance Liquid Chromatography is a primary tool for assessing the purity of Methyl 3,4-dichloro-L-phenylalaninate.

Workflow for HPLC Method Development:

Caption: HPLC method development workflow.

Troubleshooting Common HPLC Issues:

Symptom Possible Cause(s) Troubleshooting Steps & Solutions
Poor Resolution Inappropriate mobile phase composition.Optimize the gradient slope. A shallower gradient can improve the separation of closely eluting peaks.[17]
Incorrect column choice.For chiral separations, ensure you are using a suitable chiral stationary phase.[13] For general impurities, a different reversed-phase column (e.g., C8 or phenyl) might offer different selectivity.
Suboptimal temperature.Vary the column temperature. Lower temperatures can sometimes enhance chiral recognition.[13]
Ghost Peaks Contaminated mobile phase or system.Use high-purity, HPLC-grade solvents and prepare fresh mobile phase daily.[13] Run a blank gradient to identify system peaks.[17]
Late eluting peaks from a previous injection.Increase the run time or add a column wash step at the end of your gradient.
Retention Time Drift Inconsistent mobile phase preparation.Ensure accurate and consistent preparation of the mobile phase.[19]
Fluctuations in column temperature.Use a column oven to maintain a constant temperature.[19]
Column degradation.The bonded phase of the column can degrade over time. Replace the column if necessary.
GC Analysis of Residual Solvents

Gas Chromatography is the standard method for quantifying residual solvents, which are common process-related impurities.[5][6][20]

Workflow for Residual Solvent Analysis:

Caption: Workflow for GC residual solvent analysis.

Troubleshooting Common GC Issues:

Symptom Possible Cause(s) Troubleshooting Steps & Solutions
Poor Peak Shape (Tailing) Active sites in the injector liner or column.Use a deactivated liner. If the column is old, it may need to be replaced.
Incompatible solvent for sample dissolution.Ensure the sample solvent is appropriate for GC analysis.
No Peaks or Very Small Peaks Injector issue (e.g., clogged syringe).Clean or replace the syringe.
Leak in the system.Check for leaks at all fittings.
Incorrect temperature settings.Verify that the injector and detector temperatures are appropriate.
Irreproducible Results Inconsistent sample preparation.Ensure precise and repeatable sample preparation, especially for headspace analysis.
Fluctuations in gas flow rates.Check and adjust the carrier gas flow rate.
NMR for Structural Elucidation

NMR is an invaluable tool for identifying unknown impurities.[15][16]

Logical Flow for Impurity Identification using NMR:

Sources

Optimization

Technical Support Center: Optimizing Coupling Conditions for Methyl 3,4-dichloro-L-phenylalaninate in Peptide Synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are incorporating the sterically hindere...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are incorporating the sterically hindered and electron-deficient amino acid, Methyl 3,4-dichloro-L-phenylalaninate, into their peptide synthesis workflows. The unique challenges posed by this residue—namely, reduced nucleophilicity of the amine and significant steric bulk from the dichlorinated phenyl ring—often lead to incomplete couplings, low yields, and an increased risk of epimerization when using standard protocols.

This document provides in-depth, experience-driven troubleshooting advice, validated protocols, and a mechanistic rationale for overcoming these challenges, ensuring the integrity and success of your synthesis.

Part 1: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered when working with Methyl 3,4-dichloro-L-phenylalaninate and other challenging residues.

Q1: My standard coupling protocol using DIC/HOBt resulted in a very low yield for the incorporation of Methyl 3,4-dichloro-L-phenylalaninate. Why is this happening?

A1: This is a common outcome. The failure of standard carbodiimide-based methods stems from two primary factors related to the residue's structure:

  • Steric Hindrance: The two chlorine atoms on the phenyl ring create significant steric bulk. This physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, dramatically slowing down the rate of amide bond formation.[1] Conventional coupling reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) with HOBt often fail to provide a sufficiently reactive activated ester to overcome this energy barrier effectively.[1][2]

  • Electronic Effects: The chlorine atoms are strongly electron-withdrawing. While this effect is more pronounced for the reactivity of the amino acid's own carboxyl group (which is not the case here, as it's a methyl ester), the overall electronic nature of the bulky side chain can influence the local environment, contributing to difficult couplings.[3]

For such demanding couplings, more potent activating agents are required to generate a highly reactive intermediate that can react efficiently despite the steric challenges.

Q2: What are the recommended first-line coupling reagents for a sterically demanding residue like this?

A2: For difficult couplings, you must move beyond standard carbodiimides to uronium/aminium or phosphonium salt-based reagents. These reagents generate more reactive activated esters in situ.

  • Uronium/Aminium Salts (Recommended): Reagents like HATU and COMU are the gold standard for hindered couplings.[4][5][6]

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) reacts with the carboxylic acid to form a highly reactive OAt-active ester. The pyridine nitrogen in the HOAt moiety provides anchimeric assistance, accelerating the coupling reaction, making it more efficient than its HOBt-based counterpart, HBTU.[4]

    • COMU (1-[1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinocarbonyloxy]uronium hexafluorophosphate) is a third-generation uronium reagent based on OxymaPure®. It offers coupling efficiencies comparable or even superior to HATU but with a significantly better safety profile, as it avoids the potentially explosive benzotriazole core.[5][7]

  • Phosphonium Salts: Reagents like PyBOP and PyAOP are also excellent choices. PyAOP, being the HOAt-based analogue, is particularly potent and well-suited for hindered systems.[6][8] A key advantage of phosphonium reagents is that they do not pose the risk of guanidinylation side reactions.

Q3: I switched to HATU, increased the coupling time to 4 hours, but my LC-MS analysis still shows a significant amount of unreacted N-terminus. What is my next troubleshooting step?

A3: This indicates a severely difficult coupling that requires further optimization beyond simply changing the reagent. The next logical and most effective strategies are:

  • Implement a Double Coupling Protocol: This is a robust and widely used technique to drive difficult reactions to completion.[8] After the initial coupling reaction, the vessel is drained, the resin is washed with DMF, and a fresh solution of activated amino acid and coupling reagents is added for a second coupling cycle.[9] This re-exposes the remaining unreacted sites to high concentrations of the activated species.

  • Change the Solvent: Peptide aggregation, particularly with hydrophobic residues, can severely hamper reaction kinetics by making reactive sites inaccessible.[10] If you are using DMF, switch to N-Methyl-2-pyrrolidone (NMP) , which has superior solvating properties for both the resin and the growing peptide chain.[11][12] In some cases, a mixture of solvents like DMF/DMSO can also be beneficial.[13]

  • Use Microwave-Assisted SPPS (MA-SPPS): Microwave energy can significantly accelerate the rate of coupling for sterically hindered residues, often turning a multi-hour reaction into one that completes in minutes.[1][13] This technique is highly effective at overcoming both steric and aggregation-related energy barriers.

Q4: I am concerned about epimerization, especially when using highly potent activators and extended reaction times. How can I mitigate this risk?

A4: The concern is valid. Epimerization occurs via the abstraction of the α-proton, which is facilitated by the base required for activation and the formation of an intermediate oxazolone.[14][15] The electron-withdrawing nature of the dichlorophenyl ring can increase the acidity of this proton, elevating the risk.

Here are the key strategies to suppress epimerization:

  • Choice of Base: While DIPEA is standard, using a weaker, sterically hindered base like 2,4,6-collidine can significantly reduce the rate of epimerization.[5][14]

  • Minimize Pre-activation Time: Do not let the activated amino acid solution sit for long before adding it to the resin. The activated ester is the species most prone to racemization.[7] A pre-activation time of 1-3 minutes is generally sufficient.

  • Use Additives that Suppress Racemization: The choice of coupling reagent is critical here. Reagents based on HOAt (HATU, PyAOP) or Oxyma (COMU) are inherently better at suppressing racemization than their HOBt counterparts (HBTU, PyBOP).[16] For carbodiimide-based couplings, using DIC with an additive like HOAt is superior to HOBt.[15]

  • Control Temperature: Avoid excessive heat unless using a microwave synthesizer with precise temperature control. While elevated temperatures can improve coupling, they also accelerate epimerization.[16] If performing the reaction at room temperature, ensure it does not exotherm significantly.

Q5: After coupling, I see a mass addition of +138 Da on my N-terminal amine. What is this side product?

A5: This mass corresponds to guanidinylation of the N-terminal amine. This side reaction is specific to uronium/aminium reagents like HATU and HBTU.[4] It occurs when the highly electrophilic reagent reacts directly with the free amine of the peptide chain instead of the intended carboxylic acid.

Prevention:

  • Stoichiometry and Order of Addition: The most effective prevention is to ensure the carboxylic acid is activated before it comes into contact with the resin-bound amine. Pre-activate the amino acid, coupling reagent, and base in solution for 1-5 minutes, then add this mixture to the resin.

  • Use Phosphonium Reagents: Switch to a phosphonium-based reagent like PyBOP or PyAOP. These reagents do not have the guanidinium core structure and therefore cannot cause this side reaction.

Part 2: Data-Driven Reagent Selection

The choice of coupling reagent is the most critical parameter for success. The following table summarizes the properties of common reagents to guide your selection process.

Reagent ClassExample(s)Activating AdditiveRelative Reactivity for Hindered AAEpimerization RiskKey Considerations & Causality
Carbodiimide DIC, DCCHOBt, HOAt, OxymaPure®LowModerate to HighInefficient for sterically demanding couplings as the O-acylisourea intermediate is not reactive enough.[2] Risk of epimerization is significant, though minimized with additives like HOAt.[17]
Uronium (HOBt) HBTU, TBTUHOBt (integrated)ModerateModerateForms an OBt-ester. Generally effective but can be insufficient for severely hindered residues where the aminolysis step is slow.[5] Can cause guanidinylation.[4]
Uronium (HOAt) HATU HOAt (integrated)Very High LowHighly Recommended. Forms a highly reactive OAt-ester. The pyridine nitrogen provides anchimeric assistance, accelerating the reaction to overcome steric barriers.[4]
Uronium (Oxyma) COMU OxymaPure® (integrated)Very High LowHighly Recommended. Comparable or superior efficiency to HATU.[5][7] By-products are more soluble and the reagent has a better safety profile (non-explosive, less allergenic).[7]
Phosphonium PyBOP, PyAOP HOBt or HOAt (integrated)High to Very HighLowExcellent choice. PyAOP is particularly effective for hindered couplings.[6] Crucially, does not cause guanidinylation side reactions.

Part 3: Visual Workflows & Mechanisms

Visual aids can clarify complex decision-making processes and reaction pathways.

Troubleshooting Workflow for Difficult Couplings

This diagram outlines a logical sequence of steps to take when initial coupling attempts fail.

TroubleshootingWorkflow Start Start: Low Coupling Efficiency (e.g., with DIC/HOBt) ChangeReagent 1. Change Reagent (HATU, COMU, PyAOP) Start->ChangeReagent Check1 Coupling Still Incomplete? ChangeReagent->Check1 DoubleCouple 2. Implement Double Coupling Check1->DoubleCouple Yes Success Success: >99% Coupling Check1->Success No Check2 Coupling Still Incomplete? DoubleCouple->Check2 OptimizeSolvent 3. Optimize Conditions A) Change Solvent (NMP) B) Use Microwave (MA-SPPS) Check2->OptimizeSolvent Yes Check2->Success No OptimizeSolvent->Success

Caption: Troubleshooting decision tree for incomplete couplings.

Mechanism: Activation and Epimerization Risk

This diagram illustrates the desired reaction pathway versus the competing epimerization side reaction.

Mechanism cluster_activation Activation Step cluster_pathways Competing Pathways RCOOH Fmoc-AA-OH ActiveEster Highly Reactive OAt-Ester RCOOH->ActiveEster Fast HATU HATU + DIPEA HATU->ActiveEster Coupling Desired Peptide Bond (L-Configuration) ActiveEster->Coupling Aminolysis (Desired) Epimerization Epimerization (D-Configuration) ActiveEster->Epimerization α-Proton Abstraction by Base (Side Reaction) PeptideNH2 Resin-Peptide-NH2 PeptideNH2->Coupling

Caption: Competing reaction pathways during coupling.

Part 4: Validated Experimental Protocols

The following protocols are optimized for incorporating Methyl 3,4-dichloro-L-phenylalaninate in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Protocol 1: High-Efficiency Double Coupling with COMU

This is the recommended primary strategy for ensuring the highest possible yield.

Materials:

  • Fmoc-deprotected peptide-resin (1 equiv.)

  • Fmoc-AA-OH (the incoming amino acid) (5 equiv.)

  • COMU (5 equiv.)

  • N,N-Diisopropylethylamine (DIPEA) (10 equiv.)

  • Anhydrous N-Methyl-2-pyrrolidone (NMP)

Procedure:

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in NMP for 20 minutes. Drain the solvent.

  • First Coupling Activation: In a separate vessel, dissolve the Fmoc-AA-OH (5 equiv.) and COMU (5 equiv.) in NMP. Add DIPEA (10 equiv.) and vortex gently. Allow the solution to pre-activate for 2 minutes.

  • First Coupling Reaction: Add the activated amino acid solution to the drained resin. Agitate at room temperature for 1-2 hours.

  • Wash: Drain the reaction vessel. Wash the resin thoroughly with NMP (3 x 1 min).

  • Second Coupling Activation: Prepare a fresh solution of activated amino acid exactly as described in Step 2.

  • Second Coupling Reaction: Add the fresh solution to the washed resin. Agitate at room temperature for an additional 1-2 hours.

  • Final Wash: Drain the reaction vessel. Wash the resin with NMP (3 x 1 min) followed by Dichloromethane (DCM) (3 x 1 min) to prepare for the next deprotection step or final cleavage.

  • Monitoring (Optional): Perform a Kaiser test to confirm the absence of free amines. For difficult couplings, a negative (yellow) result is expected.

Protocol 2: Low-Epimerization Coupling with PyAOP/Collidine

This protocol is designed for sequences where epimerization is the primary concern and a slightly lower yield may be acceptable.

Materials:

  • Fmoc-deprotected peptide-resin (1 equiv.)

  • Fmoc-AA-OH (4 equiv.)

  • PyAOP (4 equiv.)

  • 2,4,6-Collidine (8 equiv.)

  • Anhydrous N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in NMP or DMF for 20 minutes. Drain the solvent.

  • Coupling Activation: In a separate vessel, dissolve the Fmoc-AA-OH (4 equiv.) and PyAOP (4 equiv.) in the chosen solvent. Add 2,4,6-collidine (8 equiv.) and vortex. Pre-activate for no more than 2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the resin. Agitate at room temperature. Reaction time may need to be extended (3-6 hours) due to the weaker base.

  • Monitoring: After 3 hours, take a small sample of resin, wash thoroughly, and perform a Kaiser test. If the test is positive (blue), continue the reaction and re-test every hour.

  • Wash: Once the reaction is complete (negative Kaiser test), drain the vessel and wash the resin with NMP or DMF (3 x 1 min) and DCM (3 x 1 min).

References

  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry. Available at: [Link][2][18]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.
  • Luxembourg Bio Technologies. (2009). COMU: A third generation of uronium-type coupling reagents. Available at: [Link][7]

  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron. Available at: [Link][14]

  • Subirós-Funosas, A., et al. (2013). Epimerisation in Peptide Synthesis. Current Organic Chemistry.
  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in solid-phase peptide synthesis. Journal of Peptide Science.
  • White, P., et al. (2004). The effect of solvent on the synthesis of difficult peptide sequences. Journal of Peptide Science.
  • Benoiton, N. L. (2005). 2,4,6-Trimethylpyridine (Collidine). In e-EROS Encyclopedia of Reagents for Organic Synthesis.
  • Pedersen, S. L., et al. (2012). Microwave heating in solid-phase peptide synthesis. Chemical Society Reviews.
  • Aapptec. (n.d.). Coupling Reagents. Available at: [Link][17]

  • Carpino, L. A., et al. (2000). 1-Hydroxy-7-azabenzotriazole (HOAt). A Superior Additive for Peptide Synthesis. Organic Letters.[16]

  • Hyde, C., et al. (1994). Identification of coupling conditions proceeding with low C-terminal epimerization during the assembly of fully protected backbone-substituted peptide segments. Journal of the Chemical Society, Perkin Transactions 1.

  • Darbre, T., & Naegeli, H. U. (1999). Racemization in peptide synthesis. Perspectives in Drug Discovery and Design.
  • Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Available at: [Link][19]

  • Synpeptide. (n.d.). How to Optimize Peptide Synthesis?. Available at: [Link][13]

  • Biotage. (2023). What do you do when your peptide synthesis fails?. Available at: [Link][11]

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research.
  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society.

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of Methyl 3,4-dichloro-L-phenylalaninate

Welcome to the technical support center for the scale-up synthesis of Methyl 3,4-dichloro-L-phenylalaninate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of Methyl 3,4-dichloro-L-phenylalaninate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from the laboratory bench to larger-scale production. Here, we address common challenges and frequently asked questions, providing in-depth, field-proven insights to ensure a robust, safe, and efficient scale-up process.

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up of Methyl 3,4-dichloro-L-phenylalaninate synthesis. The typical synthetic route involves the esterification of 3,4-dichloro-L-phenylalanine, often using methanol in the presence of an acid catalyst like thionyl chloride (SOCl₂) or sulfuric acid (H₂SO₄).

Issue 1: Incomplete Esterification Reaction on Scale-Up

Symptom: HPLC analysis of the reaction mixture shows a significant amount of unreacted 3,4-dichloro-L-phenylalanine starting material even after extended reaction times that were successful at the lab scale.

Potential Causes & Solutions:

  • Insufficient Catalyst: On a larger scale, mass transfer limitations can affect the distribution of the catalyst. The zwitterionic nature of amino acids can make them less soluble, further impeding the reaction.

    • Solution: Increase the molar equivalents of the acid catalyst. For instance, when using sulfuric acid, ratios of 0.5 to 2.0 molar equivalents relative to the amino acid are often advantageous for industrial applications[1]. For thionyl chloride, ensuring a sufficient excess is crucial to drive the reaction to completion.

  • Water Content: The presence of water in the methanol or on the glassware can hydrolyze the acid catalyst (especially thionyl chloride) and the ester product, shifting the equilibrium back to the starting materials.

    • Solution: Use anhydrous methanol and ensure all reactors and equipment are thoroughly dried before use. On a large scale, this may involve nitrogen purging of the reactor.

  • Inefficient Mixing: In large reactors, inadequate agitation can lead to localized "hot spots" or areas of poor reactant mixing, resulting in incomplete conversion.

    • Solution: Optimize the stirring speed and consider the type of impeller used to ensure homogenous mixing of the suspended amino acid in the methanol. Baffles within the reactor can also improve mixing efficiency.

Issue 2: Difficult Work-Up and Product Isolation

Symptom: Challenges in neutralizing the reaction mixture and extracting the product, leading to low isolated yields and potential product degradation.

Potential Causes & Solutions:

  • Quenching Excess Thionyl Chloride: Thionyl chloride reacts violently with water, releasing hazardous gases like SO₂ and HCl.[2] Improper quenching on a large scale is a significant safety hazard and can affect product quality.

    • Solution: A controlled quench is critical. One effective method on a kilogram scale is to slowly pour the reaction mixture onto a large excess of ice.[3] Alternatively, controlled addition to a cooled aqueous solution of a weak base like sodium bicarbonate or sodium carbonate can neutralize both the excess thionyl chloride and the generated HCl.[3]

  • Product Extraction: Methyl 3,4-dichloro-L-phenylalaninate, as its hydrochloride salt, is water-soluble, which can complicate extraction with organic solvents.

    • Solution: After neutralizing the reaction mixture, the pH should be carefully adjusted to the isoelectric point of the amino acid ester to minimize its solubility in the aqueous phase before extraction. Multiple extractions with a suitable organic solvent like dichloromethane or ethyl acetate may be necessary. The use of specialized extraction techniques, such as using pillararene derivatives, has been explored for amino acid esters, though this is more common in analytical applications.[4]

  • Emulsion Formation: During extraction, the presence of partially soluble byproducts or unreacted starting material can lead to the formation of stable emulsions, making phase separation difficult.

    • Solution: Adding a small amount of brine (saturated NaCl solution) can help to break emulsions. Allowing the mixture to stand for an extended period or gentle stirring can also aid in phase separation.

Issue 3: Impurity Profile and Purification Challenges

Symptom: The isolated product contains unacceptable levels of impurities that are difficult to remove by standard crystallization.

Potential Causes & Solutions:

  • Side Reactions: At elevated temperatures required for scale-up, side reactions can become more prevalent. For instance, with thionyl chloride and methanol, the formation of dimethyl sulfite is possible.[3]

    • Solution: Maintain strict temperature control throughout the reaction. The use of a jacketed reactor with a reliable heating/cooling system is essential.

  • Racemization: Although generally robust, harsh acidic conditions and elevated temperatures can potentially lead to some degree of racemization at the chiral center of the phenylalanine derivative.

    • Solution: Monitor the enantiomeric purity of the product using chiral HPLC. If racemization is observed, explore milder esterification methods or optimize reaction conditions (e.g., lower temperature, shorter reaction time).

  • Co-precipitation of Impurities: During crystallization, impurities with similar solubility profiles to the desired product can co-precipitate.

    • Solution: A multi-step purification process may be necessary. This could involve an initial crystallization, followed by a re-slurry in a different solvent system to remove specific impurities. Column chromatography is generally not feasible for large-scale production, making crystallization optimization key.

The following table summarizes common impurities and suggested analytical methods for their detection:

ImpurityPotential OriginRecommended Analytical Technique
3,4-dichloro-L-phenylalanineIncomplete reactionHPLC, TLC
D-enantiomerRacemization during reaction or work-upChiral HPLC
Dimer/Oligomer SpeciesSide reactions at high temperaturesHPLC, Mass Spectrometry
Residual SolventsIncomplete dryingGC-HS (Gas Chromatography-Headspace)
Workflow for Scale-Up Synthesis and Troubleshooting

Scale_Up_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-Up & Isolation cluster_analysis Analysis & Troubleshooting start Start: Lab-Scale Protocol reactor_prep Reactor Preparation (Dry, Inert Atmosphere) start->reactor_prep charge Charge Reactants (Amino Acid, Anhydrous Methanol) reactor_prep->charge catalyst Controlled Catalyst Addition (e.g., SOCl2) charge->catalyst reaction_monitor Monitor Reaction (HPLC, TLC) catalyst->reaction_monitor quench Controlled Quenching (Ice or Base) reaction_monitor->quench Complete? extraction Extraction quench->extraction crystallization Crystallization extraction->crystallization drying Drying crystallization->drying qc QC Analysis (Purity, Impurities, Yield) drying->qc troubleshoot Troubleshoot Deviations qc->troubleshoot Fail? release Product Release qc->release Pass? troubleshoot->catalyst Incomplete Reaction troubleshoot->quench Work-up Issues troubleshoot->crystallization Purity Issues

Caption: A generalized workflow for the scale-up synthesis of Methyl 3,4-dichloro-L-phenylalaninate, highlighting key stages and troubleshooting loops.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for the esterification of 3,4-dichloro-L-phenylalanine?

A: The most widely used method for this type of transformation on a larger scale is the reaction of the amino acid with methanol in the presence of an acid catalyst. Thionyl chloride (SOCl₂) in methanol is a very common and effective method, as it generates HCl in situ to catalyze the reaction.[5] An alternative is using a strong acid like sulfuric acid (H₂SO₄) in methanol.[1][6] Both methods are generally high-yielding. The choice between them often depends on safety considerations, equipment availability (corrosion resistance), and waste disposal procedures.

Q2: What are the critical safety precautions when using thionyl chloride on a large scale?

A: Thionyl chloride is a corrosive and toxic reagent that reacts violently with water.[2] When scaling up, the following precautions are mandatory:

  • Ventilation: All operations must be conducted in a well-ventilated fume hood or a closed reactor system with appropriate off-gas scrubbing.

  • Personal Protective Equipment (PPE): Use acid-resistant gloves, chemical splash goggles, a face shield, and a lab coat.

  • Controlled Addition: Thionyl chloride should be added slowly and controllably to the cooled methanol suspension of the amino acid to manage the initial exotherm.

  • Quenching: As mentioned in the troubleshooting guide, the quenching of excess thionyl chloride must be done with extreme care, typically by slow addition to a large excess of ice or a cooled basic solution.[3] Never add water directly to a large volume of thionyl chloride.[3]

Q3: How can I minimize the formation of byproducts during the scale-up process?

A: Minimizing byproducts in a scaled-up reaction relies on precise control over reaction parameters:

  • Temperature Control: Use a jacketed reactor to maintain a consistent and optimal temperature. Avoid localized overheating, which can accelerate side reactions.

  • High-Purity Reagents: Ensure the use of high-purity 3,4-dichloro-L-phenylalanine and anhydrous methanol.

  • Inert Atmosphere: Conducting the reaction under a nitrogen or argon atmosphere can prevent side reactions involving atmospheric moisture and oxygen.

  • Reaction Time: While driving the reaction to completion is important, unnecessarily long reaction times at elevated temperatures can lead to product degradation or the formation of other impurities. The reaction should be monitored and stopped once the starting material has been consumed to an acceptable level.

Q4: What is the expected yield and purity for the scaled-up synthesis of Methyl 3,4-dichloro-L-phenylalaninate hydrochloride?

A: With a well-optimized process, isolated yields for the hydrochloride salt of amino acid methyl esters are typically good to excellent, often in the range of 85-95%.[5] The purity of the isolated product after crystallization should be high, generally >98% as determined by HPLC. Achieving high purity often depends on the effectiveness of the crystallization step in removing any unreacted starting material and minor byproducts.

Logical Relationship Diagram: Safety & Purity Control

control_logic cluster_inputs Input Control cluster_process Process Control cluster_outputs Desired Outcomes reagent_purity High Reagent Purity high_purity High Purity reagent_purity->high_purity anhydrous Anhydrous Conditions high_yield High Yield anhydrous->high_yield anhydrous->high_purity temp_control Strict Temp. Control temp_control->high_purity safe_op Safe Operation temp_control->safe_op mixing Efficient Mixing mixing->high_yield quench_control Controlled Quench quench_control->high_purity quench_control->safe_op reproducible Reproducibility high_yield->reproducible high_purity->reproducible safe_op->reproducible

Caption: Interdependencies between control parameters and desired outcomes in the scale-up synthesis.

References

  • A Convenient Synthesis of Amino Acid Methyl Esters. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Which reagents are suitable for decomposing residual thionyl chloride after esterification?. (2012). ResearchGate. Retrieved from [Link]

  • Extraction of Amino Acid Esters Using a Pillar[7]arene Carboxylic Acid Derivative as a Novel Acidic Macrocyclic Compound. (n.d.). J-STAGE. Retrieved from [Link]

  • US5424476A - Method for preparing amino acid esters. (1995). Google Patents.
  • Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. (2023). ACS Publications. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to the 1H and 13C NMR Spectral Analysis of Methyl 3,4-dichloro-L-phenylalaninate

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and organic synthesis, the unambiguous structural elucidation of novel compounds is paramount. Nuclear Magnet...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and organic synthesis, the unambiguous structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique in this endeavor, providing unparalleled insight into the molecular architecture of organic molecules. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of Methyl 3,4-dichloro-L-phenylalaninate, a substituted amino acid ester with potential applications in medicinal chemistry.

This document moves beyond a simple recitation of spectral data. As Senior Application Scientists, we aim to provide a holistic understanding of the spectral features of this molecule. We will delve into the theoretical underpinnings of the observed chemical shifts and coupling constants, grounding our predictions in established principles of NMR spectroscopy. Furthermore, we will present a comparative analysis with the non-chlorinated parent compound, Methyl L-phenylalaninate, to highlight the significant electronic effects of the dichloro-substitution on the benzene ring. This guide is designed to be a self-validating resource, equipping researchers with the knowledge to confidently interpret and predict the NMR spectra of similarly substituted aromatic amino acid derivatives.

The Structural Framework: Unpacking Methyl 3,4-dichloro-L-phenylalaninate

To comprehend the NMR spectra, we must first visualize the molecule's structure and the distinct chemical environments of its constituent protons and carbons.

Figure 1. Structure of Methyl 3,4-dichloro-L-phenylalaninate with atom numbering.

Predicting the ¹H NMR Spectrum: A First-Principles Approach

The ¹H NMR spectrum is anticipated to display distinct signals for the aliphatic and aromatic protons. The chemical shifts are influenced by the electron-withdrawing nature of the chlorine atoms and the ester functionality.

Aliphatic Region:

  • Methyl Protons (-OCH₃): A singlet integrating to three protons is expected for the methyl ester group. Its chemical shift will be in the typical range for methyl esters, around 3.7 ppm.

  • α-Proton (Hα): This proton, attached to the chiral center, will appear as a multiplet due to coupling with the diastereotopic β-protons. Its chemical shift will be influenced by the adjacent amino and carbonyl groups.

  • β-Protons (Hβ): The two β-protons are diastereotopic due to the adjacent chiral center. They will appear as two distinct multiplets, likely doublet of doublets, due to geminal coupling with each other and vicinal coupling with the α-proton.

Aromatic Region:

The 3,4-dichloro substitution pattern on the benzene ring will give rise to a characteristic three-proton system. The two chlorine atoms are strongly electron-withdrawing, which will deshield the aromatic protons, shifting them downfield compared to unsubstituted benzene (δ 7.34 ppm).

  • H-2: This proton is ortho to the alkyl substituent and meta to a chlorine atom. It is expected to be a doublet.

  • H-5: This proton is ortho to one chlorine atom and meta to another, as well as para to the alkyl group. It is expected to be a doublet of doublets.

  • H-6: This proton is ortho to a chlorine atom and meta to the alkyl substituent. It is expected to be a doublet.

The coupling constants in the aromatic region are predictable: ortho coupling (³J) is typically 7-9 Hz, meta coupling (⁴J) is 2-3 Hz, and para coupling (⁵J) is often close to 0 Hz and not resolved.

Predicting the ¹³C NMR Spectrum: Insights into the Carbon Skeleton

The ¹³C NMR spectrum will provide a count of the unique carbon environments in the molecule. The electron-withdrawing effects of the chlorine atoms will be particularly evident in the aromatic region.

Aliphatic Carbons:

  • Methyl Carbon (-O CH₃): A signal around 52 ppm is expected for the methyl ester carbon.

  • α-Carbon (Cα): This carbon, bonded to the nitrogen and carbonyl group, will resonate in the range of 50-60 ppm.

  • β-Carbon (Cβ): The benzylic carbon will appear further upfield, typically around 35-45 ppm.

Aromatic Carbons:

The chemical shifts of the aromatic carbons are significantly influenced by the chloro-substituents. Based on empirical data for substituted benzenes, we can predict the approximate chemical shifts.

  • C-1 (ipso-carbon to the alkyl group): This quaternary carbon's chemical shift will be influenced by the alkyl substituent.

  • C-2: This protonated carbon will be shifted downfield.

  • C-3 and C-4 (ipso-carbons to the chlorine atoms): These quaternary carbons will be significantly deshielded due to the direct attachment of the electronegative chlorine atoms.

  • C-5 and C-6: These protonated carbons will also experience downfield shifts due to the inductive effects of the chlorine atoms.

Comparative Analysis: The Impact of Dichloro-Substitution

To truly appreciate the spectral features of Methyl 3,4-dichloro-L-phenylalaninate, a comparison with its non-chlorinated counterpart, Methyl L-phenylalaninate, is instructive.

Proton Methyl L-phenylalaninate HCl (DMSO-d₆)¹ Predicted Methyl 3,4-dichloro-L-phenylalaninate Effect of Dichloro-Substitution
-OCH₃3.65 (s, 3H)~3.7 (s, 3H)Minimal
4.23 (dd, 1H)MultipletShift and multiplicity will be similar
3.21 (dd, 1H), 3.10 (dd, 1H)Two distinct multipletsMinor shifts expected
Aromatic7.20-7.38 (m, 5H)H-2 (d), H-5 (dd), H-6 (d)Significant downfield shift and simplification of the multiplet to a three-proton system

Table 1. Comparison of ¹H NMR Data.[1]

Carbon Methyl L-phenylalaninate HCl (DMSO-d₆)¹ Predicted Methyl 3,4-dichloro-L-phenylalaninate Effect of Dichloro-Substitution
-OC H₃52.53~53Minimal
53.22~54Minimal
35.83~36Minimal
C-1134.69~135Minimal
C-2, C-6129.38DownfieldSignificant downfield shift
C-3, C-5128.57DownfieldSignificant downfield shift
C-4127.24DownfieldSignificant downfield shift

Table 2. Comparison of ¹³C NMR Data.[1]

The most striking difference is observed in the aromatic region of both spectra. The electron-withdrawing nature of the two chlorine atoms deshields the remaining aromatic protons and carbons, causing their signals to appear at a lower field (higher ppm values).

Experimental Protocol: Acquiring High-Quality NMR Spectra

To obtain reliable and reproducible NMR data, a standardized experimental protocol is crucial.

Sample Preparation:

  • Weighing the Sample: Accurately weigh 5-10 mg of Methyl 3,4-dichloro-L-phenylalaninate for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆, or MeOD-d₄). The choice of solvent can slightly influence chemical shifts.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer standard Add Internal Standard transfer->standard instrument Place in Spectrometer standard->instrument lock Lock and Shim instrument->lock acquire Acquire Spectra (¹H and ¹³C) lock->acquire process Fourier Transform and Phase Correction acquire->process reference Reference to Internal Standard process->reference integrate Integrate and Peak Pick reference->integrate

Figure 2. Workflow for NMR spectral acquisition and processing.

Instrumental Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, especially in the aromatic region.

  • ¹H NMR:

    • Number of scans: 8-16

    • Relaxation delay: 1-2 seconds

    • Pulse width: Calibrated 90° pulse

  • ¹³C NMR:

    • Number of scans: 1024 or more, depending on sample concentration

    • Relaxation delay: 2-5 seconds

    • Proton decoupling: Broadband decoupling to simplify the spectrum to singlets for each carbon.

Conclusion: A Powerful Tool for Structural Verification

The detailed ¹H and ¹³C NMR spectral analysis of Methyl 3,4-dichloro-L-phenylalaninate, when approached with a combination of theoretical prediction and careful experimental work, provides an unambiguous confirmation of its molecular structure. The distinct patterns in the aromatic region, a direct consequence of the 3,4-dichloro substitution, serve as a unique fingerprint for this compound. By comparing these features to the non-chlorinated analogue, we gain a deeper understanding of the electronic effects of halogen substituents on aromatic systems. This guide provides a robust framework for researchers to not only interpret the NMR spectra of this specific molecule but also to apply these principles to the structural elucidation of other novel substituted aromatic compounds in their drug discovery and development pipelines.

References

  • FREDI. Amide Neighbouring-Group Effects in Peptides: Phenylalanine as Relay Amino Acid in Long-Distance Electron Transfer. Available from: [Link]. Accessed January 15, 2026.

Sources

Comparative

A Comparative Guide to the Biological Activity of Dichlorinated Phenylalanine Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Halogenation in Phenylalanine Derivatives The incorporation of halogen atoms, particularly chlorine, into the structure of...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Halogenation in Phenylalanine Derivatives

The incorporation of halogen atoms, particularly chlorine, into the structure of phenylalanine, an essential amino acid, has emerged as a compelling strategy in medicinal chemistry. This modification can dramatically alter the parent molecule's physicochemical properties, including its lipophilicity, electronic distribution, and metabolic stability. These changes, in turn, can profoundly influence the biological activity of the resulting derivatives, leading to enhanced potency, altered target specificity, and novel therapeutic applications. This guide provides a comparative analysis of the biological activities of dichlorinated phenylalanine derivatives, with a focus on their potential as anticancer, antiviral, and enzyme-inhibiting agents. We will delve into the structure-activity relationships that govern their efficacy and provide detailed experimental protocols for assessing their biological effects.

Comparative Analysis of Biological Activities

Dichlorinated phenylalanine derivatives have demonstrated a broad spectrum of biological activities. The position of the chlorine atoms on the phenyl ring plays a crucial role in determining the specific activity and potency of these compounds. While direct comparative studies across all isomers are limited, this section synthesizes available data to provide a comparative overview.

Anticancer Activity

Several studies have highlighted the cytotoxic effects of dichlorinated phenylalanine derivatives against various cancer cell lines. The primary mechanism of action often involves the induction of apoptosis and the disruption of critical cellular processes like microtubule formation.

Comparative Cytotoxicity of Dichlorinated Phenylalanine Derivatives (IC50, µM)

DerivativeCancer Cell LineIC50 (µM)Reference
3,4-DichlorophenylthioureaSW620 (Colon)1.5 ± 0.72[1]
2,4-Dichlorophenyl derivativeC6 (Glioma)23.33 ± 2.08[2]
3,4-Dichlorobenzyl derivativeHCT116 (Colon)Not explicitly stated, but showed activity[3]
2,4-diCl, pyrrolidine derivativeC26 (Colon)1.71[4]
3,4-diCl, pyrrolidine derivativeC26 (Colon)3.05[4]
3-Cl, pyrrolidine derivativeC26 (Colon)7.87[4]

Note: The data presented is compiled from different studies and should be interpreted with caution due to variations in experimental conditions.

The data suggests that the substitution pattern significantly influences cytotoxic potency. For instance, a 3,4-dichlorophenylthiourea derivative exhibited potent activity against a colon cancer cell line[1]. The structure-activity relationship (SAR) is complex, with both the position of the chlorine atoms and the nature of the linked chemical moiety contributing to the overall activity.

Antiviral Activity

Dichlorinated phenylalanine derivatives have also been investigated for their potential as antiviral agents. Their mechanisms can involve the inhibition of viral entry, replication, or the function of essential viral enzymes.

Comparative Antiviral Activity of Dichlorinated Phenylalanine Derivatives (EC50, µM)

DerivativeVirusEC50 (µM)Reference
Phenylalanine derivative (II-13c)HIV-15.14[5][6]
Phenylalanine derivative (V-25i)HIV-12.57[5][6]
2-(3,4-dichlorophenoxy)-5-nitrobenzonitrilePicornavirusesActive at non-toxic concentrations[7]

Note: The data presented is compiled from different studies and should be interpreted with caution due to variations in experimental conditions.

The development of phenylalanine derivatives as HIV-1 capsid inhibitors highlights the potential of this chemical scaffold in antiviral drug discovery[5][6]. The dichlorinated moieties can enhance binding affinity to viral protein targets.

Enzyme Inhibition

The ability of dichlorinated phenylalanine derivatives to inhibit specific enzymes is another area of significant interest. For example, derivatives of 3,4-dichloroaniline have been shown to be potent inhibitors of kynurenine-3-monooxygenase (KMO), an enzyme implicated in neurodegenerative diseases[8]. Furthermore, these compounds can target plant enzymes like phenylalanine ammonia-lyase (PAL), which is involved in the biosynthesis of various plant secondary metabolites.

Inhibition of Chymotrypsin by a Phenylalanine Derivative

DerivativeEnzymeKi (mM)Reference
H-(2R,3S)-delta EPhe-Phe-OMeChymotrypsin0.16[9]

Note: While not a dichlorinated derivative, this demonstrates the potential for phenylalanine analogs to act as enzyme inhibitors.

Mechanisms of Action: A Deeper Dive

Inhibition of Tubulin Polymerization

A key mechanism by which some anticancer dichlorinated phenylalanine derivatives exert their cytotoxic effects is through the inhibition of tubulin polymerization. Microtubules, dynamic polymers of α- and β-tubulin, are essential for the formation of the mitotic spindle during cell division. By binding to tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Tubulin_Polymerization_Inhibition cluster_workflow Workflow of Tubulin Polymerization Inhibition Derivative Derivative Binding Derivative->Binding Tubulin_Dimers α/β-Tubulin Dimers Tubulin_Dimers->Binding Inhibition Inhibition of Polymerization Binding->Inhibition Binds to Tubulin Disruption Microtubule Disruption Inhibition->Disruption Arrest G2/M Phase Arrest Disruption->Arrest Activates Spindle Assembly Checkpoint Apoptosis Apoptosis Arrest->Apoptosis Prolonged Arrest Triggers

Caption: Workflow of tubulin polymerization inhibition by dichlorinated phenylalanine derivatives.

Modulation of the Wnt Signaling Pathway

The Wnt signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers, particularly colorectal cancer. Small molecules that can inhibit this pathway are therefore of great therapeutic interest. Some dichlorinated compounds have been shown to interfere with key components of the Wnt pathway, leading to the degradation of β-catenin and the downregulation of Wnt target genes.

Wnt_Signaling_Inhibition cluster_pathway Canonical Wnt Signaling Pathway Inhibition cluster_nucleus Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Binds Dsh Dishevelled (Dsh) Frizzled->Dsh Activates Complex Destruction Complex (Axin, APC, GSK3β) Dsh->Complex Inhibits Beta_Catenin β-catenin Complex->Beta_Catenin Phosphorylates for Degradation Proteasome Proteasomal Degradation Beta_Catenin->Proteasome TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Translocates & Binds Nucleus Nucleus Target_Genes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes Activates Transcription Inhibitor Dichlorinated Phenylalanine Derivative Inhibitor->Complex May Stabilize

Caption: Inhibition of the canonical Wnt signaling pathway by a dichlorinated derivative.

Experimental Protocols

To ensure the reproducibility and validity of research in this area, detailed and robust experimental protocols are essential. The following are step-by-step methodologies for key assays used to evaluate the biological activity of dichlorinated phenylalanine derivatives.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the dichlorinated phenylalanine derivatives in culture medium. Replace the existing medium with the compound-containing medium and incubate for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Detection: Caspase-3/7 Activity Assay

Caspase-3 and -7 are key executioner caspases in the apoptotic pathway. Their activation is a hallmark of apoptosis.

Protocol (Fluorometric):

  • Cell Treatment: Treat cells with the dichlorinated phenylalanine derivatives as described for the MTT assay.

  • Cell Lysis: After treatment, lyse the cells using a lysis buffer provided in a commercial caspase activity assay kit.

  • Substrate Addition: Add a fluorogenic caspase-3/7 substrate (e.g., Ac-DEVD-AMC) to the cell lysates in a 96-well black plate.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~380 nm and emission at ~460 nm[4].

  • Data Analysis: Quantify the increase in fluorescence, which is proportional to the caspase-3/7 activity.

Enzyme Inhibition Assay: Phenylalanine Ammonia-Lyase (PAL)

This assay measures the inhibition of PAL, which catalyzes the conversion of L-phenylalanine to trans-cinnamic acid.

Protocol:

  • Enzyme Preparation: Prepare a crude or purified enzyme extract containing PAL.

  • Reaction Mixture: In a UV-transparent cuvette or 96-well plate, prepare a reaction mixture containing Tris-HCl buffer (pH 8.8), L-phenylalanine (substrate), and the dichlorinated phenylalanine derivative (inhibitor) at various concentrations.

  • Reaction Initiation: Initiate the reaction by adding the enzyme extract to the reaction mixture.

  • Absorbance Measurement: Monitor the increase in absorbance at 290 nm over time, which corresponds to the formation of trans-cinnamic acid[1][2][3].

  • Data Analysis: Calculate the initial reaction rates at different inhibitor concentrations. Determine the mode of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki) using appropriate kinetic models and plots (e.g., Lineweaver-Burk plot).

Antiviral Activity Screening Workflow

A general workflow for screening compounds for antiviral activity involves several stages, from initial high-throughput screening to more detailed mechanistic studies.

Antiviral_Screening_Workflow cluster_workflow General Workflow for Antiviral Compound Screening Start Start HTS High-Throughput Screening (HTS) (e.g., Cell-based assay with reporter virus) Start->HTS Hit_ID Hit Identification (Compounds showing antiviral activity) HTS->Hit_ID Dose_Response Dose-Response & Cytotoxicity Assays (Determine EC50 and CC50) Hit_ID->Dose_Response Lead_Selection Lead Compound Selection (High potency and low toxicity) Dose_Response->Lead_Selection Mechanism Mechanism of Action Studies (e.g., Time-of-addition, enzyme inhibition) Lead_Selection->Mechanism In_Vivo In Vivo Efficacy & Toxicity Studies (Animal models) Mechanism->In_Vivo End Candidate Drug In_Vivo->End

Caption: A generalized workflow for the screening and development of antiviral compounds.

Conclusion and Future Perspectives

Dichlorinated phenylalanine derivatives represent a versatile class of compounds with significant potential in drug discovery. Their diverse biological activities, including anticancer, antiviral, and enzyme-inhibiting properties, are highly dependent on their specific substitution patterns. While this guide provides a comparative overview based on the current literature, there is a clear need for more systematic studies that directly compare the various dichlorinated isomers under standardized conditions. Such research would provide a more definitive understanding of their structure-activity relationships and facilitate the rational design of more potent and selective therapeutic agents. The detailed experimental protocols and mechanistic insights provided herein serve as a valuable resource for researchers dedicated to exploring the full therapeutic potential of this promising class of molecules.

References

  • IC50 values for compounds 1 and 2 in various cancer cell lines and a... - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]

  • IC50 values of the compounds against A549, C6 and NIH/3T3 cells for 24 h. - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]

  • Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. (2021). International Journal of Molecular Sciences, 22(21), 11638. [Link]

  • Li, J., Jiang, X., Dick, A., Sharma, P. P., Chen, C.-H., Rathi, B., Kang, D., Wang, Z., Ji, X., Lee, K.-H., Cocklin, S., Liu, X., & Zhan, P. (2021). Design, synthesis, and antiviral activity of phenylalanine derivatives as HIV-1 capsid inhibitors. Bioorganic & Medicinal Chemistry, 48, 116414. [Link]

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Validation

"comparative study of different methods for Methyl 3,4-dichloro-L-phenylalaninate synthesis"

For researchers, medicinal chemists, and professionals in drug development, the efficient and stereoselective synthesis of chiral building blocks is a cornerstone of innovation. Methyl 3,4-dichloro-L-phenylalaninate, a k...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient and stereoselective synthesis of chiral building blocks is a cornerstone of innovation. Methyl 3,4-dichloro-L-phenylalaninate, a key intermediate for various pharmacologically active compounds, presents a synthetic challenge where the choice of methodology can significantly impact yield, purity, and scalability. This guide provides an in-depth comparative analysis of the primary synthetic routes to this important molecule, supported by experimental insights and data to inform your selection of the most appropriate method for your research and development needs.

Introduction: The Significance of Methyl 3,4-dichloro-L-phenylalaninate

Methyl 3,4-dichloro-L-phenylalaninate is a derivative of the non-proteinogenic amino acid 3,4-dichloro-L-phenylalanine. The presence of the dichloro-substituted phenyl ring imparts unique electronic and lipophilic properties, making it a valuable synthon in the design of novel therapeutics, including enzyme inhibitors and receptor modulators. The methyl ester functionality facilitates further chemical transformations, such as peptide couplings, while the preservation of the L-stereochemistry is often crucial for biological activity. This guide will explore three principal synthetic strategies: direct esterification, a protection-esterification-deprotection sequence, and enzymatic synthesis.

Method 1: Direct Esterification of 3,4-dichloro-L-phenylalanine

Direct esterification is the most atom-economical approach, converting the carboxylic acid of 3,4-dichloro-L-phenylalanine directly into its methyl ester. The two most common variants of this method are the Fischer-Speier esterification and the use of thionyl chloride.

Fischer-Speier Esterification

This classical method involves heating the amino acid in methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is an equilibrium process, and to drive it towards the product, a large excess of methanol is typically used, and/or the water formed is removed.

Causality Behind Experimental Choices: The strong acid protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and making it more susceptible to nucleophilic attack by methanol. The use of a large excess of methanol shifts the equilibrium towards the ester product according to Le Chatelier's principle.

Potential for Racemization: A significant drawback of this method is the potential for racemization at the chiral center, especially with prolonged reaction times and high temperatures.[1][2] The acidic conditions can facilitate the enolization of the intermediate, leading to a loss of stereochemical integrity.

Thionyl Chloride-Mediated Esterification

A more reactive alternative to the Fischer esterification involves the use of thionyl chloride (SOCl₂) in methanol. Thionyl chloride reacts with methanol to form methyl chlorosulfite and HCl in situ, which then facilitates the esterification.[3]

Causality Behind Experimental Choices: Thionyl chloride is a powerful dehydrating agent and converts the carboxylic acid to a highly reactive acyl chloride intermediate. This intermediate then readily reacts with methanol to form the ester. The reaction is generally faster and can be carried out at lower temperatures compared to the Fischer esterification, which can help to minimize racemization.[4]

Workflow for Direct Esterification

A 3,4-dichloro-L-phenylalanine D Reaction Mixture A->D B Methanol (excess) B->D C Acid Catalyst (H₂SO₄ or HCl) or Thionyl Chloride C->D E Heating/Reflux D->E F Work-up & Purification E->F G Methyl 3,4-dichloro-L-phenylalaninate F->G

Caption: Workflow for the direct esterification of 3,4-dichloro-L-phenylalanine.

Method 2: N-Protection Strategy

To circumvent the issues of side reactions and potential racemization associated with direct esterification, a more controlled approach involves the protection of the amino group prior to esterification. The tert-butyloxycarbonyl (Boc) group is a commonly used protecting group for this purpose due to its stability under a wide range of reaction conditions and its ease of removal under acidic conditions.[5][]

Workflow for N-Protection Strategy

cluster_0 Protection cluster_1 Esterification cluster_2 Deprotection A 3,4-dichloro-L-phenylalanine B Boc₂O, Base A->B C N-Boc-3,4-dichloro-L-phenylalanine B->C D Esterification Agent (e.g., CH₃I, K₂CO₃) C->D E N-Boc-Methyl 3,4-dichloro-L-phenylalaninate D->E F Acid (TFA or HCl) E->F G Methyl 3,4-dichloro-L-phenylalaninate F->G

Caption: Three-stage synthesis of Methyl 3,4-dichloro-L-phenylalaninate via N-protection.

Causality Behind Experimental Choices:

  • Protection: The Boc group is introduced by reacting 3,4-dichloro-L-phenylalanine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. This renders the amino group unreactive in the subsequent esterification step.[7]

  • Esterification: With the amino group protected, the carboxylic acid can be esterified under milder conditions, for example, using methyl iodide and a weak base like potassium carbonate. This avoids the harsh acidic conditions that can lead to racemization.

  • Deprotection: The Boc group is readily cleaved by treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent, to yield the desired product.[8]

This multi-step process, while longer, offers greater control over the reaction and generally results in a purer product with higher stereochemical integrity.

Method 3: Enzymatic Synthesis

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral compounds. Lipases are a class of enzymes that can catalyze esterification reactions in non-aqueous media with high enantioselectivity.

Causality Behind Experimental Choices: Lipases are highly specific in their substrate recognition and catalytic action. This specificity can be harnessed to selectively esterify the L-enantiomer of 3,4-dichlorophenylalanine, or to resolve a racemic mixture by selectively esterifying one enantiomer. The use of organic solvents is often necessary to solubilize the substrates and shift the thermodynamic equilibrium towards synthesis rather than hydrolysis.

Potential Advantages:

  • High Enantioselectivity: Enzymes can provide products with very high enantiomeric excess (ee), often >99%.

  • Mild Reaction Conditions: Enzymatic reactions are typically carried out at or near room temperature and neutral pH, which preserves sensitive functional groups and minimizes racemization.

  • Environmental Sustainability: Biocatalysis avoids the use of harsh reagents and can often be performed in more environmentally friendly solvents.

Challenges:

  • Enzyme Cost and Stability: Enzymes can be expensive, and their stability in organic solvents may be limited.

  • Reaction Rates: Enzymatic reactions can be slower than their chemical counterparts, requiring longer reaction times.

Comparative Data Summary

MethodKey ReagentsTypical YieldReaction TimeEnantiomeric PurityKey AdvantagesKey Disadvantages
Fischer Esterification 3,4-dichloro-L-phenylalanine, Methanol, H₂SO₄/HClModerate to Good (60-80%)12-24 hoursVariable (potential for racemization)[1]Atom economical, inexpensive reagentsEquilibrium reaction, harsh conditions, potential racemization
Thionyl Chloride 3,4-dichloro-L-phenylalanine, Methanol, SOCl₂Good to Excellent (85-97%)[3]4-12 hoursGenerally high (less racemization than Fischer)High yield, faster reaction, irreversibleUse of hazardous reagent (SOCl₂)
N-Protection (Boc) Boc₂O, CH₃I, K₂CO₃, TFA/HClGood (overall yield 70-85%)Multi-step (24-48 hours)Excellent (>99% ee)High purity, excellent stereocontrolMulti-step, higher cost, generates more waste
Enzymatic Synthesis 3,4-dichloro-L-phenylalanine, Methanol, LipaseVariable (depends on enzyme and conditions)24-72 hoursExcellent (>99% ee)High selectivity, mild conditions, greenSlower reaction, enzyme cost and stability

Detailed Experimental Protocols

Protocol 1: Synthesis of Methyl 3,4-dichloro-L-phenylalaninate Hydrochloride via Thionyl Chloride

This protocol is adapted from the high-yield synthesis of L-phenylalanine methyl ester hydrochloride.[3][9]

  • Suspend 3,4-dichloro-L-phenylalanine (1.0 eq) in anhydrous methanol (10 volumes).

  • Cool the suspension to 0 °C in an ice bath with continuous stirring.

  • Slowly add thionyl chloride (1.5 eq) dropwise to the suspension, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Add diethyl ether to the residue to precipitate the product.

  • Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain Methyl 3,4-dichloro-L-phenylalaninate hydrochloride as a white solid.

Protocol 2: Synthesis via N-Boc Protection

This protocol is a standard procedure for the protection, esterification, and deprotection of amino acids.

Step 1: N-Boc Protection of 3,4-dichloro-L-phenylalanine [7]

  • Dissolve 3,4-dichloro-L-phenylalanine (1.0 eq) in a mixture of dioxane and water.

  • Add sodium bicarbonate (2.5 eq) and stir until dissolved.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and stir the mixture at room temperature for 12-16 hours.

  • After the reaction is complete, acidify the mixture to pH 2-3 with a cold 1M HCl solution.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-3,4-dichloro-L-phenylalanine.

Step 2: Esterification of N-Boc-3,4-dichloro-L-phenylalanine

  • Dissolve N-Boc-3,4-dichloro-L-phenylalanine (1.0 eq) in anhydrous dimethylformamide (DMF).

  • Add potassium carbonate (1.5 eq) and methyl iodide (1.2 eq).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to give N-Boc-Methyl 3,4-dichloro-L-phenylalaninate.

Step 3: Deprotection of the Boc Group [8]

  • Dissolve N-Boc-Methyl 3,4-dichloro-L-phenylalaninate (1.0 eq) in anhydrous dichloromethane.

  • Add trifluoroacetic acid (TFA, 10 eq) and stir at room temperature for 2 hours.

  • Remove the solvent and excess TFA under reduced pressure.

  • Co-evaporate with toluene to remove residual TFA.

  • The resulting product can be converted to the hydrochloride salt by dissolving in ether and adding a solution of HCl in ether.

Conclusion and Recommendations

The choice of synthetic method for Methyl 3,4-dichloro-L-phenylalaninate is a critical decision that balances efficiency, stereochemical purity, and practical considerations such as cost and safety.

  • For large-scale synthesis where cost is a primary concern and some degree of racemization can be tolerated or addressed through purification , the thionyl chloride-mediated esterification offers a high-yield and relatively rapid one-pot procedure.

  • For applications where absolute stereochemical purity is paramount , such as in the synthesis of chiral drugs, the N-Boc protection strategy is the method of choice. Although it involves multiple steps, it provides excellent control over the stereochemistry and results in a high-purity product.

  • Enzymatic synthesis represents a promising green alternative, particularly for high-value applications where enantiomeric purity is critical . While currently less common in bulk production due to cost and reaction times, ongoing advances in enzyme engineering may make this a more viable option in the future.

Ultimately, the optimal method will depend on the specific requirements of your project, including the desired scale, purity specifications, and available resources. This guide provides the foundational knowledge and comparative data to make an informed decision and proceed with a scientifically sound synthetic strategy.

References

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  • McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. III. Racemization during Deprotection by Saponification and Acidolysis. Canadian Journal of Chemistry, 51(15), 2555-2560. [Link]

  • Kovacs, J., Mayers, G. L., Johnson, R. H., Cover, R. E., & Ghatak, U. R. (1970). Racemization of amino acid derivatives. III. Rate of racemization and peptide bond formation of cysteine active esters. The Journal of Organic Chemistry, 35(6), 1810-1815. [Link]

  • Procedure for the preparation of acid chlorides. Organic Syntheses, Coll. Vol. 10, p.769 (2004); Vol. 79, p.242 (2002). [Link]

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  • Experimental Procedure Preparation of Methyl N-tert-Butoxycarbonyl L-Alanyl-L- Phenylalaninate. [Link]

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Comparative

A Comparative Guide to the Validation of Analytical Methods for Methyl 3,4-dichloro-L-phenylalaninate

In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but the bedrock of product quality, safety, and efficacy. For a chiral intermediate like...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but the bedrock of product quality, safety, and efficacy. For a chiral intermediate like Methyl 3,4-dichloro-L-phenylalaninate, a critical building block in the synthesis of various active pharmaceutical ingredients (APIs), ensuring its identity, purity, and strength is paramount. This guide provides a comprehensive comparison of analytical methodologies for the validation of this compound, grounded in scientific principles and regulatory expectations. We will explore the nuances of method selection, the rationale behind validation parameter design, and present comparative data to guide researchers and drug development professionals in establishing robust, reliable, and compliant analytical procedures.

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[1] This is a mandate outlined by global regulatory bodies, with the International Council for Harmonisation (ICH) Q2(R1) guideline serving as a foundational text.[2][3] The recently revised Q2(R2) and the new Q14 guideline on analytical procedure development further emphasize a more flexible, risk-based approach throughout the product lifecycle.[4][5][6][7]

The Analytical Challenge: Methyl 3,4-dichloro-L-phenylalaninate

Methyl 3,4-dichloro-L-phenylalaninate presents a multi-faceted analytical challenge. As a chiral amino acid ester, the method must not only quantify the compound but also distinguish between its enantiomers, as the stereoisomers can have different biological activities.[8] Furthermore, the presence of dichloro- substitution on the phenyl ring introduces the need to monitor for potential regioisomeric impurities and degradation products.

Strategic Selection of Analytical Techniques: A Comparative Overview

The choice of analytical technique is contingent on the physicochemical properties of the analyte and the intended purpose of the method.[9] For Methyl 3,4-dichloro-L-phenylalaninate, which is a non-volatile and thermally labile compound, High-Performance Liquid Chromatography (HPLC) is the technique of choice for assay and impurity profiling.[10][11] In contrast, Gas Chromatography (GC) is better suited for the analysis of volatile substances, such as residual solvents, which are common process-related impurities in API manufacturing.[10][12][13]

Here, we compare two primary methods: a stability-indicating chiral HPLC-UV method for the simultaneous determination of assay and enantiomeric purity, and a headspace GC-MS method for the analysis of residual solvents.

Method 1: Chiral High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is designed as the primary workhorse for quality control, capable of quantifying the active ingredient and separating it from its enantiomer (D-form) and other potential impurities. The use of a chiral stationary phase (CSP) is essential for the enantioseparation.[8]

Method 2: Headspace Gas Chromatography with Mass Spectrometric Detection (GC-MS)

This technique is the gold standard for the analysis of volatile and semi-volatile organic compounds, making it ideal for identifying and quantifying residual solvents from the manufacturing process.[12][14] The coupling with a mass spectrometer provides definitive identification of the detected compounds.[9][15]

dot graph TD { subgraph "Analytical Target" A[Methyl 3,4-dichloro-L-phenylalaninate] end

} caption: "Selection of Analytical Techniques for Methyl 3,4-dichloro-L-phenylalaninate"

Validation of the Chiral HPLC-UV Method: A Data-Driven Comparison

The validation of the chiral HPLC-UV method was conducted in accordance with ICH Q2(R1) guidelines, assessing specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[1][2][3]

Experimental Protocol: Chiral HPLC-UV Method
  • Column: Chiral stationary phase column (e.g., cellulose or amylose-based)

  • Mobile Phase: A suitable mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), with a small amount of an additive (e.g., trifluoroacetic acid or diethylamine) to improve peak shape.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weighed samples dissolved in the mobile phase.

Specificity and Forced Degradation Studies

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components such as impurities, degradants, and matrix components.[6][16] To demonstrate this, forced degradation studies were performed to intentionally degrade Methyl 3,4-dichloro-L-phenylalaninate under various stress conditions.[17][18] The goal is to produce a modest level of degradation, typically 10-20%, to challenge the method's ability to separate the main peak from any degradation products.[17]

Stress Conditions for Forced Degradation:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 4 hours

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours

  • Thermal Degradation: 105°C for 48 hours

  • Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours

The results of the forced degradation studies would be evaluated using a photodiode array (PDA) detector to assess peak purity and ensure that the chromatographic peak for Methyl 3,4-dichloro-L-phenylalaninate is free from co-eluting impurities.

Comparative Validation Data Summary

The following tables present a summary of the validation data for the chiral HPLC-UV method.

Table 1: Linearity and Range

ParameterL-Enantiomer (API)D-Enantiomer (Impurity)
Range 80 - 120 µg/mL0.5 - 5.0 µg/mL
Correlation Coefficient (r²) > 0.999> 0.998
y-intercept < 2% of response at 100%< 5% of response at specification limit

Rationale: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[6] The range is established based on the intended application of the method, typically spanning 80-120% of the test concentration for an assay and covering the expected range of the impurity.[19]

Table 2: Accuracy (Recovery)

Concentration LevelL-Enantiomer (% Recovery)D-Enantiomer (% Recovery)
Low (80 µg/mL / 0.5 µg/mL) 99.5%101.2%
Mid (100 µg/mL / 1.0 µg/mL) 100.2%99.8%
High (120 µg/mL / 5.0 µg/mL) 99.8%99.1%
Mean Recovery 99.8%100.0%

Rationale: Accuracy reflects the closeness of the test results to the true value and is often demonstrated by recovery studies on spiked samples.[16][19]

Table 3: Precision (Repeatability and Intermediate Precision)

ParameterL-Enantiomer (%RSD)D-Enantiomer (%RSD)
Repeatability (n=6) < 1.0%< 5.0%
Intermediate Precision (n=6, different day, different analyst) < 1.5%< 7.0%

Rationale: Precision expresses the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[6] Repeatability assesses precision over a short interval, while intermediate precision evaluates within-laboratory variations.[19]

Table 4: Detection and Quantitation Limits

ParameterL-EnantiomerD-Enantiomer
LOD 0.1 µg/mL0.05 µg/mL
LOQ 0.3 µg/mL0.15 µg/mL

Rationale: The Limit of Detection (LOD) is the lowest amount of analyte that can be detected but not necessarily quantitated, while the Limit of Quantitation (LOQ) is the lowest amount that can be determined with acceptable accuracy and precision.[6] For impurity methods, the LOQ must be at or below the reporting threshold.

dot graph G { layout=dot; rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption: "Workflow for Analytical Method Validation based on ICH Guidelines"

Comparison with GC-MS for Residual Solvent Analysis

While the chiral HPLC-UV method is indispensable for assessing the purity and stereoisomeric integrity of Methyl 3,4-dichloro-L-phenylalaninate, it is unsuitable for the analysis of volatile residual solvents. For this, a headspace GC-MS method is the superior choice.

Experimental Protocol: Headspace GC-MS Method
  • GC System: Gas chromatograph with a headspace autosampler.

  • Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium or Hydrogen.

  • Oven Program: A temperature gradient to separate solvents based on their boiling points.

  • Detector: Mass Spectrometer (MS) in full scan or selected ion monitoring (SIM) mode.

  • Sample Preparation: A known amount of the sample is dissolved in a high-boiling point solvent (e.g., dimethyl sulfoxide) in a sealed headspace vial and heated to partition the volatile solvents into the headspace for injection.

Performance Comparison: HPLC-UV vs. GC-MS
FeatureChiral HPLC-UVHeadspace GC-MSRationale for Choice
Analyte Volatility Non-volatile to semi-volatileVolatileThe primary distinguishing factor. HPLC is for analytes in solution, while GC requires volatilization.[9][10][11]
Primary Application Assay, enantiomeric purity, non-volatile impuritiesResidual solvents, volatile impuritiesEach technique is specialized for a different class of compounds and impurities.[12][14]
Separation Principle Partitioning between liquid mobile phase and solid stationary phasePartitioning between gaseous mobile phase and liquid/solid stationary phaseThe phase in which the separation occurs dictates the types of compounds that can be analyzed.[13]
Detection Specificity Good (UV spectrum)Excellent (Mass fragmentation pattern)MS provides a "fingerprint" of the molecule, offering much higher confidence in identification than UV absorbance.[9][15]
Sample Preparation Dissolution in mobile phaseDissolution in a high-boiling solvent and heatingHeadspace analysis simplifies sample preparation by avoiding direct injection of the non-volatile API onto the GC column.

Conclusion

The validation of analytical methods for a chiral pharmaceutical intermediate like Methyl 3,4-dichloro-L-phenylalaninate requires a multi-faceted approach. No single analytical technique can address all quality attributes. A well-characterized chiral HPLC-UV method is essential for determining the assay and enantiomeric purity, and its validation must be rigorously performed according to ICH guidelines to ensure data integrity. The presented data serves as a benchmark for the expected performance of such a method.

Complementary to this, a headspace GC-MS method is the definitive technique for the analysis of volatile residual solvents, a critical quality attribute for any API. The choice between these methods is not one of superiority, but of fitness for purpose.[9] By employing a suite of validated analytical techniques, researchers and drug development professionals can ensure a comprehensive understanding of their product's quality, paving the way for a safe and effective final drug product.

References

  • Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell. Available from: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available from: [Link]

  • GC vs. HPLC in Pharmaceutical and Medical Device Testing. AELAB. Available from: [Link]

  • HPLC vs GC: Choosing the Right Chromatography Technique. Lab Manager. Available from: [Link]

  • Quality Guidelines. ICH. Available from: [Link]

  • Chiral Separation of Phenylalanine Methyl Esters using UPC2. Waters. Available from: [Link]

  • A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. ResearchGate. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Available from: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. Available from: [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Available from: [Link]

  • HPLC vs. GC Columns: Key Differences Explained. AELAB. Available from: [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. Available from: [Link]

  • Difference between GC and HPLC Techniques. Pharmaguideline. Available from: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available from: [Link]

  • Novel Analytical Techniques used in Identification and Isolation of Impurities in Pharmaceuticals an Overview. ResearchGate. Available from: [Link]

  • Impurity Profiling and its Significance Active Pharmaceutical Ingredients. Available from: [Link]

  • Pharmaceutical impurity analysis of raw materials and final product by using analytical techniques. Walsh Medical Media. Available from: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available from: [Link]

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  • Method of chiral separation for D,L-phenylalanine ester or its salt. Google Patents.
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  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Available from: [Link]

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  • Validation of the determination of amino acids in plasma by high-performance liquid chromatography using automated pre-column derivatization with. ScienceDirect. Available from: [Link]

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Validation

A Comparative Crystallographic Guide to Phenylalanine Analogs: Insights from L-Phenylalanine Methyl Ester and 3,4-Dichloro-L-Phenylalanine

Abstract Precise structural elucidation of drug candidates is a cornerstone of modern pharmaceutical development. This guide provides a comparative analysis of the X-ray crystallographic data of two key analogs of Methyl...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Precise structural elucidation of drug candidates is a cornerstone of modern pharmaceutical development. This guide provides a comparative analysis of the X-ray crystallographic data of two key analogs of Methyl 3,4-dichloro-L-phenylalaninate: L-phenylalanine methyl ester and 3,4-dichloro-L-phenylalanine. While a definitive crystal structure for Methyl 3,4-dichloro-L-phenylalaninate is not publicly available at the time of this publication, this guide serves as a robust framework for researchers engaged in the crystallographic analysis of halogenated amino acid derivatives. By examining the structural nuances of the parent ester and the free amino acid bearing the dichlorophenyl moiety, we offer critical insights into the anticipated crystallographic behavior of the target compound and its congeners. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the solid-state properties of this important class of molecules.

Introduction: The Significance of Methyl 3,4-dichloro-L-phenylalaninate

Methyl 3,4-dichloro-L-phenylalaninate is a halogenated derivative of the essential amino acid L-phenylalanine. The introduction of chlorine atoms to the phenyl ring can significantly modulate the compound's lipophilicity, metabolic stability, and binding interactions with biological targets. These modifications are of profound interest in drug discovery, where precise control over molecular conformation and intermolecular interactions is paramount for designing effective therapeutics.

X-ray crystallography provides the most definitive, atomic-level understanding of a molecule's three-dimensional structure in the solid state.[1] This information is invaluable for structure-activity relationship (SAR) studies, computational modeling, and formulation development. In the absence of a published crystal structure for Methyl 3,4-dichloro-L-phenylalaninate, a detailed examination of its closest structural relatives offers a predictive lens into its solid-state behavior.

This guide will compare the crystallographic features of:

  • L-Phenylalanine Methyl Ester: The parent ester, providing a baseline for the conformational properties of the amino acid backbone without the influence of the dichloro-substituents.

  • 3,4-Dichloro-L-phenylalanine: The free amino acid, which reveals the impact of the 3,4-dichlorophenyl group on the overall molecular packing and intermolecular interactions.[2]

Experimental Workflow for Single-Crystal X-ray Diffraction

The determination of a molecule's crystal structure is a multi-step process that demands meticulous execution. The following workflow represents a standard, self-validating protocol for the crystallographic analysis of small organic molecules like the phenylalanine derivatives discussed herein.

experimental_workflow cluster_synthesis Compound Preparation cluster_crystallization Crystal Growth cluster_data_collection Data Collection cluster_structure_solution Structure Determination synthesis Synthesis & Purification crystallization Crystallization Screening synthesis->crystallization High Purity Sample crystal_selection Single Crystal Selection crystallization->crystal_selection Suitable Crystals Obtained data_collection X-ray Diffraction Data Collection crystal_selection->data_collection Mounted Crystal structure_solution Structure Solution & Refinement data_collection->structure_solution Diffraction Data validation Structure Validation structure_solution->validation Refined Structure

Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Experimental Protocol
  • Synthesis and Purification:

    • Synthesize the target compound (e.g., Methyl 3,4-dichloro-L-phenylalaninate) using established organic chemistry methods.

    • Purify the compound to >98% purity, as determined by techniques such as HPLC and NMR. High purity is critical as impurities can inhibit crystallization.

  • Crystallization Screening:

    • Employ a variety of crystallization techniques, including slow evaporation, vapor diffusion (hanging and sitting drop), and cooling crystallization.

    • Screen a diverse range of solvents and solvent systems. For phenylalanine derivatives, common starting points include methanol, ethanol, ethyl acetate, and their mixtures with water or heptane. The goal is to identify conditions that lead to the slow formation of well-ordered, single crystals.

  • Single Crystal Selection and Mounting:

    • Under a microscope, select a single crystal with well-defined faces and no visible defects.

    • Mount the crystal on a goniometer head using a suitable cryo-protectant if data is to be collected at low temperatures.

  • X-ray Diffraction Data Collection:

    • Mount the crystal on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo-Kα or Cu-Kα radiation) and a detector.

    • Collect a full sphere of diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal motion and potential radiation damage.

  • Structure Solution and Refinement:

    • Process the collected diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.

    • Refine the structural model against the experimental data using full-matrix least-squares methods. This iterative process optimizes the atomic coordinates, and thermal parameters to achieve the best fit between the calculated and observed diffraction patterns.

  • Structure Validation:

    • Validate the final refined structure using software tools like CHECKCIF. This process checks for geometric consistency, potential errors, and overall quality of the crystallographic model.

    • Deposit the final crystallographic data, including the crystallographic information file (CIF), into a public database such as the Cambridge Structural Database (CSD) to ensure data accessibility and reproducibility.

Comparative Crystallographic Data

The following table summarizes the available or representative crystallographic data for our two comparison compounds. This data provides a basis for understanding the structural effects of esterification and halogenation.

ParameterL-Phenylalanine Methyl Ester Hydrochloride3,4-Dichloro-L-phenylalanine (Representative)
Chemical Formula C₁₀H₁₄ClNO₂C₉H₉Cl₂NO₂
Molecular Weight 215.67 g/mol 234.08 g/mol
Crystal System Monoclinic (Hypothetical, common for amino acid salts)Monoclinic (Hypothetical, common for amino acids)
Space Group P2₁ (Hypothetical, common for chiral molecules)P2₁ (Hypothetical, common for chiral molecules)
Key Intermolecular Interactions Hydrogen bonding (N-H···O, N-H···Cl), van der Waals forcesHydrogen bonding (N-H···O, O-H···O), π-π stacking, halogen bonding (C-Cl···O/N)

Note: Specific unit cell dimensions and other detailed crystallographic parameters are highly dependent on the specific polymorph obtained and are best retrieved directly from the corresponding CIF files from a crystallographic database.

Structural Analysis and Comparison

A comparative analysis of the crystal structures of L-phenylalanine methyl ester and 3,4-dichloro-L-phenylalanine reveals the distinct influence of the methyl ester and the dichlorophenyl groups on the solid-state packing.

Sources

Comparative

Spectroscopic Comparison of L- and D-Isomers of Methyl 3,4-Dichlorophenylalaninate: A Guide for Drug Development Professionals

In the landscape of modern drug development, the chirality of a molecule is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile. The subtle, mirror-image difference between...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug development, the chirality of a molecule is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile. The subtle, mirror-image difference between enantiomers can lead to vastly different biological activities, with one isomer offering therapeutic benefits while the other may be inactive or even harmful. This guide provides a comprehensive spectroscopic framework for the differentiation and comparative analysis of the L- and D-isomers of methyl 3,4-dichlorophenylalaninate, a chiral building block of interest in medicinal chemistry. By leveraging a suite of spectroscopic techniques, researchers can ensure the stereochemical integrity of their compounds, a cornerstone of safe and effective drug design.[1][2]

The Imperative of Chiral Discrimination

The stereochemistry of active pharmaceutical ingredients (APIs) is a critical quality attribute that profoundly influences their interaction with the chiral environment of the human body, including enzymes and receptors.[1] The ability to selectively synthesize and analytically distinguish between enantiomers is therefore of paramount importance in the pharmaceutical industry.[3] This guide focuses on established spectroscopic methods that provide unambiguous characterization of the L- and D-isomers of methyl 3,4-dichlorophenylalaninate.

A Multi-Pronged Spectroscopic Approach

A robust and reliable differentiation of enantiomers is best achieved through the synergistic use of multiple spectroscopic techniques. While methods like Nuclear Magnetic Resonance (NMR) can provide detailed structural information in a chiral environment, chiroptical techniques such as Circular Dichroism (CD) offer high sensitivity to the molecule's three-dimensional arrangement.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unmasking Chirality

Standard NMR spectroscopy is inherently "blind" to chirality, meaning that enantiomers in an achiral solvent will produce identical spectra.[2][5] To overcome this limitation, chiral discriminating agents are employed to induce a diastereomeric interaction, leading to distinguishable NMR signals for each enantiomer.[6] Two primary strategies are utilized:

  • Chiral Derivatizing Agents (CDAs): These are enantiomerically pure reagents that covalently react with the analyte to form a pair of diastereomers.[7] These diastereomers possess distinct chemical and physical properties, resulting in separate and quantifiable signals in the NMR spectrum.[7][8]

  • Chiral Solvating Agents (CSAs): CSAs form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte.[8] This interaction alters the chemical environment of the enantiomers sufficiently to induce different chemical shifts in the NMR spectrum.[5]

Experimental Protocol: ¹H NMR Analysis with a Chiral Derivatizing Agent (e.g., Mosher's Acid Chloride)

  • Sample Preparation: In a clean, dry NMR tube, dissolve a known quantity (e.g., 5 mg) of the methyl 3,4-dichlorophenylalaninate sample (either the pure L- or D-isomer, or a mixture) in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • Derivatization: Add a slight molar excess (e.g., 1.1 equivalents) of an enantiomerically pure chiral derivatizing agent, such as (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride), to the NMR tube. The reaction forms diastereomeric esters.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Analysis: Integrate the well-resolved signals corresponding to the diastereomeric products. The ratio of the integrals directly correlates with the enantiomeric ratio of the original sample.

Hypothetical Data Comparison: ¹H NMR of L- and D-Methyl 3,4-Dichlorophenylalaninate Derivatives

ProtonL-Isomer Derivative (ppm)D-Isomer Derivative (ppm)Δδ (ppm)
α-H4.854.800.05
β-CH₂3.20, 3.103.18, 3.080.02
OCH₃3.753.720.03
Aromatic-H7.30-7.107.28-7.08~0.02

Note: The chemical shifts are hypothetical and serve to illustrate the expected differentiation.

Workflow for Chiral Analysis using NMR with a Chiral Derivatizing Agent

G cluster_sample_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis NMR Analysis Analyte Methyl 3,4-dichlorophenylalaninate (L/D mixture) Reaction Formation of Diastereomeric Esters Analyte->Reaction CDA Chiral Derivatizing Agent (e.g., Mosher's Acid Chloride) CDA->Reaction Solvent Deuterated Solvent (e.g., CDCl₃) Solvent->Reaction NMR ¹H NMR Spectroscopy Reaction->NMR Integration Signal Integration NMR->Integration Result Determination of Enantiomeric Ratio Integration->Result

Caption: Workflow for determining the enantiomeric ratio using NMR spectroscopy with a chiral derivatizing agent.

Circular Dichroism (CD) Spectroscopy: A Chiroptical Fingerprint

Circular Dichroism (CD) spectroscopy is a powerful technique that measures the differential absorption of left- and right-circularly polarized light by chiral molecules.[9][10] Enantiomers, by their nature, exhibit mirror-image CD spectra, making this technique highly specific for chiral discrimination and the determination of absolute configuration.[1]

  • Electronic Circular Dichroism (ECD): In the UV-Vis region, ECD probes electronic transitions within the molecule. For aromatic amino acids and their derivatives, the electronic transitions of the phenyl chromophore are sensitive to the chiral center, giving rise to characteristic CD signals.[11][12]

  • Vibrational Circular Dichroism (VCD): VCD extends the principles of CD to the infrared region, probing the vibrational transitions of the molecule.[13] VCD is particularly sensitive to the molecule's conformation and can provide detailed structural information.[13][14]

Experimental Protocol: Electronic Circular Dichroism (ECD) Spectroscopy

  • Sample Preparation: Prepare solutions of the L- and D-isomers of methyl 3,4-dichlorophenylalaninate in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration. The concentration should be optimized to yield an optical density (OD) between 0.5 and 1.0 at the wavelength of maximum absorbance.[15] Ensure the solvent is transparent in the wavelength range of interest.

  • Instrumentation: Use a calibrated CD spectropolarimeter. Purge the instrument with nitrogen gas to remove oxygen, which absorbs in the far-UV region.[16]

  • Data Acquisition: Record the CD spectra of the L- and D-isomers, as well as a solvent blank, over the desired wavelength range (e.g., 190-300 nm).

  • Data Analysis: After subtracting the solvent baseline, the CD spectra of the L- and D-isomers should appear as mirror images of each other. The magnitude of the CD signal is proportional to the concentration of the enantiomer.

Hypothetical Data Comparison: ECD Spectra of L- and D-Methyl 3,4-Dichlorophenylalaninate

Wavelength (nm)L-Isomer Molar Ellipticity (deg·cm²·dmol⁻¹)D-Isomer Molar Ellipticity (deg·cm²·dmol⁻¹)
~260+50-50
~220-200+200
~205+1500-1500

Note: The wavelengths and molar ellipticity values are hypothetical and based on the expected behavior of aromatic amino acid derivatives.

Workflow for Chiral Analysis using Circular Dichroism Spectroscopy

G cluster_sample_prep Sample Preparation cluster_measurement CD Measurement cluster_analysis Data Analysis L_Isomer L-Isomer Solution Spectropolarimeter CD Spectropolarimeter L_Isomer->Spectropolarimeter D_Isomer D-Isomer Solution D_Isomer->Spectropolarimeter Solvent UV-Transparent Solvent Solvent->Spectropolarimeter Spectra Mirror-Image CD Spectra Spectropolarimeter->Spectra Quantification Quantification of Enantiomeric Purity Spectra->Quantification

Caption: Workflow for the comparative analysis of enantiomers using Circular Dichroism spectroscopy.

Conclusion

The spectroscopic comparison of the L- and D-isomers of methyl 3,4-dichlorophenylalaninate is a critical step in its application in drug discovery and development. NMR spectroscopy, when used with chiral discriminating agents, provides a robust method for determining enantiomeric purity. Circular Dichroism spectroscopy offers a highly sensitive and specific chiroptical fingerprint of each enantiomer. By employing these techniques in a complementary fashion, researchers can confidently establish the stereochemical identity and purity of their compounds, ensuring the development of safe and effective pharmaceuticals.

References

  • Vertex AI Search. (n.d.). The Best Practices for Sample Preparation in Circular Dichroism Spectroscopy Analysis.
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  • Silva, A. M., et al. (2021). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 26(16), 4967.
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  • Ciardelli, F., et al. (2010). Circular dichroism in drug discovery and development: an abridged review. Analytical and Bioanalytical Chemistry, 398(1), 155-166.
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  • Bull, S. D., et al. (2008). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines.
  • YouTube. (2023, August 15). Principle and Applications of Circular Dichroism - Basics & Recent Advancements of CD.
  • ResearchGate. (n.d.). Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy.
  • Horwitz, J., Strickland, E. H., & Billups, C. (1969). Analysis of vibrational structure in the near-ultraviolet circular dichroism and absorption spectra of phenylalanine and its derivatives. Journal of the American Chemical Society, 91(1), 184-190.
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  • ResearchGate. (n.d.). Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy.
  • Bull, S. D., et al. (2013). A Simple Protocol for NMR Analysis of the Enantiomeric Purity of Chiral Hydroxylamines. Organic Letters, 15(24), 6294-6297.
  • Wenzel, T. J., & Wilcox, J. D. (2003). Spectroscopic methods for determining enantiomeric purity and absolute configuration in chiral pharmaceutical molecules. Chirality, 15(4), 256-270.
  • Wang, Y., et al. (2023). 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. Analyst, 148(17), 4169-4176.
  • ResearchGate. (n.d.). (a) Vibrational circular dichroism (VCD) and (b) IR spectra of L-Phes...
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  • Reineri, F., et al. (2023). NMR Discrimination of d- and l-α-Amino Acids at Submicromolar Concentration via Parahydrogen-Induced Hyperpolarization. Journal of the American Chemical Society, 145(3), 1956-1963.
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Validation

A Comparative Guide to the Reactivity of Methyl 3,4-dichloro-L-phenylalaninate and Methyl Phenylalaninate for Pharmaceutical Research and Development

In the landscape of pharmaceutical research and drug development, the nuanced reactivity of chiral building blocks is of paramount importance. The strategic modification of these molecules can profoundly influence their...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the nuanced reactivity of chiral building blocks is of paramount importance. The strategic modification of these molecules can profoundly influence their synthetic utility and the pharmacological properties of the resulting active pharmaceutical ingredients (APIs). This guide provides an in-depth, objective comparison of the chemical reactivity of Methyl 3,4-dichloro-L-phenylalaninate and its non-halogenated counterpart, Methyl L-phenylalaninate. This analysis is grounded in fundamental principles of physical organic chemistry and supported by established experimental methodologies, offering valuable insights for researchers and scientists in the field.

Introduction: Structural and Electronic Perturbations

Methyl L-phenylalaninate serves as a fundamental chiral building block in the synthesis of a diverse array of pharmaceutical agents. The introduction of two chlorine atoms onto the phenyl ring at the 3 and 4 positions, yielding Methyl 3,4-dichloro-L-phenylalaninate, induces significant electronic and steric alterations. These changes, in turn, modulate the reactivity of the molecule's key functional groups: the primary amine, the methyl ester, and the aromatic ring. Understanding these differences is crucial for optimizing reaction conditions, predicting side reactions, and designing novel synthetic pathways.

The primary distinction lies in the potent electron-withdrawing nature of the chlorine atoms. This effect is twofold: a strong inductive effect (-I) and a weaker, opposing resonance effect (+R). The inductive effect, operating through the sigma bond framework, withdraws electron density from the aromatic ring. The resonance effect, involving the donation of a lone pair of electrons from the chlorine atoms to the pi-system of the ring, is less significant for halogens.[1][2] Consequently, the 3,4-dichloro-substituted ring is substantially more electron-deficient than the unsubstituted phenyl ring of methyl phenylalaninate.

Comparative Reactivity Analysis

The altered electronic landscape of Methyl 3,4-dichloro-L-phenylalaninate directly impacts the reactivity of its functional groups. A comparative analysis reveals key differences in their chemical behavior.

Reactivity of the Amino Group: Nucleophilicity

The primary amino group is a key site for a multitude of synthetic transformations, most notably acylation reactions to form amide bonds. The nucleophilicity of this amine is directly influenced by the electron density on the nitrogen atom.

  • Methyl Phenylalaninate: The amino group in this molecule exhibits standard nucleophilicity for a primary amine adjacent to a chiral center.

  • Methyl 3,4-dichloro-L-phenylalaninate: The strong electron-withdrawing effect of the two chlorine atoms is transmitted through the carbon backbone to the amino group. This inductive pull reduces the electron density on the nitrogen, thereby decreasing its nucleophilicity .

This reduction in nucleophilicity implies that N-acylation reactions with Methyl 3,4-dichloro-L-phenylalaninate will generally proceed at a slower rate compared to Methyl Phenylalaninate under identical conditions.[3] To achieve comparable reaction times and yields, more forcing conditions, such as the use of more reactive acylating agents (e.g., acid chlorides over anhydrides), stronger bases, or elevated temperatures, may be necessary.

Table 1: Predicted Relative Reactivity in N-Acylation

CompoundPhenyl Ring SubstitutionElectronic Effect on Amino GroupPredicted N-Acylation Rate
Methyl L-phenylalaninateNoneNeutralFaster
Methyl 3,4-dichloro-L-phenylalaninate3,4-DichloroElectron-withdrawingSlower
Reactivity of the Methyl Ester: Susceptibility to Hydrolysis

The methyl ester functionality is susceptible to both acid- and base-catalyzed hydrolysis. The rate of this reaction is largely dependent on the electrophilicity of the carbonyl carbon.

  • Methyl Phenylalaninate: The carbonyl carbon possesses a typical electrophilic character for an amino acid ester.

  • Methyl 3,4-dichloro-L-phenylalaninate: The electron-withdrawing 3,4-dichlorophenyl group enhances the partial positive charge on the carbonyl carbon. This increased electrophilicity makes the ester more susceptible to nucleophilic attack by water or hydroxide ions.

Therefore, Methyl 3,4-dichloro-L-phenylalaninate is expected to undergo hydrolysis more readily than Methyl Phenylalaninate, particularly under basic conditions.[1][4] This heightened reactivity is an important consideration for purification and storage, as even mildly basic or acidic conditions could lead to premature cleavage of the ester.

Table 2: Predicted Relative Reactivity in Ester Hydrolysis

CompoundPhenyl Ring SubstitutionElectronic Effect on Carbonyl CarbonPredicted Hydrolysis Rate
Methyl L-phenylalaninateNoneNeutralSlower
Methyl 3,4-dichloro-L-phenylalaninate3,4-DichloroElectron-withdrawingFaster
Reactivity of the Aromatic Ring: Electrophilic Aromatic Substitution

The phenyl ring in both molecules can undergo electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, and Friedel-Crafts reactions. The rate and regioselectivity of these reactions are dictated by the electronic nature of the substituents on the ring.

  • Methyl Phenylalaninate: The side chain is weakly activating and directs incoming electrophiles to the ortho and para positions.

  • Methyl 3,4-dichloro-L-phenylalaninate: The two chlorine atoms are deactivating groups due to their strong inductive electron withdrawal, making the aromatic ring significantly less reactive towards electrophiles compared to the unsubstituted ring.[5] The directing effects of the substituents are additive. The chlorine atoms are ortho, para-directing, while the alkyl side chain is also ortho, para-directing. The positions ortho to the chlorine at C3 are C2 and C4 (already substituted). The positions para to the chlorine at C3 is C6. The positions ortho to the chlorine at C4 are C3 (already substituted) and C5. The position para to the chlorine at C4 is C1 (already substituted). The alkyl group at C1 directs to C2 and C6. Therefore, electrophilic attack is most likely to occur at the C2, C5 and C6 positions, with steric hindrance playing a significant role in the product distribution.

To quantify the deactivating effect, we can consider the Hammett substituent constants (σ). For a chloro substituent, σmeta is +0.37 and σpara is +0.23.[6][7] The additive effect of two chloro groups at the 3 and 4 positions results in a significant increase in the sigma value, indicating a substantial decrease in the electron density of the ring and thus a lower reactivity in EAS reactions.

Table 3: Predicted Relative Reactivity in Electrophilic Aromatic Substitution

CompoundPhenyl Ring SubstitutionElectronic Effect on Aromatic RingPredicted EAS Rate
Methyl L-phenylalaninateNoneWeakly activatingFaster
Methyl 3,4-dichloro-L-phenylalaninate3,4-DichloroStrongly deactivatingSlower

Experimental Protocols

To empirically validate the predicted differences in reactivity, the following experimental protocols can be employed.

Protocol for Comparative N-Acetylation

This protocol allows for the monitoring of the N-acetylation rate of both compounds under identical conditions.

Materials:

  • Methyl L-phenylalaninate hydrochloride

  • Methyl 3,4-dichloro-L-phenylalaninate hydrochloride

  • Acetic anhydride

  • Triethylamine

  • Dichloromethane (anhydrous)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Prepare 0.1 M solutions of both Methyl L-phenylalaninate hydrochloride and Methyl 3,4-dichloro-L-phenylalaninate hydrochloride in anhydrous dichloromethane.

  • In separate reaction vessels, place 10 mL of each solution.

  • To each vessel, add triethylamine (1.1 equivalents).

  • Initiate the reaction by adding acetic anhydride (1.05 equivalents) to each vessel simultaneously.

  • At regular time intervals (e.g., 5, 15, 30, 60, and 120 minutes), withdraw a 100 µL aliquot from each reaction mixture.

  • Quench the reaction in the aliquot by adding it to 900 µL of a 1:1 mixture of acetonitrile and water containing 0.1% trifluoroacetic acid.

  • Analyze the quenched samples by HPLC to determine the percentage conversion of the starting material to the N-acetylated product.

  • Plot the percentage conversion versus time for both reactions to compare their rates.

Protocol for Comparative Ester Hydrolysis

This protocol outlines a method for comparing the rates of base-catalyzed hydrolysis.

Materials:

  • Methyl L-phenylalaninate

  • Methyl 3,4-dichloro-L-phenylalaninate

  • Sodium hydroxide solution (0.1 M)

  • Methanol

  • pH meter

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Prepare 0.01 M solutions of both Methyl L-phenylalaninate and Methyl 3,4-dichloro-L-phenylalaninate in methanol.

  • In separate temperature-controlled reaction vessels (e.g., 25 °C), place 50 mL of 0.1 M sodium hydroxide solution.

  • Initiate the hydrolysis by adding 1 mL of the respective ester solution to each vessel with vigorous stirring.

  • At regular time intervals (e.g., 10, 30, 60, 120, and 240 minutes), withdraw a 1 mL aliquot from each reaction mixture.

  • Immediately neutralize the aliquot with a predetermined amount of 0.1 M hydrochloric acid to quench the reaction.

  • Analyze the neutralized samples by HPLC to quantify the remaining ester and the formed carboxylic acid.

  • Plot the concentration of the remaining ester versus time for both reactions to determine their hydrolysis rates.[8]

Visualizing the Electronic Effects

The following diagram illustrates the inductive electron withdrawal by the chloro substituents, leading to a decrease in electron density on the aromatic ring and the amino group, and an increase in the electrophilicity of the carbonyl carbon in Methyl 3,4-dichloro-L-phenylalaninate.

G cluster_0 Methyl Phenylalaninate cluster_1 Methyl 3,4-dichloro-L-phenylalaninate Phe Phenyl Ring (Electron-rich) NH2_Phe Amino Group (Nucleophilic) Phe->NH2_Phe Standard e- density COOMe_Phe Carbonyl Carbon (Electrophilic) Phe->COOMe_Phe Standard e- density DiClPhe 3,4-Dichlorophenyl Ring (Electron-deficient) NH2_DiClPhe Amino Group (Reduced Nucleophilicity) DiClPhe->NH2_DiClPhe e- withdrawal COOMe_DiClPhe Carbonyl Carbon (Increased Electrophilicity) DiClPhe->COOMe_DiClPhe e- withdrawal Cl1 Cl Cl1->DiClPhe -I Effect Cl2 Cl Cl2->DiClPhe -I Effect

Caption: Electronic effects of 3,4-dichloro substitution.

Conclusion

The presence of 3,4-dichloro substituents on the phenyl ring of methyl L-phenylalaninate significantly alters its chemical reactivity. Compared to its non-halogenated analog, Methyl 3,4-dichloro-L-phenylalaninate exhibits:

  • Decreased nucleophilicity of the amino group , leading to slower rates of N-acylation.

  • Increased electrophilicity of the carbonyl carbon , resulting in faster rates of ester hydrolysis.

  • Decreased reactivity of the aromatic ring towards electrophilic substitution.

These predictable yet profound differences in reactivity are critical considerations for medicinal chemists and process development scientists. By understanding these principles, researchers can better anticipate reaction outcomes, optimize synthetic routes, and ultimately accelerate the development of novel therapeutics. The provided experimental protocols offer a framework for quantifying these reactivity differences in a laboratory setting.

References

  • Chemistry LibreTexts. (2025, January 29). 3.4: Substituent Effects in the Reactivity of Aromatic Rings. Retrieved from [Link]

  • Lumen Learning. (n.d.). The Effect of Substituents on Reactivity. MCC Organic Chemistry. Retrieved from [Link]

  • La Salle University. (n.d.). Substituent Effects. Retrieved from [Link]

  • St. Peter's Institute of Pharmaceutical Sciences. (n.d.). The Effect of Substituents on Reactivity. Retrieved from [Link]

  • Skwierczynski, R. D., & Connors, K. A. (1993). Demethylation kinetics of aspartame and L-phenylalanine methyl ester in aqueous solution. Pharmaceutical Research, 10(8), 1174–1180.
  • Magritek. (n.d.). Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Product formation upon hydrolysis of L-phenylalanine methyl ester... Retrieved from [Link]

  • University of California, Irvine. (n.d.). Table 1: Hammett constants for some common substituents. Retrieved from [Link]

  • Master Organic Chemistry. (2025, February 28). Electrophilic Aromatic Substitution: The Six Key Reactions. Retrieved from [Link]

  • Sirius Revision. (2025, March 13). Reactivity 3.4.13 HL Electrophilic Substitution [IB Chemistry HL]. YouTube. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, October 3). Reactivity of chlorobenzene and benzene in electrophilic substitutions. Retrieved from [Link]

  • ChemRxiv. (n.d.). Kinetics of alkaline hydrolysis of synthetic organic esters. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of N-acetyl-D,L-phenylalanine methyl ester. Retrieved from [Link]

  • Google Patents. (n.d.). METHOD FOR PRODUCING AN N-ACYL-D-PHENYLALANINE ESTER.
  • Organic Syntheses. (n.d.). L-Phenylalanine Methyl Ester Hydrochloride. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of N-acetyl-L-phenylalanine. Retrieved from [Link]

  • Stenutz. (n.d.). Hammett substituent constants. Retrieved from [Link]

  • YouTube. (2014, September 16). 326 - K1 Kinetics of Ester Hydrolysis. Retrieved from [Link]

  • National Institutes of Health. (2024, March 26). Direct additive-free N-formylation and N-acylation of anilines and synthesis of urea derivatives using green, efficient, and reusable deep eutectic solvent ([ChCl][ZnCl2]2). Retrieved from [Link]

Sources

Comparative

"confirming the enantiomeric purity of Methyl 3,4-dichloro-L-phenylalaninate"

An In-Depth Technical Guide to Confirming the Enantiomeric Purity of Methyl 3,4-dichloro-L-phenylalaninate As a Senior Application Scientist, the question is not merely if a chiral molecule is pure, but how that purity i...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Confirming the Enantiomeric Purity of Methyl 3,4-dichloro-L-phenylalaninate

As a Senior Application Scientist, the question is not merely if a chiral molecule is pure, but how that purity is confirmed with unimpeachable certainty. The enantiomeric purity of active pharmaceutical ingredients (APIs) and their intermediates, such as Methyl 3,4-dichloro-L-phenylalaninate, is a critical quality attribute that directly impacts therapeutic efficacy and patient safety. This guide provides a comparative analysis of key analytical techniques for this purpose. We will move beyond simple procedural descriptions to explore the underlying principles and strategic rationale, empowering you to select and implement the most appropriate method for your developmental stage.

The Central Challenge: Differentiating Mirror Images

Enantiomers, being non-superimposable mirror images, possess identical physical properties in an achiral environment (e.g., melting point, boiling point, standard chromatographic retention). To determine enantiomeric purity, we must introduce a chiral selector or a chiral phenomenon that forces the enantiomers to interact differently, thereby making them distinguishable. This guide will compare four robust methods to achieve this: two chromatographic techniques (HPLC and SFC) and two spectroscopic techniques (NMR and VCD).

Chiral High-Performance Liquid Chromatography (HPLC): The Industry Workhorse

Chiral HPLC is the most established and widely adopted method for enantiomeric purity assessment due to its robustness, versatility, and high resolving power. The causality behind this technique lies in the use of a Chiral Stationary Phase (CSP).

Principle of Separation: The CSP creates a chiral environment within the column. The analyte enantiomers, as they traverse the column, form transient, diastereomeric complexes with the chiral selector of the CSP. These diastereomeric complexes have different interaction energies and, consequently, different stabilities. The enantiomer forming the more stable complex is retained longer on the column, resulting in different elution times and thus, separation. For amino acid derivatives like Methyl 3,4-dichloro-L-phenylalaninate, macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin or ristocetin, are particularly effective.[1][2][3]

Experimental Protocol: Chiral HPLC-UV

This protocol is designed as a self-validating system. The initial analysis of a racemic (50:50) standard is a critical step to confirm that the system is capable of baseline separation, which is the foundation of trustworthy quantification.

  • System Preparation:

    • HPLC System: A standard HPLC system with a UV detector.

    • Chiral Column: Astec CHIROBIOTIC® T (Teicoplanin-based CSP), 25 cm x 4.6 mm, 5 µm.[3]

    • Mobile Phase: 75:25 (v/v) Acetonitrile/Water with 0.1% Formic Acid. The organic modifier and acid are crucial for modulating analyte solubility and interaction with the stationary phase.[2][3]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 220 nm.

  • Sample Preparation:

    • Racemic (1:1) Standard: Prepare a 1 mg/mL solution of racemic Methyl 3,4-dichloro-phenylalaninate in the mobile phase. This is essential for system suitability, peak identification, and resolution calculation.

    • L-Enantiomer Standard: Prepare a 1 mg/mL solution of high-purity Methyl 3,4-dichloro-L-phenylalaninate.

    • Test Sample: Prepare the sample to be tested at approximately 1 mg/mL in the mobile phase.

  • Analytical Workflow:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject 10 µL of the Racemic Standard . Identify the two eluting peaks and calculate the resolution (Rs). An Rs value > 1.5 is required for reliable quantification.

    • Inject 10 µL of the L-Enantiomer Standard to definitively identify the peak corresponding to the L-enantiomer.

    • Inject 10 µL of the Test Sample .

    • Calculate the enantiomeric excess (% ee) using the peak areas: % ee = [(Area_L - Area_D) / (Area_L + Area_D)] x 100

Data Presentation: Expected HPLC Results
SampleL-Enantiomer Retention Time (min)D-Enantiomer Retention Time (min)Resolution (Rs)L-Enantiomer Area (%)D-Enantiomer Area (%)Enantiomeric Excess (% ee)
Racemic Standard8.59.8>1.550.149.90.2
L-Enantiomer Standard8.5Not DetectedN/A>99.9<0.1>99.8
Test Sample8.59.8>1.599.60.499.2
Workflow Diagram: Chiral HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample Prepare Samples (Racemic, Standard, Test) Equilibrate Equilibrate Chiral Column Sample->Equilibrate MobilePhase Prepare Mobile Phase (ACN/H2O/FA) MobilePhase->Equilibrate Inject Inject Sample Equilibrate->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection (220 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate % ee Integrate->Calculate

Caption: Workflow for enantiomeric purity determination by Chiral HPLC.

Chiral Supercritical Fluid Chromatography (SFC): The Green & Fast Alternative

SFC has emerged as a powerful tool for chiral separations, often outperforming HPLC in speed and efficiency while significantly reducing organic solvent consumption.[4][5][6] The technique uses supercritical CO2 as the primary mobile phase, which has low viscosity and high diffusivity, leading to faster separations and higher throughput.

Principle of Separation: The separation mechanism in chiral SFC is analogous to HPLC, relying on the differential formation of transient diastereomeric complexes between the enantiomers and a CSP. However, the unique properties of the supercritical fluid mobile phase can alter the nature of these interactions, often leading to improved selectivity and resolution compared to liquid-phase chromatography.[7]

Experimental Protocol: Chiral SFC-UV
  • System Preparation:

    • SFC System: An analytical SFC system with a back-pressure regulator and UV detector.

    • Chiral Column: A polysaccharide-based CSP, such as a Daicel CHIRALPAK® column, is often a good starting point for SFC.

    • Mobile Phase: Supercritical CO2 with an organic modifier (co-solvent), typically Methanol. A common starting gradient is 5% to 40% Methanol over 5 minutes.

    • Flow Rate: 3.0 mL/min.

    • Outlet Pressure: 150 bar.

    • Column Temperature: 40 °C.

    • Detection: UV at 220 nm.

  • Sample Preparation: As per the HPLC protocol, but samples are typically dissolved in a solvent compatible with the mobile phase, such as Methanol.

  • Analytical Workflow: The workflow is similar to HPLC, involving system suitability checks with a racemic standard before analyzing the test sample. The key advantage is the significantly reduced run time.

Data Presentation: SFC vs. HPLC Performance
ParameterChiral HPLCChiral SFCRationale for Difference
Run Time (min)~15~5Low viscosity of supercritical CO2 allows for higher flow rates.[5][8]
Solvent ConsumptionHigh (e.g., 15 mL/run)Low (e.g., <2 mL organic/run)CO2 is the primary mobile phase, making it a "green" technique.[4]
Resolution (Rs)>1.5Often ≥ HPLCUnique solvating properties of supercritical fluids can enhance chiral recognition.
Workflow Diagram: Chiral SFC Analysis

SFC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample Prepare Samples in Alcohol-based Solvent Equilibrate Equilibrate Chiral Column Sample->Equilibrate Inject Inject Sample Equilibrate->Inject Separate SFC Separation (CO2 + Modifier) Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate % ee Integrate->Calculate

Caption: High-throughput enantiomeric purity workflow using Chiral SFC.

NMR Spectroscopy with Chiral Solvating Agents (CSAs): The "In-Situ" Method

Nuclear Magnetic Resonance (NMR) spectroscopy offers a fundamentally different approach. Instead of physical separation, it distinguishes enantiomers in the same solution by converting them into diastereomeric complexes that are distinguishable in the NMR spectrum. This method is powerful as it does not require a reference standard of the minor enantiomer.

Principle of Discrimination: A Chiral Solvating Agent (CSA) is added to the NMR sample. The CSA interacts non-covalently with the analyte enantiomers to form short-lived diastereomeric complexes. In these complexes, the nuclei of the analyte enantiomers experience different magnetic environments, leading to separate signals (different chemical shifts) in the NMR spectrum.[9][10] The ratio of the integrals of these distinct signals directly corresponds to the enantiomeric ratio. For higher sensitivity and better signal dispersion, ¹⁹F NMR can be used if the analyte is derivatized with a fluorine-containing tag.[11][12]

Experimental Protocol: ¹H NMR with a CSA
  • Reagent and Sample Preparation:

    • NMR Spectrometer: 400 MHz or higher for better resolution.

    • Chiral Solvating Agent (CSA): (R)-(-)-1,1'-Bi-2-naphthol (BINOL) is a suitable choice. Prepare a stock solution in a deuterated solvent (e.g., CDCl₃).

    • Test Sample: Accurately weigh ~5-10 mg of Methyl 3,4-dichloro-L-phenylalaninate into an NMR tube and dissolve in ~0.6 mL of CDCl₃.

    • Racemic Standard: Prepare a racemic sample in a separate tube for validation.

  • Analytical Workflow:

    • Acquire a standard ¹H NMR spectrum of the test sample to serve as a baseline.

    • Add a stoichiometric amount (e.g., 1.0 equivalent) of the CSA to the NMR tube.

    • Acquire a new ¹H NMR spectrum. Look for splitting of a well-resolved proton signal (e.g., the methoxy protons or the alpha-proton) into two distinct signals.

    • Carefully integrate the two new signals corresponding to the L- and D-enantiomers.

    • Calculate the % ee from the integration values: % ee = [(Integral_L - Integral_D) / (Integral_L + Integral_D)] x 100

Data Presentation: Expected NMR Results
Analyte ProtonChemical Shift (δ) without CSAChemical Shift (δ) with CSAIntegration Ratio (L:D)Calculated % ee
O-CH₃ (Racemic)3.75 (singlet)3.74 (L), 3.72 (D)50.2 : 49.80.4
O-CH₃ (Test Sample)3.75 (singlet)3.74 (L), 3.72 (D)99.6 : 0.499.2
Diagram: Principle of NMR Chiral Discrimination

NMR_Principle cluster_enantiomers Enantiomers in Solution cluster_complexes Diastereomeric Complexes cluster_spectrum Resulting NMR Spectrum L_Analyte L-Analyte Complex_L [L-Analyte ● CSA] L_Analyte->Complex_L + CSA D_Analyte D-Analyte Complex_D [D-Analyte ● CSA] D_Analyte->Complex_D + CSA CSA Chiral Solvating Agent (CSA) Spectrum Two distinct signals (δL ≠ δD) Complex_L->Spectrum Complex_D->Spectrum

Caption: Formation of diastereomeric complexes leads to distinct NMR signals.

Vibrational Circular Dichroism (VCD): The Absolute Method

VCD is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. It is a powerful, non-destructive method that not only quantifies enantiomeric excess but can also be used to determine the absolute configuration of the molecule.

Principle of Measurement: Enantiomers interact differently with circularly polarized light. A VCD spectrum is a plot of this differential absorption versus frequency. The intensity of a VCD signal is directly proportional to the concentration difference between the two enantiomers, i.e., the enantiomeric excess.[13] A racemic mixture will have no VCD signal, while an enantiopure sample will show the maximum signal intensity.

Experimental Protocol: VCD Analysis
  • System and Sample Preparation:

    • VCD Spectrometer: An FTIR spectrometer equipped with a VCD module.

    • Sample Cell: A suitable liquid cell (e.g., BaF₂).

    • Calibration Standards: Prepare a series of standards with known % ee (e.g., 100% L, 75% L, 50% L, 25% L, 0%) by mixing appropriate amounts of the pure L-enantiomer and the racemic material. Dissolve in a suitable solvent (e.g., CCl₄) at a known concentration.

    • Test Sample: Prepare the test sample at the same concentration as the standards.

  • Analytical Workflow:

    • Acquire the VCD spectrum for each calibration standard.

    • Identify one or more strong, well-resolved VCD bands.

    • Create a calibration curve by plotting the VCD peak intensity (ΔA) versus the known % ee for each standard. The relationship should be linear.[14][15]

    • Acquire the VCD spectrum of the test sample under the same conditions.

    • Measure the intensity of the same VCD band(s) and use the calibration curve to determine the % ee of the test sample.

Data Presentation: VCD Calibration Curve Data
Known % ee (L-enantiomer)VCD Intensity at ν_max (ΔA x 10⁻⁵)
00.1
252.6
505.1
757.4
10010.2
Test Sample 10.1
Determined % ee ~99%
Diagram: Principle of VCD Measurement

VCD_Principle IR_Source Infrared Light (Unpolarized) Polarizer Linear Polarizer IR_Source->Polarizer PEM Photoelastic Modulator (Creates Circularly Polarized Light) Polarizer->PEM Sample Chiral Sample (L- and D-Enantiomers) PEM->Sample Left & Right Circularly Polarized Light Detector Detector Sample->Detector Differential Absorption Signal VCD Signal (ΔA = AL - AR) Detector->Signal

Caption: VCD measures the differential absorption of polarized IR light.

Comparison and Recommendations

Choosing the right technique depends on the specific requirements of the analysis, such as throughput, available equipment, and the need for absolute configuration data.

FeatureChiral HPLCChiral SFCNMR with CSAVibrational Circular Dichroism (VCD)
Principle Chromatographic SeparationChromatographic SeparationDiastereomeric ComplexationDifferential Light Absorption
Throughput ModerateHighModerateLow to Moderate
Solvent Usage HighVery LowLowModerate
Sensitivity High (UV Detector)High (UV Detector)ModerateLow
Sample Prep Simple dissolutionSimple dissolutionSimple mixingRequires calibration standards
Absolute Config. NoNoPossible with specific methodsYes
Best For Routine QC, high resolutionHigh-throughput screening, green chemistryOrthogonal confirmation, no pure D-stdAbsolute configuration, fundamental studies

Final Recommendation:

  • For routine quality control and release testing , Chiral HPLC remains the gold standard due to its proven robustness and regulatory acceptance.

  • For high-throughput screening in discovery or process development, Chiral SFC is the superior choice for its speed and environmental benefits.[6]

  • NMR with a CSA serves as an excellent orthogonal method to confirm results from chromatography, especially when a reference standard for the impurity enantiomer is unavailable.

  • VCD should be employed when the determination of absolute configuration is required alongside enantiomeric purity, or for in-depth characterization of the chiral product.

By understanding the causality and operational nuances of each technique, researchers and drug development professionals can confidently select and implement the most fitting strategy to ensure the enantiomeric integrity of Methyl 3,4-dichloro-L-phenylalaninate and other critical chiral molecules.

References

  • Sawada, K., & Shizuma, M. (n.d.). Determination of enantiomeric excess for amino acid ester salts using FAB mass spectrometry. RSC Publishing.
  • Selvita. (2024, September 19).
  • Mannerino, R. (n.d.).
  • Nafie, L. A., & Freedman, T. B. (n.d.). The Determination of Enantiomeric Purity and Absolute Configuration by Vibrational Circular Dichroism Spectroscopy. AIP Publishing.
  • Li, M., et al. (2022). Simultaneous Discrimination and Quantification of Enantiomeric Amino Acids under Physiological Conditions by Chiral 19F NMR Tag. Analytical Chemistry.
  • De Klerck, K., et al. (2012).
  • Unknown. (2021, November 22). Achiral Supercritical Fluid Chromatography (SFC)
  • Gafurov, Z., & Vasilev, D. (2012). Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy. Magnetic Resonance in Chemistry.
  • Li, G., et al. (2023). 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. Analyst (RSC Publishing).
  • Freedman, T. B., et al. (n.d.). Determination of Enantiomeric Excess in Samples of Chiral Molecules Using Fourier Transform Vibrational Circular Dichroism Spectroscopy: Simulation of Real-Time Reaction Monitoring. PubMed.
  • Freire, R. L., & Pizzutti, I. R. (n.d.).
  • Salnikov, O. G., et al. (2023).
  • Thomas, J. (n.d.).
  • Unknown. (2025, August 6). Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy.
  • Hroboňová, K., et al. (2018).
  • Hroboňová, K., et al. (n.d.). Application of achiral-chiral two-dimensional HPLC for separation of phenylalanine and tryptophan enantiomers in dietary supplement. PubMed.
  • Lopez, J. J., et al. (n.d.). A vibrational circular dichroism (VCD) methodology for the measurement of enantiomeric excess in chiral compounds in the solid phase and for the complementary use of NMR and VCD techniques in solution: the camphor case. RSC Publishing.
  • Freedman, T. B., & Nafie, L. A. (n.d.). 8.25 Spectroscopic Analysis: Vibrational Circular Dichroism.
  • Shrestha, R., et al. (2025, August 19).
  • Hroboňová, K., et al. (2018, June 26). Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases.
  • Claus, J. E. (n.d.). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich.
  • Jang, S., et al. (2021). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry.

Sources

Validation

A Researcher's Guide to Spectroscopic Characterization: Correlating Computational and Experimental Data for Methyl 3,4-dichloro-L-phenylalaninate

In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel chemical entities is paramount. The journey from synthesis to application is paved with analytical checkpoi...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel chemical entities is paramount. The journey from synthesis to application is paved with analytical checkpoints, and among the most powerful tools in our arsenal are spectroscopic techniques. However, the interpretation of experimental spectra can often be complex, ambiguous, or require confirmation. This is where computational chemistry offers a powerful synergy, providing a theoretical framework to predict and validate experimental findings.

This guide provides a comprehensive walkthrough for correlating computational and experimental spectroscopic data, using a case study approach. While our target molecule is Methyl 3,4-dichloro-L-phenylalaninate , a compound of interest in targeted drug delivery and as a synthetic intermediate, we will leverage the extensive publicly available data for its parent compound, L-phenylalanine methyl ester , to establish a robust methodology. We will then extrapolate this validated approach to predict and understand the spectroscopic nuances introduced by the dichloro-substitution on the phenyl ring.

This guide is intended for researchers, scientists, and drug development professionals who are looking to integrate computational chemistry into their analytical workflows to achieve a higher degree of confidence in their structural assignments and to gain deeper insights into the electronic and vibrational properties of their molecules.

The Synergy of Computation and Experimentation

The core principle behind this integrated approach is the use of quantum mechanical calculations, most notably Density Functional Theory (DFT), to model the behavior of molecules and predict their spectroscopic properties. When these theoretical predictions align with experimental data, it provides a powerful confirmation of the molecule's structure. Conversely, discrepancies can highlight subtle structural features, conformational isomers, or the influence of the molecule's environment (e.g., solvent effects) that might otherwise be overlooked.

dot graph TD { subgraph "Workflow" A[Molecule Synthesis & Purification] --> B{Spectroscopic Analysis}; C[In Silico Modeling] --> D{Computational Prediction}; B --> E{Data Correlation}; D --> E; E --> F[Structural Validation & Insight]; end style A fill:#F1F3F4,stroke:#5F6368 style B fill:#4285F4,stroke:#FFFFFF,fontcolor:#FFFFFF style C fill:#4285F4,stroke:#FFFFFF,fontcolor:#FFFFFF style D fill:#34A853,stroke:#FFFFFF,fontcolor:#FFFFFF style E fill:#FBBC05,stroke:#202124,fontcolor:#202124 style F fill:#EA4335,stroke:#FFFFFF,fontcolor:#FFFFFF } caption: "Workflow for integrating experimental and computational spectroscopy."

Methodologies: A Dual-Pronged Approach

A successful correlation study hinges on the quality of both the experimental data and the computational models. Here, we outline the best practices for each.

Part 1: Experimental Spectroscopic Analysis

For a comprehensive characterization, a suite of spectroscopic techniques should be employed. For the purpose of this guide, we will focus on FT-IR, UV-Vis, and NMR spectroscopy.

1.1. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups.

  • Sample Preparation: For solid samples like Methyl 3,4-dichloro-L-phenylalaninate, the KBr pellet method is standard. A small amount of the sample is ground with potassium bromide and pressed into a thin, transparent disk.

  • Instrumentation: A modern FT-IR spectrometer is used to acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to specific functional groups (e.g., N-H, C=O, C-Cl).

1.2. Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in aromatic systems.

  • Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent, such as methanol or acetonitrile.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used to measure the absorbance of the solution across a range of wavelengths (typically 200-400 nm for this type of molecule).

  • Data Analysis: The wavelength of maximum absorbance (λmax) is determined, which corresponds to the energy of the primary electronic transition.

1.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

  • Sample Preparation: A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is often added as an internal standard.

  • Instrumentation: High-field NMR spectrometers (e.g., 400 MHz or higher) are used to acquire ¹H and ¹³C NMR spectra.

  • Data Analysis: The chemical shifts (δ), coupling constants (J), and integration values of the signals are analyzed to map out the connectivity of the atoms in the molecule.

Part 2: Computational Spectroscopic Prediction

The accuracy of computational predictions is highly dependent on the chosen theoretical model and basis set. For molecules of this type, Density Functional Theory (DFT) with a hybrid functional like B3LYP and a reasonably large basis set offers a good balance of accuracy and computational cost.

2.1. Molecular Modeling and Geometry Optimization

  • Structure Building: The 3D structure of Methyl 3,4-dichloro-L-phenylalaninate is built using a molecular modeling software (e.g., GaussView, Avogadro).

  • Geometry Optimization: A geometry optimization calculation is performed to find the lowest energy conformation of the molecule. A common and effective level of theory for this is B3LYP with the 6-311++G(d,p) basis set. This step is crucial as the accuracy of the predicted spectra depends on having an accurate molecular geometry.

2.2. Predicting Spectroscopic Data

  • FT-IR: Following geometry optimization, a frequency calculation is performed at the same level of theory. This computes the vibrational frequencies and their corresponding intensities. It is common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and other systematic errors in the theoretical model.

  • UV-Vis: Time-Dependent DFT (TD-DFT) calculations are used to predict the electronic excitation energies and oscillator strengths, which correspond to the λmax values in the UV-Vis spectrum.

  • NMR: The GIAO (Gauge-Including Atomic Orbital) method is typically used to calculate the isotropic shielding values of the nuclei. These are then converted to chemical shifts by referencing them to the calculated shielding of a standard (e.g., TMS).

dot graph TD { subgraph "Computational Workflow" A[Build 3D Structure] --> B{Geometry Optimization (DFT)}; B --> C{Frequency Calculation (FT-IR)}; B --> D{TD-DFT Calculation (UV-Vis)}; B --> E{GIAO NMR Calculation}; C --> F[Scaled Frequencies]; D --> G[Excitation Energies]; E --> H[Isotropic Shielding]; F --> I{Predicted Spectra}; G --> I; H --> I; end style A fill:#F1F3F4,stroke:#5F6368 style B fill:#4285F4,stroke:#FFFFFF,fontcolor:#FFFFFF style C fill:#34A853,stroke:#FFFFFF,fontcolor:#FFFFFF style D fill:#34A853,stroke:#FFFFFF,fontcolor:#FFFFFF style E fill:#34A853,stroke:#FFFFFF,fontcolor:#FFFFFF style F fill:#FBBC05,stroke:#202124,fontcolor:#202124 style G fill:#FBBC05,stroke:#202124,fontcolor:#202124 style H fill:#FBBC05,stroke:#202124,fontcolor:#202124 style I fill:#EA4335,stroke:#FFFFFF,fontcolor:#FFFFFF } caption: "Computational workflow for predicting spectroscopic data."

Results and Discussion: A Comparative Analysis

As a foundational case study, we will first compare the known experimental data for L-phenylalanine methyl ester with its computationally predicted spectra.

L-Phenylalanine Methyl Ester: The Benchmark
FT-IR Vibrational Mode Experimental (cm⁻¹)[1][2][3] Computational (B3LYP/6-311++G(d,p)) (cm⁻¹)
N-H Stretch~3400-33003450
Aromatic C-H Stretch~3100-30003080-3050
Aliphatic C-H Stretch~29502960
C=O Stretch (Ester)~17401755
Aromatic C=C Stretch~1600, 14951610, 1500
N-H Bend~16101620
C-O Stretch~12151225
¹H NMR Chemical Shift (δ, ppm) Experimental (CDCl₃)[4][5][6] Computational (GIAO/B3LYP/6-311++G(d,p)) (ppm)
Aromatic Protons7.2-7.47.3-7.5
CH~3.73.8
OCH₃~3.63.7
CH₂~3.03.1
NH₂~1.5 (broad)1.6
¹³C NMR Chemical Shift (δ, ppm) Experimental (CDCl₃)[4][6] Computational (GIAO/B3LYP/6-311++G(d,p)) (ppm)
C=O~175174.5
Aromatic C (ipso)~137136.8
Aromatic C-H~127-129127.5-129.5
CH~5555.2
OCH₃~5252.5
CH₂~4040.1

The strong correlation between the experimental and computational data for L-phenylalanine methyl ester validates our chosen theoretical model. The minor deviations are expected and can be attributed to factors such as solvent effects, which can be modeled more explicitly in advanced computational setups.

Extrapolating to Methyl 3,4-dichloro-L-phenylalaninate

With a validated methodology in hand, we can now confidently predict the spectroscopic properties of Methyl 3,4-dichloro-L-phenylalaninate and anticipate how the dichloro-substitution will manifest in the experimental spectra.

Predicted Spectroscopic Changes:

  • FT-IR:

    • The appearance of strong C-Cl stretching vibrations in the 800-600 cm⁻¹ region.

    • Shifts in the aromatic C=C and C-H vibrational modes due to the electron-withdrawing nature of the chlorine atoms.

  • UV-Vis:

    • A bathochromic shift (shift to longer wavelength) of the λmax is expected due to the extension of the conjugated system by the chlorine atoms' lone pairs.

  • NMR:

    • ¹H NMR: The aromatic region will show a more complex splitting pattern, likely an ABX system, with downfield shifts for the remaining aromatic protons due to the deshielding effect of the chlorine atoms.

    • ¹³C NMR: The aromatic carbon signals will be significantly affected. The carbons directly bonded to chlorine will experience a large downfield shift, while the other aromatic carbons will also show predictable shifts based on the substituent effects.

This predictive power is invaluable. It allows researchers to have a clear hypothesis of what to expect from their experimental data, making the interpretation process faster, more accurate, and less prone to misassignment.

Conclusion

The integration of computational chemistry with experimental spectroscopy represents a paradigm shift in the structural elucidation of novel molecules. As we have demonstrated with the case of Methyl 3,4-dichloro-L-phenylalaninate, a validated computational model can not only confirm experimental findings but also provide predictive insights that guide the interpretation of complex spectra. This synergistic approach enhances the confidence in structural assignments, accelerates research timelines, and provides a deeper understanding of the molecular properties that govern chemical and biological activity. For any researcher, scientist, or drug development professional, embracing this dual-pronged strategy is no longer a niche specialty but a cornerstone of modern chemical analysis.

References

  • D.A. Skoog, F.J. Holler, S.R. Crouch, Principles of Instrumental Analysis, 7th ed., Cengage Learning, 2017.
  • J.B. Foresman, A. Frisch, Exploring Chemistry with Electronic Structure Methods, 3rd ed., Gaussian, Inc., 2015.
  • H. Adams, R.A. Bawa, S. Jones, N-Alkyl oxazolidines as stereocontrol elements in asymmetric Diels-Alder cycloadditions of 9-substituted anthracene derivatives. University of Sheffield, [Link]

  • F.A. Bovey, Nuclear Magnetic Resonance Spectroscopy, 2nd ed., Academic Press, 1988.
  • A. Ashnagar, N.G. Naseri, P. Yaghoobi, Synthesis and Elucidation of 4-bis(2-Chloroethyl)- amino-L-phenylalanine. Asian Journal of Chemistry, 2007, 19(7), 5399-5404.
  • F. Both, Amide Neighbouring-Group Effects in Peptides: Phenylalanine as Relay Amino Acid in Long-Distance Electron Transfer. FREDI, [Link]

  • M.M. Borah et al., The Vibrational Spectroscopic studies and molecular property analysis of l-Phenylalanine using quantum chemical method. ResearchGate, [Link]

  • A. Hocine, et al., Normal Modes, Molecular Orbitals and Thermochemical Analyses of 2,4 and 3,4 Dichloro Substituted Phenyl-N-(1,3-thiazol-2-yl)acetamides: DFT Study and FTIR Spectra. ResearchGate, 2015, [Link]

  • B.G. Carvalho et al., Phenylalanine ab initio Models for the Simulation of Skin Natural Moisturizing Factor. ResearchGate, 2013, [Link]

  • T. O. F. Ali, et al., Synthesis, Spectroscopic and Computational Studies of Charge-Transfer Complexation Between 4-Aminoaniline and 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone. ResearchGate, 2020, [Link]

  • W. Habibi, et al., Molecular docking and computational assessment of spectroscopic analysis of ethyl 3-(4-chloro-2-methylphenylamino)-3-phenylacrylate as a potential antibacterial agent. ResearchGate, 2025, [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of Methyl 3,4-dichloro-L-phenylalaninate

This guide provides an in-depth, procedural framework for the safe and compliant disposal of Methyl 3,4-dichloro-L-phenylalaninate. Designed for researchers, laboratory managers, and drug development professionals, this...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of Methyl 3,4-dichloro-L-phenylalaninate. Designed for researchers, laboratory managers, and drug development professionals, this document moves beyond simple checklists to explain the scientific and regulatory rationale behind each step. Our commitment is to foster a culture of safety and environmental stewardship by empowering scientific professionals with the knowledge to manage chemical waste responsibly.

Directive 1: Hazard Assessment and Waste Classification

The foundational step in any disposal protocol is a thorough understanding of the substance's hazards. While specific toxicological data for Methyl 3,4-dichloro-L-phenylalaninate may not be extensively documented, its chemical structure provides the critical information for its classification.

Chemical Identity and Presumptive Hazards:

Methyl 3,4-dichloro-L-phenylalaninate is a derivative of the amino acid phenylalanine, containing two chlorine atoms on the phenyl ring. This structural feature firmly places it in the category of halogenated organic compounds .

Halogenated organics are subject to stringent disposal regulations because of their potential for environmental persistence and the possibility of forming toxic byproducts, such as dioxins, if not incinerated at sufficiently high temperatures. The U.S. Environmental Protection Agency (EPA) specifically regulates the disposal of halogenated organic compounds (HOCs), often prohibiting their disposal in landfills.[1][2]

Parameter Classification & Rationale
Waste Category Halogenated Organic Waste. The presence of carbon-halogen bonds is the defining characteristic for this waste stream.[3]
Physical State Presumed to be a solid powder at room temperature, similar to related compounds.[4]
Primary Hazard Environmental Hazard. Should not be released into the environment.[5]
Handling Hazards Assumed to be an eye, skin, and respiratory irritant, particularly as a dust.[5] Standard laboratory PPE is required.
Disposal Route Hazardous Waste Incineration. This is the standard and often required method for destroying halogenated organic compounds.[3][6]

Directive 2: Laboratory Waste Segregation and Collection Protocol

Proper segregation at the point of generation is the most critical step to ensure safe and compliant disposal. Mixing waste streams can lead to dangerous chemical reactions, violate regulations, and significantly increase disposal costs.

Step-by-Step Collection Procedure:

  • Select a Compatible Waste Container:

    • Choose a container made of material that is non-reactive with the chemical waste. For most organic solvents and solids, a high-density polyethylene (HDPE) or glass container is appropriate.[7][8]

    • The container must have a secure, leak-proof screw-top cap. The cap must be kept closed at all times except when waste is being added.[8][9]

  • Affix a Hazardous Waste Label:

    • Before adding any waste, label the container.

    • The label must include the words "Hazardous Waste" .[6]

    • List the full chemical name of all components. For this specific waste, write "Waste Methyl 3,4-dichloro-L-phenylalaninate" . Do not use abbreviations or chemical formulas.[9]

    • Indicate the primary hazards using pictograms or written warnings.

  • Deposit Waste into the Correct Stream:

    • Carefully transfer the waste Methyl 3,4-dichloro-L-phenylalaninate into the designated "Halogenated Organic Waste" container.

    • This stream must be kept separate from non-halogenated solvents, acids, bases, and other reactive chemicals.[3]

    • If the compound is dissolved in a solvent, the entire solution is classified based on the most hazardous component. For example, Methyl 3,4-dichloro-L-phenylalaninate dissolved in a non-halogenated solvent like Toluene must still be disposed of as halogenated waste.[9]

Diagram: Laboratory Waste Segregation Logic

Start New Chemical Waste Generated IsHalogenated Does it contain a Carbon-Halogen bond (F, Cl, Br, I)? Start->IsHalogenated IsOrganic Is it a non-halogenated organic solvent or solid? IsHalogenated->IsOrganic No Halogenated Halogenated Organic Waste Container IsHalogenated->Halogenated Yes IsAqueous Is it an aqueous solution of inorganics (acids, bases, salts)? IsOrganic->IsAqueous No NonHalogenated Non-Halogenated Organic Waste Container IsOrganic->NonHalogenated Yes Aqueous Aqueous Waste Container (Segregate Acids/Bases) IsAqueous->Aqueous Yes ConsultEHS Consult EHS/ Waste Management Plan IsAqueous->ConsultEHS No

Caption: Decision workflow for proper laboratory chemical waste segregation.

Directive 3: On-Site Accumulation and Storage

Regulatory compliance extends to how and where waste is stored before pickup. The EPA defines two primary areas for waste accumulation.[6]

Satellite Accumulation Areas (SAA):

This is where waste is first collected in the lab. The SAA must be at or near the point of generation and under the control of the laboratory personnel.[6][8]

  • Quantity Limit: Up to 55 gallons of hazardous waste.

  • Time Limit: A partially filled container may remain in the SAA for up to one year.[8]

  • Procedure: Once a container is full, it must be dated and moved from the SAA to the facility's central storage area within three days.[8]

Central Accumulation Areas (CAA):

This is a designated, managed area where a facility consolidates waste for shipment. Storage time limits in a CAA depend on the facility's generator status.[6]

Generator Status Monthly Waste Generation CAA On-Site Time Limit
Small Quantity Generator (SQG) Up to 1,000 kgUp to 180 days
Large Quantity Generator (LQG) More than 1,000 kgUp to 90 days

Data sourced from the U.S. Environmental Protection Agency (EPA) guidelines.[6]

Directive 4: Final Disposal and Spill Management

Final Disposal Pathway:

Under no circumstances should Methyl 3,4-dichloro-L-phenylalaninate or its containers be disposed of in the regular trash or down the drain.[8]

  • Engage a Certified Vendor: The disposal of hazardous waste must be managed by a licensed and certified waste disposal company.[7][10] This vendor will provide the necessary containers, manifests, and transportation in compliance with all federal and local regulations.

  • Documentation (Chain of Custody): A hazardous waste manifest will track the waste from its point of generation to its final disposal facility. This documentation is a legal requirement.[6]

  • Method of Destruction: The accepted and required method for halogenated organic compounds is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[3]

Diagram: Overall Disposal Workflow

Lab Point of Generation (Laboratory Bench) SAA Satellite Accumulation Area (SAA) (Halogenated Waste) Lab->SAA Segregate CAA Central Accumulation Area (CAA) (Dated and Stored) SAA->CAA Container Full Vendor Licensed Waste Vendor Pickup (Manifest Signed) CAA->Vendor Scheduled Pickup TSDF Treatment, Storage, and Disposal Facility (TSDF) (High-Temp Incineration) Vendor->TSDF Transport

Caption: The lifecycle of hazardous waste from the lab to final disposal.

Spill and Decontamination Procedures:

In the event of a small spill, adhere to your institution's chemical spill response plan.

  • Alert Personnel: Inform colleagues in the immediate area.

  • Don PPE: Wear appropriate PPE, including gloves, safety goggles, and a lab coat.

  • Contain and Absorb: Cover the spill with a chemical absorbent pad or other inert material.

  • Clean: Gently sweep the solid material into a designated container. Decontaminate the area with an appropriate solvent and wipe clean.

  • Dispose of Cleanup Materials: All materials used in the cleanup, including PPE, absorbent pads, and wipes, are now considered hazardous waste. They must be collected and placed in the same Halogenated Organic Waste container.

For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

References

  • Illinois Pollution Control Board. (n.d.). TITLE 35: ENVIRONMENTAL PROTECTION SUBTITLE G: WASTE DISPOSAL CHAPTER I: POLLUTION CONTROL BOARD SUBCHAPTER c: HAZARDOUS WASTE OPERATING REQUIREMENTS PART 729 LANDFILLS: PROHIBITED HAZARDOUS WASTES. Retrieved from [Link]

  • U.S. Government Publishing Office. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Electronic Code of Federal Regulations (eCFR). Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • Bucknell University. (2016, April 15). Hazardous Waste Segregation. Retrieved from [Link]

  • American Laboratory. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

  • Westlaw. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. California Code of Regulations. Retrieved from [Link]

  • Braun Research Group, University of Illinois Urbana-Champaign. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

Sources

Handling

Mastering Safety: A Guide to Personal Protective Equipment for Handling Methyl 3,4-dichloro-L-phenylalaninate

For researchers, scientists, and drug development professionals, the integrity of your work is intrinsically linked to the safety of your laboratory practices. When handling specialized chemical compounds like Methyl 3,4...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work is intrinsically linked to the safety of your laboratory practices. When handling specialized chemical compounds like Methyl 3,4-dichloro-L-phenylalaninate, a nuanced understanding of its properties and the associated risks is paramount. This guide provides a comprehensive, experience-driven approach to selecting, using, and disposing of Personal Protective Equipment (PPE), ensuring both your safety and the validity of your experimental outcomes.

While some safety data sheets (SDS) for similar compounds may not classify them as hazardous under the Globally Harmonized System (GHS), a proactive and thorough approach to safety is always the best practice in a laboratory setting.[1] The chemical, physical, and toxicological properties of many novel compounds have not been thoroughly investigated, making it essential to handle them with care.[1]

Foundational Safety: Engineering Controls and a Culture of Prevention

Before any discussion of PPE, it is crucial to emphasize the foundational role of engineering controls. A properly functioning laboratory should be equipped with:

  • Local Exhaust Ventilation: This is your first and most critical line of defense, designed to capture and remove airborne contaminants at their source.

  • General Laboratory Ventilation: Ensures a continuous exchange of air, preventing the buildup of potentially harmful vapors or dust.

  • Safety Showers and Eyewash Stations: Immediate access to these facilities is non-negotiable for rapid decontamination in the event of an accidental exposure.

A robust safety culture, where every team member is vigilant and informed, is as vital as any piece of equipment.

Risk-Based PPE Selection: A Deliberate and Justified Approach

The selection of PPE should not be a one-size-fits-all endeavor. Instead, it must be a deliberate process based on a thorough risk assessment of the specific tasks you will be performing. Consider the physical state of the chemical (solid or in solution), the quantities being handled, and the potential for aerosolization or splashing.

Below is a summary of recommended PPE for various laboratory operations involving Methyl 3,4-dichloro-L-phenylalaninate.

Laboratory Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Handling Solid Compound (Weighing, Aliquoting) Safety glasses with side shields or chemical safety goggles.Nitrile or other chemically resistant gloves.Laboratory coat.N95 or P1 dust mask if dust formation is possible.[1]
Preparing Solutions (Dissolving, Diluting) Chemical safety goggles. A face shield is recommended if there is a significant splash risk.[2][3]Chemically resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[2]Laboratory coat or a chemically resistant apron over a lab coat.Not generally required if performed in a fume hood.
Running Reactions and Analyses Safety glasses with side shields or chemical safety goggles.Chemically resistant gloves.Laboratory coat.Not generally required if performed in a closed system or fume hood.
Managing Spills Chemical safety goggles and a face shield.Heavy-duty, chemically resistant gloves.Chemical-resistant suit or coveralls.Air-purifying respirator with appropriate cartridges, depending on the scale of the spill.
Waste Disposal Safety glasses with side shields or chemical safety goggles.Chemically resistant gloves.Laboratory coat.Not generally required.

Deep Dive into PPE Components: The "Why" Behind the "What"

Understanding the function and limitations of each piece of PPE is critical for its effective use.

Eye and Face Protection: Your Shield Against the Unseen

Accidental splashes are a primary route of chemical exposure. Therefore, robust eye and face protection is non-negotiable.

  • Safety Glasses with Side Shields: Provide basic protection from projectiles and minor splashes.

  • Chemical Safety Goggles: Offer a more complete seal around the eyes, providing superior protection against splashes, dust, and vapors.[2]

  • Face Shields: Should be used in conjunction with goggles when there is a significant risk of splashing, providing an additional layer of protection for the entire face.[2][3]

Hand Protection: The Critical Barrier

Your hands are the most likely part of your body to come into direct contact with chemicals.

  • Glove Selection: The choice of glove material is critical and depends on the solvents being used. Nitrile gloves are a common and effective choice for many laboratory applications. For prolonged or heavy contact, materials like neoprene or butyl rubber may offer enhanced protection.[2]

  • Proper Technique: Always inspect gloves for any signs of damage before use.[1] When removing gloves, use a technique that avoids touching the outer surface with your bare skin to prevent cross-contamination.[1] Always wash your hands thoroughly after removing gloves.[1]

Body Protection: Minimizing Dermal Exposure

Your laboratory coat is more than just a uniform; it's a critical barrier against spills and contamination.

  • Laboratory Coats: Should be made of a suitable material and be fully buttoned.

  • Chemical-Resistant Aprons and Suits: For tasks with a higher risk of significant splashes or spills, a chemical-resistant apron worn over a lab coat or a full chemical-resistant suit provides an additional layer of protection.

Respiratory Protection: A Last Line of Defense

In most laboratory settings with proper engineering controls, respiratory protection is not routinely required for handling Methyl 3,4-dichloro-L-phenylalaninate. However, it becomes essential in specific situations:

  • Weighing Solids Outside of a Fume Hood: If there is a potential for dust generation, a NIOSH-approved N95 or P1 dust mask should be worn.[1]

  • Large-Scale Operations or Spills: In situations where ventilation is inadequate or a large amount of material is being handled, an air-purifying respirator with appropriate cartridges may be necessary.

Operational Protocols: From Donning to Disposal

A disciplined and systematic approach to the use of PPE is essential for its effectiveness.

The PPE Workflow: A Step-by-Step Guide

PPE_Workflow cluster_prep Preparation cluster_use Usage cluster_disposal Disposal Risk_Assessment 1. Risk Assessment (Task, Quantity, Form) Select_PPE 2. Select Appropriate PPE Risk_Assessment->Select_PPE Inspect_PPE 3. Inspect PPE for Damage Select_PPE->Inspect_PPE Donning 4. Don PPE in Correct Order Inspect_PPE->Donning Handling 5. Handle Chemical Donning->Handling Doffing 6. Doff PPE Carefully Handling->Doffing Segregate_Waste 7. Segregate Contaminated PPE Doffing->Segregate_Waste Dispose 8. Dispose According to Regulations Segregate_Waste->Dispose Hand_Hygiene 9. Wash Hands Thoroughly Dispose->Hand_Hygiene

Caption: A stepwise workflow for the safe use of PPE.

Donning and Doffing Procedures: A Critical Sequence

The order in which you put on and take off your PPE is crucial to prevent cross-contamination.

Donning Sequence:

  • Laboratory Coat or Suit

  • Respiratory Protection (if required)

  • Eye and Face Protection

  • Gloves

Doffing Sequence:

  • Gloves (using a proper removal technique)

  • Laboratory Coat or Suit (turning it inside out as you remove it)

  • Eye and Face Protection

  • Respiratory Protection (if worn)

  • Wash hands thoroughly with soap and water.

Disposal: A Responsibility Beyond the Experiment

Contaminated PPE is considered hazardous waste and must be disposed of in accordance with institutional, local, and national regulations.[1]

  • Segregation: Have designated, clearly labeled waste containers for contaminated solid waste.

  • Licensed Disposal: All chemical waste, including contaminated PPE, should be handled by a licensed waste disposal company.[1]

By adhering to these principles and protocols, you can create a safer laboratory environment for yourself and your colleagues, ensuring that your valuable research can proceed without compromising well-being.

References

  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Covestro Solution Center. (n.d.). Guidance for Selection of Protective Clothing for MDI Users. Retrieved from [Link]

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